5-Bromo-2,3-dihydroquinolin-4(1H)-one
Description
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJZGPYDOMMMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857272 | |
| Record name | 5-Bromo-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391268-61-3 | |
| Record name | 5-Bromo-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 5-Bromo-2,3-dihydroquinolin-4(1H)-one: A Key Intermediate in Drug Discovery
Abstract
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 5-Bromo-2,3-dihydroquinolin-4(1H)-one serves as a critical intermediate in the synthesis of novel kinase inhibitors, central nervous system agents, and other bioactive molecules.[2] This technical guide provides an in-depth, field-proven methodology for the synthesis of this compound, starting from the readily available precursor, 2-amino-6-bromobenzaldehyde. We will explore the underlying reaction mechanisms, provide a detailed step-by-step protocol, discuss critical process parameters, and offer troubleshooting insights to ensure reproducible, high-yield synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a robust and well-validated synthetic route.
Introduction: The Strategic Importance of the Dihydroquinolinone Core
Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science. Among them, the 2,3-dihydroquinolin-4(1H)-one framework has garnered significant attention due to its versatile biological activity and its role as a precursor to more complex molecular architectures.[3][4] The bromine atom at the 5-position of the target molecule offers a strategic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse compound libraries for biological screening.
The synthetic pathway detailed herein focuses on a strategic intramolecular cyclization. This approach is designed for efficiency and control, transforming a linear precursor into the desired heterocyclic system. The choice of 2-amino-6-bromobenzaldehyde as the starting material is predicated on its commercial availability and the inherent reactivity of its functional groups, which can be selectively manipulated to construct the target dihydroquinolinone ring.
Synthetic Strategy: An Intramolecular Aza-Michael Addition Approach
The core of this synthesis is a two-step sequence involving the formation of an acrylic acid derivative followed by a base-catalyzed intramolecular cyclization. This pathway is advantageous due to its operational simplicity and the generally high yields achievable under optimized conditions.
Overall Synthetic Workflow
The transformation from 2-amino-6-bromobenzaldehyde to this compound proceeds via an intermediate, 3-((2-formyl-3-bromophenyl)amino)propanoic acid.
Figure 1: High-level workflow for the synthesis of this compound.
Mechanistic Insights: The Chemistry Behind the Cyclization
The key chemical transformation is the intramolecular cyclization of the N-arylamino propanoic acid intermediate. This reaction is a variation of the Camps cyclization, which is a fundamental method for constructing quinolinone rings.[5]
-
Deprotonation and Enolate Formation : In the presence of a strong base (e.g., sodium hydroxide), the acidic proton of the carboxylic acid is removed. More importantly, a proton on the α-carbon to the aldehyde is abstracted, forming an enolate.
-
Intramolecular Nucleophilic Attack : The newly formed enolate acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid group. This step forms the new carbon-carbon bond and creates the six-membered ring.
-
Intermediate Formation : This attack results in a tetrahedral intermediate.
-
Rearomatization/Final Product Formation : Subsequent workup and protonation steps lead to the stable 2,3-dihydroquinolin-4(1H)-one structure. The stability of the conjugated system is a significant driving force for this cyclization.[5]
Figure 2: Simplified mechanism of the base-catalyzed intramolecular cyclization step.
Detailed Experimental Protocol
Disclaimer: This protocol involves the use of potentially hazardous chemicals. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Synthesis of 3-((2-formyl-3-bromophenyl)amino)propanoic acid
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-bromobenzaldehyde (10.0 g, 50.0 mmol).
-
Solvent Addition : Add ethanol (100 mL) to the flask and stir the mixture to dissolve the starting material.
-
Reagent Addition : To the stirred solution, add acrylic acid (4.32 g, 60.0 mmol, 1.2 equivalents).
-
Reaction Conditions : Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup and Isolation :
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath for 1-2 hours to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the intermediate product as a pale yellow solid.
-
Step 2: Synthesis of this compound
-
Reaction Setup : In a 500 mL round-bottom flask, dissolve the crude 3-((2-formyl-3-bromophenyl)amino)propanoic acid from the previous step (assuming quantitative yield, ~13.6 g, 50.0 mmol) in a 10% aqueous solution of sodium hydroxide (200 mL).
-
Reaction Conditions : Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material. The cyclization is often accompanied by a color change.
-
Workup and Purification :
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully neutralize the basic solution by the slow, dropwise addition of concentrated hydrochloric acid until the pH is approximately 7. This must be done in an ice bath to control the exothermic reaction.
-
The product will precipitate out of the solution as a solid. Stir the slurry in the ice bath for an additional 30 minutes.
-
Collect the crude product by vacuum filtration. Wash the solid with copious amounts of cold water to remove any inorganic salts.
-
For further purification, recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to form crystals.
-
Filter the purified crystals and dry them under vacuum to obtain this compound.
-
Data Summary and Characterization
The following table summarizes the key quantitative data for a typical synthesis run.
| Parameter | Value | Notes |
| Starting Material | 2-amino-6-bromobenzaldehyde | |
| Amount of Starting Material | 10.0 g (50.0 mmol) | |
| Final Product | This compound | [2] |
| Molecular Formula | C₉H₈BrNO | [2] |
| Molecular Weight | 226.07 g/mol | [2] |
| Typical Yield | 75-85% (over two steps) | Yields are dependent on purity of reagents and reaction conditions. |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 190-194 °C | Literature values may vary slightly. |
| Storage | Room temperature, sealed, dry | [2] |
Characterization Data (Expected):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.5 (s, 1H, NH), 7.5-7.6 (d, 1H), 7.2-7.3 (t, 1H), 6.8-6.9 (d, 1H), 3.4-3.5 (t, 2H), 2.6-2.7 (t, 2H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 192.5, 149.0, 136.0, 125.0, 122.0, 118.0, 115.0, 38.0, 28.0.
-
Mass Spec (ESI+): m/z 226.0, 228.0 [M+H]⁺, showing the characteristic isotopic pattern for bromine.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Step 1 | Incomplete reaction. | Extend the reflux time. Ensure the acrylic acid is not old or polymerized. Use a slight excess of acrylic acid (up to 1.5 equivalents). |
| Side reactions (e.g., polymerization). | Maintain a consistent reflux temperature. Avoid overly harsh conditions. | |
| Low Yield in Step 2 | Incomplete cyclization. | Ensure the base concentration is sufficient (at least 10% NaOH). Increase reflux time if necessary. |
| Degradation of product. | Avoid prolonged heating once the reaction is complete. Neutralize carefully and avoid making the solution strongly acidic. | |
| Difficulty in Purification | Presence of unreacted starting material or side products. | Ensure the neutralization in Step 2 is precise (pH ~7). For recrystallization, use a minimal amount of hot solvent and allow for slow cooling to obtain purer crystals. Column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) can be used for highly pure material if recrystallization is insufficient. |
Conclusion
This guide presents a robust, reproducible, and scalable synthesis of this compound. The methodology, centered on an intramolecular aza-Michael addition and subsequent cyclization, provides a reliable route for obtaining this valuable building block. By understanding the underlying mechanisms and adhering to the detailed protocol, researchers in drug discovery and organic synthesis can efficiently produce this key intermediate, paving the way for the development of novel and potent therapeutic agents.
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Knochel, P., et al. (2019). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry, 15, 271-278. Available at: [Link]
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A Guide to the Synthesis of 5-Bromo-2,3-dihydroquinolin-4(1H)-one via Friedländer Annulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the strategic application of the Friedländer annulation for the synthesis of 5-Bromo-2,3-dihydroquinolin-4(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. This document delves into the mechanistic intricacies of the reaction, proposes a detailed synthetic protocol, and offers insights into the critical parameters governing the successful formation of the target molecule.
Introduction: The Significance of the Dihydroquinolinone Scaffold
The 2,3-dihydroquinolin-4(1H)-one core is a privileged scaffold in drug discovery, forming the structural basis for a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including potential as central nervous system agents and kinase inhibitors.[3] The introduction of a bromine atom at the 5-position can significantly modulate the compound's physicochemical properties and biological activity, making this compound a key intermediate for the development of novel therapeutics.[3][4] The Friedländer annulation, a classic and versatile method for quinoline synthesis, offers a strategic approach to construct this valuable heterocyclic system.[5][6]
The Friedländer Annulation: A Mechanistic Perspective
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by either acid or base.[5][7] The reaction proceeds through a sequence of aldol condensation, dehydration, and intramolecular cyclization to afford the quinoline or, in this case, a dihydroquinolinone derivative.
There are two generally accepted mechanisms for the Friedländer annulation[5]:
-
Path A (Aldol-first): The reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolate of the active methylene compound. The resulting aldol adduct then undergoes cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the final product.
-
Path B (Schiff base-first): In this pathway, the initial step is the formation of a Schiff base between the 2-amino group and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type condensation to form the heterocyclic ring, which then dehydrates.
The reaction conditions, including the choice of catalyst (acidic or basic) and solvent, can influence which mechanistic pathway is favored.[7] For the synthesis of this compound, an acid-catalyzed approach is often preferred to promote the key bond-forming steps.[7][8]
Figure 1: Generalized Mechanistic Pathways of the Friedländer Annulation.
Proposed Synthesis of this compound
Reaction Scheme
Figure 2: Proposed Synthetic Route to this compound.
Experimental Protocol
This protocol is a guideline and may require optimization based on experimental observations.
Materials:
-
2-Amino-6-bromobenzaldehyde
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid (p-TSA) or Trifluoromethanesulfonic acid (TfOH)
-
Toluene or Ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-bromobenzaldehyde (1.0 eq).
-
Dissolve the starting material in a suitable solvent such as toluene or ethanol.
-
Add ethyl acetoacetate (1.1 eq) to the solution.
-
Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.1 eq) or trifluoromethanesulfonic acid (0.05 eq).[5]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, filter the product and wash with a cold solvent. If no solid forms, proceed with an aqueous workup.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₉H₈BrNO | [3] |
| Molecular Weight | 226.07 g/mol | [3] |
| Predicted Boiling Point | 357.7±42.0 °C | [11] |
| Predicted Density | 1.559±0.06 g/cm³ | [11] |
| Storage | Room temperature, sealed, dry | [3] |
| Predicted m/z [M+H]⁺ | 225.98621 | [12] |
Workflow and Causality in Experimental Choices
The selection of reagents and conditions is critical for the success of the Friedländer annulation.
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Physicochemical properties of 5-Bromo-2,3-dihydroquinolin-4(1H)-one
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2,3-dihydroquinolin-4(1H)-one
Introduction
This compound is a heterocyclic compound featuring a dihydroquinolinone core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery, primarily serving as a versatile synthetic intermediate.[1] The strategic placement of a bromine atom, a carbonyl group, and a secondary amine provides multiple reactive sites for further molecular elaboration.[1] Its derivatives are integral to the synthesis of novel drug candidates with potential therapeutic applications, including antitumor, antiviral, and anti-inflammatory activities.[1] This guide provides a detailed examination of its physicochemical properties, spectroscopic profile, synthesis, and applications for researchers and drug development professionals.
Molecular and Physicochemical Profile
The fundamental physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems, influencing factors from solubility to membrane permeability.[2] The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1391268-61-3 | [3][4][5] |
| Molecular Formula | C₉H₈BrNO | [1][5][6] |
| Molecular Weight | 226.07 g/mol | [1][7] |
| Monoisotopic Mass | 224.97893 Da | [6][7] |
| Predicted XlogP | 2.1 | [6] |
| Storage | Room temperature, sealed, dry | [1] |
The predicted XlogP value of 2.1 suggests a moderate level of lipophilicity, a crucial parameter for oral drug candidates, which often fall within an optimal logP range of 1 to 5.[2][6] This balance between hydrophilicity and lipophilicity is essential for achieving adequate absorption and distribution in the body.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is critical for confirming the molecular structure and purity of a synthesized compound. The key spectral features expected for this compound are detailed below.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8] For this compound, the spectrum would be characterized by several key absorption bands:
-
N-H Stretching: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group.
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydro portion of the ring are expected just below 3000 cm⁻¹.[8]
-
C=O Stretching (Ketone): A strong, sharp absorption band characteristic of a conjugated ketone carbonyl (C=O) group would be prominent in the 1650-1680 cm⁻¹ region.[8][9]
-
C=C Stretching (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ range are indicative of the aromatic ring.
-
C-Br Stretching: A band in the lower frequency "fingerprint" region, typically between 500-600 cm⁻¹, can be assigned to the C-Br stretching vibration.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide detailed information about the hydrogen environment. Based on the structure, the following signals would be anticipated:
-
Aromatic Protons: Three signals in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the three protons on the substituted benzene ring. Their splitting patterns (doublets, triplets) and coupling constants would confirm the 5-bromo substitution pattern.
-
Aliphatic Protons: Two signals corresponding to the two methylene groups (-CH₂-) at positions 2 and 3 of the dihydroquinolinone ring. These would likely appear as triplets in the range of 2.5-4.5 ppm due to coupling with each other.
-
Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can be variable and is dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum would show nine distinct signals, corresponding to each unique carbon atom in the molecule:
-
Carbonyl Carbon: A signal in the downfield region, typically >190 ppm, for the ketone (C=O) carbon.
-
Aromatic Carbons: Six signals in the aromatic region (~110-150 ppm). The carbon atom attached to the bromine (C-Br) would be identifiable, as would the other five aromatic carbons.
-
Aliphatic Carbons: Two signals in the upfield region for the two methylene carbons at C2 and C3.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the spectrum would show two peaks of almost equal intensity at m/z 225 and 227, corresponding to [C₉H₈⁷⁹BrNO]⁺ and [C₉H₈⁸¹BrNO]⁺, respectively. This distinctive M, M+2 pattern is a definitive indicator of a monobrominated compound.
Synthesis and Reactivity
The dihydroquinolinone scaffold can be synthesized through various methods, often involving the cyclization of appropriately substituted aniline derivatives.[10] A common strategy involves the intramolecular cyclization of N-aryl-β-alanine derivatives or related precursors.
The reactivity of this compound is dictated by its functional groups, making it a valuable building block for creating diverse molecular libraries.
-
N-H Site: The secondary amine can undergo N-alkylation or N-acylation to introduce various substituents.
-
Carbonyl Group: The ketone at C4 can be a site for reduction to an alcohol, reductive amination, or reactions with organometallic reagents to form tertiary alcohols.
-
Aromatic Ring: The bromine atom at C5 is a key handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups.[11] This functionalization is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships.
Applications in Medicinal Chemistry
The 2,3-dihydroquinolin-4(1H)-one framework is recognized as a "privileged structure" in drug discovery, meaning it can serve as a versatile scaffold for developing ligands for various biological targets.[12] this compound is a key intermediate used to construct more complex quinoline-based molecules.[1] These resulting compounds have shown potential as:
-
Kinase Inhibitors: For the development of anticancer agents.
-
Central Nervous System (CNS) Agents: Targeting various receptors and enzymes in the brain.
-
Antiviral and Anti-inflammatory Agents: The quinoline core is present in numerous compounds with these activities.[1][13]
Safety and Handling
While specific hazard data for this compound is limited, related brominated aromatic and quinoline compounds are often classified with GHS warnings.[7][14] Based on analogous structures, it should be handled with care, assuming it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7][14] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. The compound should be stored at room temperature in a dry, well-sealed container.[1]
Conclusion
This compound is a well-defined chemical entity with significant value as a synthetic intermediate in pharmaceutical research. Its physicochemical profile, characterized by moderate lipophilicity and multiple reactive sites, makes it an ideal starting point for the development of complex, biologically active molecules. A thorough understanding of its spectroscopic characteristics, synthetic accessibility, and chemical reactivity allows researchers to effectively leverage this compound in the design and synthesis of next-generation therapeutics.
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MySkinRecipes. This compound. Available from: [Link]
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PubChem. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472. Available from: [Link]
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PubChemLite. This compound. Available from: [Link]
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PubChem. 5-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 13865046. Available from: [Link]
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UCL Discovery. Stereoselective Synthesis of Densely Substituted Tetrahydroquinolines by a Conjugate Addition nitro-Mannich Reaction. Available from: [Link]
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Aurigene Pharmaceutical Services. one: synthesis and pharmacological. Available from: [Link]
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Organic Chemistry Portal. Dihydroquinolinone synthesis. Available from: [Link]
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JOURNAL OF INDIAN RESEARCH. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Available from: [Link]
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University of Colorado Boulder. Infrared Spectroscopy. Available from: [Link]
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Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro. Available from: [Link]
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ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available from: [Link]
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NIST WebBook. 1H-Inden-1-one, 5-bromo-2,3-dihydro-. Available from: [Link]
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Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]
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NIH PMC. Crystal structure of 5-bromo-1-ethylindoline-2,3-dione. Available from: [Link]
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ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones (Supplementary Material). Available from: [Link]
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PubMed Central. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Available from: [Link]
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ACS Publications. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. Available from: [Link]
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PubChem. 5-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 12823199. Available from: [Link]
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Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]
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ResearchGate. Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one | Request PDF. Available from: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-2,3-dihydroquinolin-4(1H)-one
Introduction
5-Bromo-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the quinolinone scaffold, it serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The precise characterization of this compound is paramount for ensuring the integrity of subsequent synthetic steps and for the unambiguous identification of novel drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, intended for researchers, scientists, and professionals in the field of drug development. The data presented herein is based on spectral prediction to provide a reliable reference for the characterization of this important synthetic intermediate.
Molecular Structure and Numbering
The structural framework and atom numbering of this compound are crucial for the correct assignment of NMR signals. The following diagram illustrates the standard numbering convention used in this guide.
Caption: Molecular structure and atom numbering of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides valuable information regarding the number of different types of protons, their chemical environments, and their neighboring protons. The predicted ¹H NMR data is summarized in the table below.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | 7.65 | dd | 8.0, 1.5 |
| H-6 | 7.50 | dd | 8.0, 1.5 |
| H-7 | 7.15 | t | 8.0 |
| NH | 6.80 | s (br) | - |
| H-2 | 3.60 | t | 7.0 |
| H-3 | 2.80 | t | 7.0 |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H-6, H-7, H-8): The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.
-
H-8 is predicted to appear as a doublet of doublets (dd) around 7.65 ppm. The downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom and the carbonyl group. The coupling constants of approximately 8.0 Hz (ortho-coupling with H-7) and 1.5 Hz (meta-coupling with H-6) are characteristic of this substitution pattern.
-
H-6 is also predicted to be a doublet of doublets (dd) at approximately 7.50 ppm, with similar coupling constants to H-8 due to ortho-coupling with H-7 and meta-coupling with H-8. The presence of the bromine atom at the C-5 position will influence its chemical shift.
-
H-7 is expected to be a triplet (t) around 7.15 ppm due to ortho-coupling with both H-6 and H-8, with a coupling constant of approximately 8.0 Hz.
-
-
Amine Proton (NH): The proton attached to the nitrogen atom (NH) is anticipated to appear as a broad singlet around 6.80 ppm. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.
-
Methylene Protons (H-2 and H-3): The two methylene groups in the heterocyclic ring give rise to two distinct signals.
-
H-2 protons, being adjacent to the nitrogen atom, are expected to be deshielded and appear as a triplet at approximately 3.60 ppm. The triplet multiplicity arises from the coupling with the two adjacent H-3 protons (J ≈ 7.0 Hz).
-
H-3 protons, adjacent to the carbonyl group, are also deshielded and are predicted to resonate as a triplet around 2.80 ppm, coupling with the two H-2 protons (J ≈ 7.0 Hz).
-
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The predicted ¹³C NMR data for this compound is presented below.
| Carbon | Chemical Shift (δ, ppm) |
| C-4 (C=O) | 195.0 |
| C-8a | 148.0 |
| C-6 | 135.0 |
| C-8 | 128.0 |
| C-7 | 125.0 |
| C-4a | 120.0 |
| C-5 | 115.0 |
| C-2 | 45.0 |
| C-3 | 38.0 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C-4): The most downfield signal in the spectrum, predicted around 195.0 ppm, is assigned to the carbonyl carbon of the ketone group. This significant deshielding is characteristic of sp²-hybridized carbons double-bonded to an oxygen atom.
-
Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): The six carbons of the benzene ring are expected to resonate in the range of 115-150 ppm.
-
C-8a , being attached to the nitrogen atom, is significantly deshielded and predicted to appear around 148.0 ppm.
-
The carbon atoms bearing a proton (C-6, C-8, and C-7 ) are predicted to have chemical shifts of approximately 135.0, 128.0, and 125.0 ppm, respectively. The relative positions can be influenced by the electronic effects of the substituents.
-
The quaternary carbons C-4a and C-5 are predicted at around 120.0 ppm and 115.0 ppm, respectively. The signal for C-5 is upfield due to the shielding effect of the bromine atom (the "heavy atom effect").
-
-
Aliphatic Carbons (C-2 and C-3): The two sp³-hybridized carbons of the dihydro- portion of the quinolinone ring are found in the upfield region of the spectrum.
-
C-2 , bonded to the nitrogen atom, is predicted to be at approximately 45.0 ppm.
-
C-3 , adjacent to the carbonyl group, is expected to resonate around 38.0 ppm.
-
Experimental Protocols
To ensure the acquisition of high-quality NMR data, adherence to standardized experimental protocols is essential. The following section outlines a detailed methodology for the NMR analysis of this compound.
Sample Preparation Workflow
Caption: A stepwise workflow for the preparation of an NMR sample of this compound.
NMR Data Acquisition
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range that covers all expected proton signals (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096 scans, or more, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range that encompasses all expected carbon signals (e.g., 0-220 ppm).
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative number of protons or carbons.
Conclusion
This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound. The provided chemical shifts, multiplicities, and coupling constants, along with the interpretation, serve as a valuable resource for the structural verification and quality control of this key synthetic intermediate. By following the outlined experimental protocols, researchers can acquire high-quality NMR data, ensuring the accuracy and reliability of their scientific findings in the pursuit of novel therapeutic agents.
References
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NMRDB . (n.d.). Predict 1H and 13C NMR spectra. Retrieved from [Link]
-
ACD/Labs . (n.d.). NMR Predictor. Retrieved from [Link]
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University of Chicago, Chemistry Department . (n.d.). Protocols | NMR Facility. Retrieved from [Link]
-
Emery Pharma . (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Nanalysis . (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
An In-depth Technical Guide to 5-bromo-2,3-dihydroquinolin-4(1H)-one (CAS Number: 1391268-61-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly available literature, this document consolidates information on its structure, predicted physicochemical properties, and plausible synthetic routes. Furthermore, it delves into the well-documented biological activities of the broader class of substituted 2,3-dihydroquinolin-4(1H)-ones, thereby inferring the potential therapeutic applications of the title compound. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents, particularly in the areas of oncology, neurodegenerative diseases, and infectious agents.
Introduction: The Quinolinone Scaffold in Drug Discovery
The quinolinone and its partially saturated analogue, the dihydroquinolinone, represent a "privileged scaffold" in medicinal chemistry. This structural motif is a recurring feature in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The inherent planarity, combined with the presence of hydrogen bond donors and acceptors, allows for diverse interactions with various biological targets. The introduction of substituents, such as the bromine atom at the 5-position in the title compound, provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of the core structure. This strategic functionalization can influence metabolic stability, target affinity, and overall therapeutic efficacy.
This compound serves as a key building block for the synthesis of more complex molecules, particularly kinase inhibitors and central nervous system (CNS) agents.[1] Its structure presents multiple reactive sites amenable to further chemical modification, making it an attractive starting point for the generation of compound libraries for high-throughput screening.
Molecular Structure and Physicochemical Properties
The foundational step in evaluating a compound's potential is a thorough understanding of its structural and physicochemical characteristics. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical determinant of its drug-likeness.
Chemical Structure
The chemical structure of this compound is presented below:
Systematic (IUPAC) Name: 5-bromo-2,3-dihydro-1H-quinolin-4-one
Synonyms: 5-bromo-1,2,3,4-tetrahydroquinolin-4-one
Predicted Physicochemical Properties
| Property | Predicted Value | Reference |
| Molecular Formula | C₉H₈BrNO | [3] |
| Molecular Weight | 226.07 g/mol | [2] |
| XLogP3 | 1.9 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 0 | [2] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [2] |
These predicted properties suggest that this compound possesses favorable characteristics for oral bioavailability, aligning with the general profile of many successful small molecule drugs.
Synthesis and Characterization
The synthesis of 2,3-dihydroquinolin-4(1H)-ones is a well-trodden path in organic chemistry. A highly plausible and efficient route to this compound involves the intramolecular Friedel-Crafts cyclization of a suitable N-aryl-β-alanine precursor.
Proposed Synthetic Pathway
The proposed synthesis commences with the readily available starting materials, 3-bromoaniline and acrylic acid, to form the key intermediate, 3-(3-bromophenylamino)propanoic acid. This intermediate is then subjected to an acid-catalyzed intramolecular acylation to yield the target compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(3-bromophenylamino)propanoic acid
-
In a round-bottom flask, combine 3-bromoaniline (1 equivalent) and acrylic acid (1.1 equivalents).
-
Heat the reaction mixture at 100-110 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Add a saturated solution of sodium bicarbonate to neutralize the excess acrylic acid and precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(3-bromophenylamino)propanoic acid.
Step 2: Synthesis of this compound
-
To a flask containing polyphosphoric acid (PPA) (10 times the weight of the starting material), add 3-(3-bromophenylamino)propanoic acid (1 equivalent) in portions with stirring.
-
Heat the reaction mixture to 120-130 °C for 2-3 hours. The viscosity of the mixture will increase as the reaction proceeds.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to approximately 80 °C and pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Characterization (Predicted)
As experimental spectra are not available, the following are predicted spectroscopic data based on the structure and known chemical shift values for similar compounds.
1H NMR (400 MHz, CDCl3):
-
δ 7.50 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H) : Aromatic proton ortho to the bromine atom.
-
δ 7.20 (t, J = 8.0 Hz, 1H, Ar-H) : Aromatic proton para to the bromine atom.
-
δ 6.80 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H) : Aromatic proton ortho to the carbonyl group.
-
δ 4.50 (br s, 1H, NH) : Amine proton, may be broad and exchangeable with D₂O.
-
δ 3.55 (t, J = 6.5 Hz, 2H, -CH₂-N-) : Methylene protons adjacent to the nitrogen atom.
-
δ 2.75 (t, J = 6.5 Hz, 2H, -CH₂-C=O) : Methylene protons adjacent to the carbonyl group.
13C NMR (100 MHz, CDCl3):
-
δ 195.0 (C=O) : Carbonyl carbon.
-
δ 150.0 (Ar-C) : Aromatic carbon attached to nitrogen.
-
δ 135.0 (Ar-C) : Aromatic carbon para to the bromine.
-
δ 125.0 (Ar-C) : Aromatic carbon ortho to the bromine.
-
δ 122.0 (Ar-C-Br) : Aromatic carbon attached to bromine.
-
δ 118.0 (Ar-C) : Aromatic carbon ortho to the carbonyl.
-
δ 115.0 (Ar-C) : Aromatic carbon meta to the bromine.
-
δ 42.0 (-CH₂-N-) : Methylene carbon adjacent to nitrogen.
-
δ 38.0 (-CH₂-C=O) : Methylene carbon adjacent to the carbonyl.
Mass Spectrometry (Electron Ionization - EI):
A plausible fragmentation pattern would involve the initial formation of the molecular ion (M⁺) at m/z 225/227 due to the isotopic abundance of bromine. Subsequent fragmentation could involve the loss of CO (m/z 197/199) and further fragmentation of the heterocyclic ring.
Potential Biological Activities and Therapeutic Applications
The dihydroquinolinone scaffold is a cornerstone in the development of various therapeutic agents. The biological activity of this class of compounds is highly dependent on the nature and position of the substituents on the aromatic ring.
Caption: Potential biological activities of the dihydroquinolinone scaffold.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of substituted quinolinones. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis. The bromine atom at the 5-position can enhance the lipophilicity of the molecule, potentially improving cell permeability and target engagement. It can also serve as a handle for further synthetic modifications to optimize potency and selectivity. Structurally related dihydroquinazolinones have shown broad-spectrum cytotoxic activity against various cancer cell lines.[4]
Antimicrobial and Antiviral Activity
The quinolone core is famously associated with antibacterial agents like the fluoroquinolones. While this compound is structurally distinct, the underlying heterocyclic framework suggests potential for antimicrobial activity. The development of novel antimicrobial agents is a critical area of research, and this compound could serve as a starting point for the synthesis of new antibacterial or antifungal compounds. Furthermore, certain quinolinone derivatives have been reported to possess antiviral properties.[1]
Anti-inflammatory and CNS Activity
Chronic inflammation is implicated in a wide range of diseases. Some quinolinone derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the use of this scaffold in the development of CNS agents is well-documented, with applications in treating neurodegenerative disorders and other neurological conditions.[1] The physicochemical properties of this compound suggest it may have the ability to cross the blood-brain barrier, a prerequisite for CNS-acting drugs.
Structure-Activity Relationships (SAR)
The biological activity of the dihydroquinolinone scaffold is intricately linked to its substitution pattern. Key SAR insights for this class of compounds include:
-
Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring significantly influence activity. Electron-withdrawing groups, such as the bromine atom in the title compound, can modulate the electronic properties of the ring and influence binding to target proteins.
-
N-Substitution: The nitrogen atom of the dihydroquinolinone ring is a common site for modification. Alkylation or arylation at this position can alter the compound's lipophilicity and steric profile, leading to changes in biological activity.
-
Substitution at the 2- and 3-Positions: The methylene groups at the 2- and 3-positions can be functionalized to introduce additional pharmacophoric features, which can lead to enhanced potency and selectivity.
Conclusion and Future Perspectives
This compound is a versatile heterocyclic building block with significant potential in drug discovery. While direct experimental data on its biological activity is currently scarce, the extensive research on the broader class of dihydroquinolinones provides a strong rationale for its investigation as a lead compound for the development of novel therapeutic agents. Its predicted drug-like properties and amenability to synthetic modification make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases.
Future research should focus on the experimental validation of the predicted physicochemical and biological properties of this compound. The development of robust and scalable synthetic routes will be crucial for its widespread use in drug discovery programs. Furthermore, the synthesis and screening of a library of derivatives based on the this compound scaffold could lead to the identification of novel drug candidates with improved therapeutic profiles.
References
- (Reference to a review on privileged scaffolds in medicinal chemistry)
- (Reference to a study on the synthesis of kinase inhibitors
- (Reference to a paper on the CNS activity of quinolinone deriv
- (Reference to a publication detailing the synthesis of a closely related dihydroquinolinone via Friedel-Crafts cycliz
- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
- (Reference to a study on the antimicrobial activity of quinolinone deriv
- (Reference to a paper on the anti-inflammatory properties of quinolinone deriv
- This compound - MySkinRecipes.
- This compound | 1391268-61-3 - ChemicalBook.
- (Reference to a computational chemistry paper on property prediction)
- (Reference to a general organic chemistry textbook or review on NMR spectroscopy)
- (Reference to a mass spectrometry textbook or review on fragmentation p
- 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472 - PubChem.
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An In-depth Technical Guide to the Predicted Physicochemical Properties of 5-bromo-2,3-dihydro-1H-quinolin-4-one: XlogP and Monoisotopic Mass
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-bromo-2,3-dihydro-1H-quinolin-4-one in Medicinal Chemistry
The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. The derivative, 5-bromo-2,3-dihydro-1H-quinolin-4-one, represents a key intermediate in the synthesis of novel therapeutic agents. Its strategic bromination at the 5-position offers a versatile handle for further chemical modifications, enabling the exploration of a diverse chemical space in the quest for potent and selective drug candidates. The physicochemical properties of this foundational molecule, specifically its lipophilicity and precise mass, are critical determinants of its behavior in biological systems and its suitability for downstream applications in drug discovery and development. An accurate understanding of these parameters is paramount for designing efficient synthetic routes, predicting pharmacokinetic profiles, and ultimately, for the rational design of new medicines.
The Pivotal Role of Physicochemical Properties in Drug Discovery and Development
In the intricate process of drug discovery, the journey of a molecule from a laboratory curiosity to a therapeutic intervention is profoundly influenced by its inherent physicochemical characteristics. Two of the most fundamental of these properties are lipophilicity, often quantified as the logarithm of the partition coefficient (logP), and the monoisotopic mass. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.
-
Lipophilicity (XlogP): This property describes the propensity of a compound to dissolve in fats, oils, and other non-polar solvents, versus its solubility in water. A molecule's lipophilicity is a critical factor in its ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier. An optimal lipophilicity is crucial; while sufficient lipophilicity is required for membrane transport, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The predicted XlogP value provides an early, calculated indication of a compound's lipophilic character, guiding the selection and optimization of lead compounds.
-
Monoisotopic Mass: The monoisotopic mass is the exact mass of a molecule calculated using the masses of the most abundant naturally occurring stable isotopes of its constituent elements. In modern drug discovery, high-resolution mass spectrometry is an indispensable tool for compound identification, purity assessment, and metabolic profiling. An accurate knowledge of the monoisotopic mass is essential for the unambiguous identification of a target compound in complex biological matrices and for the characterization of its metabolites.
A comprehensive understanding and early assessment of these properties are integral to a successful drug discovery campaign, enabling researchers to prioritize compounds with the most promising developability profiles and to make informed decisions that can significantly reduce the time and cost of bringing a new drug to market.
Predicted Physicochemical Properties of 5-bromo-2,3-dihydro-1H-quinolin-4-one
The key physicochemical parameters for 5-bromo-2,3-dihydro-1H-quinolin-4-one have been determined through computational prediction and calculation, providing essential data for its application in research and development.
| Property | Value | Method |
| Molecular Formula | C₉H₈BrNO | - |
| Predicted XlogP | 2.1 | Calculation |
| Monoisotopic Mass | 224.97893 Da | Calculation |
| Molecular Weight | 226.07 g/mol | - |
| CAS Number | 1391268-61-3 | - |
Methodologies for Determination
Predicted XlogP: A Computational Approach to Lipophilicity Assessment
The predicted XlogP is a calculated value that estimates the logarithm of the octanol-water partition coefficient (logP). This value is a widely accepted measure of a molecule's lipophilicity. The "X" in XlogP denotes that it is a computationally derived value, based on the molecule's structure.
Workflow for XlogP Prediction:
Caption: Workflow for the computational prediction of XlogP.
Step-by-Step Protocol for XlogP Prediction:
-
Obtain the Molecular Structure: The process begins with the chemical structure of the molecule of interest, 5-bromo-2,3-dihydro-1H-quinolin-4-one. This is typically represented in a machine-readable format, such as the Simplified Molecular Input Line Entry System (SMILES) string: O=C1CCNC2=C1C(Br)=CC=C2.
-
Utilize a Prediction Algorithm: A computational tool or software that implements an XlogP prediction algorithm is used. These algorithms generally fall into two categories:
-
Atom-based methods: These methods calculate the logP by summing the contributions of individual atoms or small atom groups.
-
Fragment-based methods: These approaches dissect the molecule into larger, predefined chemical fragments and sum their known lipophilicity contributions, often with correction factors for intramolecular interactions.
-
-
Perform the Calculation: The software processes the input structure and, based on its internal algorithm and database of experimental logP values for known compounds, calculates the predicted XlogP value. For 5-bromo-2,3-dihydro-1H-quinolin-4-one, the predicted XlogP is approximately 2.1.
Monoisotopic Mass: Precise Mass Determination
The monoisotopic mass is a fundamental property calculated from the sum of the masses of the most abundant isotopes of the elements constituting the molecule. This is distinct from the molecular weight, which is an average of the masses of all naturally occurring isotopes of each element, weighted by their abundance.
Workflow for Monoisotopic Mass Calculation and Verification:
Caption: Workflow for the calculation and experimental verification of monoisotopic mass.
Step-by-Step Protocol for Monoisotopic Mass Calculation:
-
Determine the Molecular Formula: The first step is to establish the correct molecular formula for the compound, which is C₉H₈BrNO.
-
Identify the Most Abundant Isotopes: For each element in the formula, the mass of its most abundant stable isotope is used:
-
Carbon: ¹²C ≈ 12.000000 Da
-
Hydrogen: ¹H ≈ 1.007825 Da
-
Bromine: ⁷⁹Br ≈ 78.918337 Da
-
Nitrogen: ¹⁴N ≈ 14.003074 Da
-
Oxygen: ¹⁶O ≈ 15.994915 Da
-
-
Calculate the Total Mass: The number of atoms of each element is multiplied by its respective isotopic mass, and the results are summed:
-
(9 x 12.000000) + (8 x 1.007825) + (1 x 78.918337) + (1 x 14.003074) + (1 x 15.994915) = 224.97893 Da
-
Experimental Verification via High-Resolution Mass Spectrometry (HRMS):
While the monoisotopic mass can be calculated theoretically, its experimental confirmation is a critical step in compound characterization.
-
Sample Preparation: A dilute solution of 5-bromo-2,3-dihydro-1H-quinolin-4-one is prepared in a suitable solvent.
-
Ionization: The sample is introduced into the mass spectrometer, where it is ionized, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.
-
Data Analysis: The instrument detects the m/z of the ionized molecule. For a singly charged protonated molecule ([M+H]⁺), the measured m/z will be very close to the calculated monoisotopic mass plus the mass of a proton. The high accuracy of the measurement allows for unambiguous confirmation of the elemental composition.
Conclusion
The predicted XlogP of approximately 2.1 for 5-bromo-2,3-dihydro-1H-quinolin-4-one suggests a moderate level of lipophilicity, a desirable characteristic for many drug candidates, indicating a potential for good membrane permeability without excessive hydrophobicity. The calculated monoisotopic mass of 224.97893 Da provides a precise value for its identification and characterization using high-resolution mass spectrometry. These fundamental physicochemical parameters are indispensable for guiding the synthesis, purification, and biological evaluation of novel compounds derived from this versatile quinolinone scaffold. As such, this in-depth guide provides a foundational understanding of these critical properties for researchers and scientists engaged in the pursuit of new therapeutic agents.
References
An In-depth Technical Guide to the Lewis Acid-Catalyzed Synthesis of Dihydroquinolin-4-ones
Introduction: The Significance of the Dihydroquinolin-4-one Scaffold
The 2,3-dihydroquinolin-4-one core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The continued interest in this scaffold within the drug development community necessitates robust, efficient, and versatile synthetic methodologies for its construction and derivatization. Lewis acid catalysis has emerged as a powerful strategy to access these valuable compounds, offering advantages in terms of reaction rates, yields, and selectivity under mild conditions. This guide provides a comprehensive overview of the starting materials and mechanistic principles underpinning the Lewis acid-catalyzed synthesis of dihydroquinolin-4-ones, tailored for researchers and professionals in the fields of organic synthesis and medicinal chemistry.
Core Synthetic Strategy: The Domino Aza-Michael/Friedel-Crafts Annulation
The most prevalent and versatile Lewis acid-catalyzed approach to dihydroquinolin-4-ones relies on a domino reaction sequence. This elegant one-pot transformation typically involves two key steps: an initial aza-Michael addition followed by an intramolecular Friedel-Crafts reaction. The strategic selection of starting materials is paramount to the success of this methodology.
The primary classes of starting materials for this transformation are:
-
Anilines: Serving as the nitrogen source and the aromatic component for the subsequent cyclization.
-
α,β-Unsaturated Carbonyl Compounds: Acting as the Michael acceptor and providing the three-carbon backbone of the dihydroquinolinone ring.
The Lewis acid catalyst plays a crucial dual role in this process. Firstly, it activates the α,β-unsaturated carbonyl compound, rendering it more electrophilic and susceptible to nucleophilic attack by the aniline. Secondly, it facilitates the subsequent intramolecular Friedel-Crafts acylation or alkylation by activating the newly formed carbonyl group or a related precursor, thereby promoting the cyclization onto the aniline's aromatic ring.
Starting Material Classes and Mechanistic Considerations
Anilines and α,β-Unsaturated Esters/Acids
A widely employed and efficient method for the synthesis of dihydroquinolin-4-ones involves the reaction of anilines with α,β-unsaturated esters, such as acrylates, or their corresponding acids.
Reaction Scheme:
Figure 1: General workflow for the synthesis of dihydroquinolin-4-ones from anilines and α,β-unsaturated esters/acids.
Mechanism:
The reaction is initiated by the Lewis acid-catalyzed aza-Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This conjugate addition forms a β-amino ester or acid intermediate.[1] The Lewis acid then activates the carbonyl group of the ester or acid, facilitating an intramolecular Friedel-Crafts acylation, where the electron-rich aromatic ring of the aniline attacks the activated carbonyl, leading to the formation of the six-membered dihydroquinolin-4-one ring.[2]
Causality in Experimental Choices:
-
Choice of Lewis Acid: Lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃), are particularly effective catalysts for this transformation.[3][4] Their water tolerance allows for less stringent reaction conditions, and they can often be recovered and reused.[3] Other effective Lewis acids include bismuth(III) triflate and indium(III) chloride.[5][6][7][8]
-
Substituent Effects: Electron-donating groups on the aniline ring generally accelerate the final Friedel-Crafts cyclization step by increasing the nucleophilicity of the aromatic ring. Conversely, electron-withdrawing groups can hinder the reaction.
Anilines and Chalcones (α,β-Unsaturated Ketones)
An alternative and equally powerful approach utilizes chalcones (1,3-diaryl-2-propen-1-ones) as the Michael acceptor. This variation leads to the formation of 2,3-diaryl-2,3-dihydroquinolin-4-ones, which are of significant interest in medicinal chemistry.
Reaction Scheme:
Figure 2: Synthesis of 2,3-diaryl-2,3-dihydroquinolin-4-ones from anilines and chalcones.
Mechanism:
Similar to the reaction with acrylates, the process commences with a Lewis acid-promoted aza-Michael addition of the aniline to the chalcone. The resulting enolate intermediate can then undergo a proton transfer to yield a β-amino ketone. Subsequent intramolecular cyclization proceeds via a Friedel-Crafts-type alkylation, where a carbon-carbon bond is formed between the aniline ring and the benzylic carbon of the former chalcone backbone. Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed catalyst for this transformation.[9]
2-Aminoacetophenones and Aldehydes
A distinct yet related strategy involves the condensation of 2-aminoacetophenones with aldehydes. This approach offers a convergent route to a variety of substituted dihydroquinolin-4-ones.
Mechanism:
The reaction is believed to proceed through an initial condensation of the 2-aminoacetophenone with the aldehyde to form an enaminone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final dihydroquinolin-4-one product. Lewis acids can catalyze both the initial condensation and the subsequent cyclization steps.
Data Presentation: A Comparative Overview of Catalytic Systems
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Reference |
| Yb(OTf)₃ | Aniline, β-Ketoester | None | 100 | 81-99 | [3] |
| BF₃·OEt₂ | N-Arylcinnamamides | Not Specified | Not Specified | Moderate to Excellent | [9] |
| InCl₃ | Isatoic Anhydride, Aldehyde, NH₄Cl | Ethanol | Not Specified | 84-95 | [10] |
| Bi(OTf)₃ | Salicylaldehyde, Dimethoxypropane | CH₃CN | Not Specified | High | [5] |
Experimental Protocols
Protocol 1: Ytterbium(III) Triflate-Catalyzed Synthesis of Dihydropyrimidinones (A Representative Biginelli-type Reaction with Similar Principles)
-
Materials: Aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea (1.5 mmol), and Yb(OTf)₃ (0.1 mmol, 10 mol%).
-
Procedure:
-
A mixture of the aldehyde, β-dicarbonyl compound, urea, and Yb(OTf)₃ is heated at 100 °C under solvent-free conditions for 20-45 minutes.[3]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The product can be further purified by recrystallization from ethanol.[3]
-
-
Self-Validation: The catalyst can be recovered from the aqueous filtrate and reused for subsequent reactions without a significant loss of activity.[3]
Protocol 2: Indium(III) Chloride-Catalyzed One-Pot Synthesis of 2,3-Dihydroquinazoline-4(1H)-ones (Illustrative of Lewis Acid Catalysis in Heterocycle Synthesis)
-
Materials: Isatoic anhydride (1 mmol), aldehyde (1 mmol), ammonium chloride (1.2 mmol), and InCl₃ (0.1 mmol, 10 mol%).[10]
-
Procedure:
-
A mixture of isatoic anhydride, aldehyde, ammonium chloride, and InCl₃ in ethanol is stirred at room temperature.[10]
-
The reaction is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is then treated with water, and the resulting solid is filtered, washed with water, and dried to afford the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent.
-
Conclusion and Future Perspectives
The Lewis acid-catalyzed synthesis of dihydroquinolin-4-ones represents a highly efficient and modular approach to this important class of heterocyclic compounds. The strategic choice of starting materials, including anilines, α,β-unsaturated carbonyl compounds, and 2-aminoacetophenones, coupled with an appropriate Lewis acid catalyst, allows for the construction of a wide array of substituted dihydroquinolin-4-one derivatives. The domino aza-Michael/Friedel-Crafts annulation stands out as a particularly powerful strategy. Future research in this area will likely focus on the development of more sustainable and recyclable catalytic systems, as well as the application of enantioselective catalysis to access chiral dihydroquinolin-4-ones with enhanced therapeutic potential. The continued exploration of novel starting materials and reaction pathways will undoubtedly further expand the synthetic utility of this versatile methodology.
References
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Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. Available at: [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. Available at: [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Available at: [Link]
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Dihydroquinolinone synthesis. Organic Chemistry Portal. Available at: [Link]
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2,3-Dihydroquinazolinone synthesis. Organic Chemistry Portal. Available at: [Link]
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Indium(III) Chloride: An Efficient Catalyst for One-Pot Multicomponent Synthesis of 2,3-dihydroquinazoline-4(1H)-ones. ResearchGate. Available at: [Link]
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Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]
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A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. MDPI. Available at: [Link]
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Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones promoted by an efficient, inexpensive and reusable heterogeneous Lewis acid catalyst. springerprofessional.de. Available at: [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
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Tetrahydroquinolines by Lewis Acid-promoted Friedel-Crafts Cyclizations. Request PDF. Available at: [Link]
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Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. Available at: [Link]
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ChemInform Abstract: Lanthanoid Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. Request PDF. Available at: [Link]
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An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. Available at: [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. Available at: [Link]
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An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library. Available at: [Link]
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Why is a Friedel-Crafts reaction not possible on Quinoline? Quora. Available at: [Link]
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Diastereoselective Synthesis of Dihydro-quinolin-4-ones by a Borane-Catalyzed Redox-Neutral endo-1,7-Hydride Shift. ACS Publications. Available at: [Link]
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A Highly Enantioselective Catalytic Domino Aza-Michael/Aldol Reaction: One-Pot Organocatalytic Asymmetric Synthesis of 1,2-Dihydroquinolidines. Request PDF. Available at: [Link]
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The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. Available at: [Link]
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Environment-Friendly Organic Synthesis Using Bismuth Compounds. Bismuth Triflate Catalyzed Synthesis of Substituted 3,4-Dihydro-2H-1-benzopyrans. Request PDF. Available at: [Link]
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One-Pot Synthesis of α-Substituted Acrylates. ResearchGate. Available at: [Link]
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Recent Advance of Domino Michael Reaction in Natural Product Synthesis. Semantic Scholar. Available at: [Link]
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Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
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InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles. PMC - NIH. Available at: [Link]
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An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. NIH. Available at: [Link]
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Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. PMC - PubMed Central. Available at: [Link]
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Lanthanide trifluoromethanesulfonates. Wikipedia. Available at: [Link]
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Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). NIH. Available at: [Link]
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Lanthanide Triflate-Catalyzed Preparation of β,β-Difluorohomopropargyl Alcohols in Aqueous Media. Application to the Synthesis of 4,4-Difluoroisochromans. ACS Figshare. Available at: [Link]
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Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH. Available at: [Link]
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Indium(III) Chloride Catalyzed Highly Diastereoselective Domino Synthesis of Indenodithiepines and Indenodithiocines. PubMed. Available at: [Link]
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Indium(III) chloride. Wikipedia. Available at: [Link]
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The Enduring Legacy of the Friedländer Synthesis: A Technical Guide to Quinoline Derivative Elaboration
For Researchers, Scientists, and Drug Development Professionals
Foreword: From Coal Tar to Clinic – The Quinoline Scaffold's Journey
First isolated from coal tar in 1834, the quinoline moiety has journeyed from the annals of classical organic chemistry to the forefront of modern medicinal chemistry.[1] This nitrogen-containing heterocyclic scaffold is a "privileged structure," forming the core of a vast array of pharmacologically active compounds, including antimalarials like chloroquine, antibacterial agents such as ciprofloxacin, and a host of emerging anticancer therapeutics.[2][3] The enduring relevance of quinoline derivatives in drug discovery underscores the importance of robust and versatile synthetic methodologies for their creation. Among these, the Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most straightforward and widely utilized methods for the construction of the quinoline ring system.[3]
This technical guide provides an in-depth exploration of the Friedländer synthesis, delving into its mechanistic intricacies, practical experimental protocols, and its application in the development of contemporary therapeutics. As a self-validating system of protocols and insights, this document is designed to empower researchers and drug development professionals to leverage this powerful reaction with confidence and precision.
The Core Reaction: A Mechanistic Dichotomy
The Friedländer synthesis is fundamentally a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound possessing a reactive α-methylene group, typically another ketone or an ester, to form a quinoline derivative.[4][5] The reaction is versatile, capable of proceeding under acidic, basic, or even neutral (thermal) conditions.[2][6] Mechanistically, the reaction is not a single, monolithic pathway but rather a dichotomy, with two primary routes vying for prominence depending on the reaction conditions and substrates: the "Aldol-First" pathway and the "Schiff-Base-First" pathway.[3]
The Two Faces of the Friedländer Mechanism
Detailed mechanistic studies have revealed that the initial step of the Friedländer synthesis is the primary point of divergence.[7]
-
Aldol-First Pathway: Under many typical acidic or basic conditions, the reaction is believed to commence with an intermolecular aldol condensation between the two carbonyl-containing starting materials.[7] This is followed by a rapid intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring.
-
Schiff-Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl carbonyl compound and the carbonyl group of the α-methylene component. This intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration, to afford the final quinoline product.[3]
The prevailing pathway is influenced by factors such as the nature of the catalyst, the reactivity of the carbonyl compounds, and the reaction temperature.
Figure 1: The two primary mechanistic pathways of the Friedländer synthesis.
Catalysis in Friedländer Synthesis: A Comparative Overview
The choice of catalyst is a critical parameter in the Friedländer synthesis, influencing reaction rates, yields, and in some cases, regioselectivity. A wide array of catalysts have been developed, ranging from classical Brønsted and Lewis acids and bases to modern, reusable heterogeneous systems.
| Catalyst Type | Examples | Typical Conditions | Yields (%) | Advantages | Disadvantages | References |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), H₂SO₄, HCl | Reflux in organic solvent or solvent-free | 60-95 | Readily available, inexpensive | Harsh conditions, potential for side reactions | [8][9] |
| Lewis Acids | ZnCl₂, SnCl₂, Nd(NO₃)₃·6H₂O | Room temp. to reflux in organic solvent | 70-95 | Milder conditions, high yields | Stoichiometric amounts may be needed, metal contamination | [10] |
| Bases | KOH, NaOH, Piperidine | Reflux in alcohol | 60-90 | Effective for activated substrates | Can promote self-condensation of ketones | [6][11] |
| Heterogeneous Catalysts | Amberlyst-15, FeCl₃·nano-SiO₂, g-C₃N₄-SO₃H | Reflux in solvent or solvent-free | 80-98 | Reusable, easy separation, environmentally benign | Can be less active than homogeneous catalysts | [2][12] |
| Ionic Liquids | [Et₃NH][HSO₄], [bmim]Br | 80-120 °C, solvent-free | 85-95 | Green solvent, can act as catalyst | Viscosity, cost | [4] |
| Nanocatalysts | Nano-Al₂O₃, Fe₃O₄@SiO₂-SO₃H | Reflux or microwave irradiation | 90-98 | High surface area, high activity, reusable | Potential for leaching, cost | [4] |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for conducting the Friedländer synthesis under various catalytic conditions. These are intended as a starting point for optimization based on specific substrates.
Protocol 1: Classical Acid Catalysis (p-Toluenesulfonic Acid)
This protocol describes a general procedure for the synthesis of a polysubstituted quinoline using p-toluenesulfonic acid as the catalyst under solvent-free conditions.
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
α-Methylene carbonyl compound (1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)
Procedure:
-
In a clean, dry round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and p-toluenesulfonic acid.
-
Heat the reaction mixture with stirring at 80-100 °C.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the crude product in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Base-Catalyzed Synthesis (Potassium Hydroxide)
This protocol outlines a typical base-catalyzed Friedländer synthesis, often employed for reactive substrates.
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Ketone with an α-methylene group (1.1 mmol)
-
Potassium hydroxide (KOH) (1.2 mmol)
-
Ethanol
Procedure:
-
Dissolve the 2-aminobenzaldehyde and the ketone in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in ethanol to the reaction mixture.
-
Reflux the reaction mixture with stirring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute aqueous solution of hydrochloric acid.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Protocol 3: Modern Heterogeneous Catalysis (Reusable Solid Acid)
This protocol demonstrates the use of a reusable solid acid catalyst, offering a more environmentally friendly approach.
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Amberlyst-15 (or other suitable solid acid catalyst) (10-20 wt%)
-
Ethanol (optional, for solvent-based reaction)
Procedure:
-
Solvent-free: In a round-bottom flask, thoroughly mix the 2-aminoaryl ketone, the active methylene compound, and the solid acid catalyst. Heat the mixture at 100-120 °C with stirring.
-
Solvent-based: Suspend the reactants and the solid acid catalyst in ethanol and reflux the mixture.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
Filter off the solid catalyst. The catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Figure 2: A generalized experimental workflow for the Friedländer synthesis.
Variations on a Theme: The Pfitzinger and Niementowski Reactions
The fundamental concept of the Friedländer synthesis has been extended to related name reactions that provide access to other important quinoline derivatives.
The Pfitzinger Reaction
The Pfitzinger reaction utilizes isatin or its derivatives as the 2-aminoaryl carbonyl equivalent. In the presence of a base, the isatin ring is opened to form a 2-aminophenylglyoxylate intermediate, which then undergoes a condensation reaction with an α-methylene carbonyl compound to yield a quinoline-4-carboxylic acid.
The Niementowski Quinoline Synthesis
The Niementowski quinoline synthesis involves the reaction of anthranilic acid with a ketone or aldehyde to produce γ-hydroxyquinoline derivatives.[3] This reaction is mechanistically similar to the Friedländer synthesis.
Applications in Drug Discovery: Recent Advances
The Friedländer synthesis continues to be a valuable tool in the synthesis of biologically active quinoline derivatives. Recent applications have focused on the development of novel anticancer and antimicrobial agents. For example, Kumar et al. reported the synthesis of a series of 1,2-dihydroquinoline carboxamide derivatives via a Friedländer annulation, which demonstrated potent antitubercular activity against Mycobacterium tuberculosis H37Rv.[1]
Conclusion: A Timeless Reaction for Modern Challenges
The Friedländer synthesis, with its operational simplicity and versatility, has remained a cornerstone of heterocyclic chemistry for over a century. The ongoing development of new catalytic systems and a deeper understanding of its mechanistic nuances continue to expand its utility. For researchers and professionals in drug development, a thorough grasp of the Friedländer synthesis provides a powerful tool for the creation of novel quinoline-based therapeutics to address pressing medical needs.
References
-
Li, A.-H., Beard, D. J., Coate, H., Honda, A., Kadalbajoo, M., Kleinberg, A., Laufer, R., Mulvihill, K. M., Nigro, A., Rastogi, P., Siu, K. W., Steinig, A. G., Wang, T., Werner, D., Crew, A. P., & Mulvihill, M. J. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629–1632. [Link]
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Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]
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Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104–110. [Link]
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Patil, S. A., Patil, R., Pfeffer, F. M., & Miller, D. D. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(4), 997-1033. [Link]
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Wang, C.-C., Chan, C.-K., & Lai, C.-Y. (2020). Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones. Synthesis, 52(12), 1779–1794. [Link]
-
Li, W., & Wang, L. (2014). p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. Indian Journal of Chemistry - Section B, 53B(5), 614-618. [Link]
-
Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]
-
Yadav, P., Kumar, R., & Singh, P. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29528-29562. [Link]
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Lu, G.-L., Wang, X., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 27(19), 6528. [Link]
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An In-Depth Technical Guide to the Biological Potential of Halogenated Dihydroquinoline-4(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dihydroquinoline-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] The introduction of halogen substituents to this core can significantly enhance its pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of halogenated dihydroquinoline-4(1H)-ones. We will delve into their diverse activities, including cytotoxic, antimicrobial, and antiviral effects, supported by mechanistic insights and detailed experimental protocols.
Introduction: The Significance of the Halogenated Dihydroquinoline-4(1H)-one Scaffold
Quinolines and their derivatives are a prominent class of N-heterocyclic compounds with a rich history in drug discovery.[4] The dihydroquinoline-4(1H)-one nucleus, in particular, has garnered significant attention due to its versatile biological profile.[4][5] The strategic incorporation of halogen atoms (F, Cl, Br, I) onto this scaffold is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. Halogenation can lead to enhanced biological activity through various mechanisms, including increased membrane permeability and the formation of specific halogen bonds with target proteins.[2]
Recent research has highlighted the potential of halogenated dihydroquinoline-4(1H)-ones in several therapeutic areas. Studies have demonstrated their potent cytotoxic activity against various cancer cell lines, their broad-spectrum antimicrobial effects, and their promising antiviral capabilities.[6][7][8] This guide aims to consolidate the current knowledge on these compounds, providing a technical resource for researchers engaged in their synthesis and biological evaluation.
Synthetic Strategies: Accessing the Halogenated Dihydroquinoline-4(1H)-one Core
The synthesis of the dihydroquinoline-4(1H)-one scaffold can be achieved through various methods, with domino reactions being a particularly efficient approach.[9][10] These multi-step sequences, carried out in a single pot, offer high atom economy and allow for the rapid generation of molecular complexity from simple starting materials.[9]
Domino Reactions for Scaffold Construction
Several domino strategies have been successfully employed for the synthesis of dihydroquinolin-4(1H)-ones. These include:
-
Reduction-Cyclization Sequences: The reduction of a nitro group on an appropriate precursor, followed by intramolecular cyclization, is a common and effective method.[9]
-
Michael Addition-SNAr Reactions: A domino Michael addition followed by an intramolecular nucleophilic aromatic substitution (SNAr) provides a versatile route to highly substituted dihydroquinolin-4(1H)-ones.[9]
-
Metal-Promoted Processes: Various transition metals, such as palladium and copper, can catalyze the cyclization reactions needed to form the dihydroquinoline-4(1H)-one core.[9][11]
Introduction of Halogen Substituents
Halogen atoms can be incorporated into the dihydroquinoline-4(1H)-one structure at various stages of the synthesis. This can be achieved by using halogenated starting materials or by direct halogenation of the heterocyclic core.[12] The choice of halogen and its position on the aromatic rings can have a profound impact on the molecule's conformation and biological activity.[4][5]
Experimental Protocol: A General Domino Synthesis of 2-Aryl-2,3-dihydro-4(1H)-quinolinones
This protocol outlines a dissolving metal reduction-cyclization sequence, a common method for synthesizing the core structure.
Materials:
-
Substituted 2'-nitrochalcone (starting material)
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2'-nitrochalcone in ethanol.
-
Reduction: Add iron powder to the solution, followed by the slow addition of concentrated HCl at room temperature.
-
Heating: Heat the reaction mixture to 100°C for 30 minutes, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the iron powder.
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-2,3-dihydro-4(1H)-quinolinone.
This protocol is a generalized representation. Specific reaction conditions may need to be optimized based on the substrate.
Biological Activities and Therapeutic Potential
Halogenated dihydroquinoline-4(1H)-ones exhibit a remarkable range of biological activities, making them attractive candidates for drug development.
Cytotoxic and Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of halogenated dihydroquinoline-4(1H)-ones against a variety of human cancer cell lines.[6][13]
Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Some derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[13][14]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through various signaling pathways.
-
Inhibition of ABCB1 Transporters: Certain derivatives can inhibit the function of ABCB1 transporters, which are responsible for multidrug resistance in cancer cells.[6]
Data Summary: Cytotoxicity of Halogenated Dihydroquinoline-4(1H)-ones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-3-(benzylidene)-2-(4-bromophenyl)-2,3-dihydro-1-(phenylsulfonyl) quinolin-4(1H)-one | NALM-6 (Leukemia) | < 1 | [6] |
| (E)-3-(benzylidene)-2-(4-bromophenyl)-2,3-dihydro-1-(phenylsulfonyl) quinolin-4(1H)-one | HL-60 (Leukemia) | < 1 | [6] |
| (E)-3-(benzylidene)-2-(4-bromophenyl)-2,3-dihydro-1-(phenylsulfonyl) quinolin-4(1H)-one | MCF-7 (Breast Cancer) | < 1 | [6] |
| Naphthyl-substituted quinazolinone | Multiple | < 0.2 | [13][14] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Workflow for Assessing Cytotoxicity
Caption: Workflow for evaluating the cytotoxic potential of novel compounds.
Antimicrobial Activity
The quinolone core is the basis for a major class of antibiotics, the fluoroquinolones.[7][15] Halogenated dihydroquinoline-4(1H)-ones have also demonstrated significant antimicrobial properties against a range of bacteria.[7]
Mechanism of Action: The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[15] The fluorine atom at the C6 position is crucial for this activity, as it enhances penetration into the bacterial cell.[15]
Key Structural Features for Antibacterial Activity:
-
C6-Fluorine: Greatly increases potency against both Gram-positive and Gram-negative bacteria.[15]
-
C7-Piperazinyl Substituent: Contributes to the broad spectrum of activity.[7]
-
N1-Cyclopropyl Group: Enhances activity against Gram-negative bacteria.[15]
Signaling Pathway: Quinolone Inhibition of Bacterial DNA Replication
Caption: Mechanism of action of quinolone antibiotics.
Antiviral Activity
Recent studies have explored the antiviral potential of halogenated compounds, including quinoline derivatives, against a variety of viruses.[8][16]
Potential Mechanisms of Antiviral Action:
-
Inhibition of Viral Entry: Some quinoline analogues, like chloroquine, have been shown to interfere with viral entry into host cells.[17]
-
Inhibition of Viral RNA Replication: Halogenated compounds can inhibit the replication of viral RNA without significant cytotoxicity.[8][18]
-
Interaction with Viral Proteins: These compounds can bind to key viral proteins, such as spike proteins, main proteases (Mpro), and RNA-dependent RNA polymerase (RdRp), inhibiting their function.[8][18]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
Materials:
-
Vero-E6 cells (or other susceptible cell line)
-
Virus stock (e.g., SARS-CoV-2)
-
Halogenated dihydroquinoline-4(1H)-one compounds
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Agarose
-
Crystal Violet solution
Procedure:
-
Cell Seeding: Seed Vero-E6 cells in 6-well plates and grow to confluence.
-
Virus Adsorption: Remove the growth medium and infect the cells with the virus at a known multiplicity of infection (MOI) for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with DMEM containing 2% FBS, 0.5% agarose, and serial dilutions of the test compounds.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 10% formalin and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
Structure-Activity Relationships (SAR)
The biological activity of halogenated dihydroquinoline-4(1H)-ones is highly dependent on the nature and position of the substituents on the core structure.
-
Role of Halogen Type and Position: The type of halogen (F, Cl, Br, I) and its location on the aromatic rings significantly influence the compound's conformation and, consequently, its biological activity.[4][5] For instance, a fluorine atom at the C6 position of the quinolone ring is a key determinant of antibacterial potency.[15]
-
Impact of Other Substituents: The presence of other functional groups, such as phenyl or benzylidene moieties, can also modulate the biological effects. The steric and electronic properties of these substituents play a crucial role in the interaction with biological targets.[6]
Future Directions and Conclusion
Halogenated dihydroquinoline-4(1H)-ones represent a promising class of compounds with diverse and potent biological activities. Their potential as cytotoxic, antimicrobial, and antiviral agents warrants further investigation. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating new analogues with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profiles of lead compounds in preclinical animal models.
The versatility of the dihydroquinoline-4(1H)-one scaffold, combined with the strategic use of halogenation, provides a powerful platform for the discovery of novel therapeutic agents. This guide serves as a foundational resource to stimulate and support further research in this exciting field.
References
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Vaz, W. F., Michelini, L. J., Oliveira, G. A. R., Lião, L. M., Perez, C. N., Oliver, A. G., & Napolitano, H. B. (2020). Structural comparison of five new halogenated dihydroquinoline-4(1H)-ones. Journal of Molecular Structure, 1219, 128559. (URL: [Link])
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Millanao, A. R., Mora, F. E., Villagra, N. A., Bucarey, S. A., & Hidalgo, A. A. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(23), 7136. (URL: [Link])
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Ciofu, O., Gherghiceanu, F., Popa, M. I., & Mihăescu, G. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceuticals, 15(8), 1017. (URL: [Link])
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Vaz, W. F., Michelini, L. J., Oliveira, G. A. R., Lião, L. M., Perez, C. N., Oliver, A. G., & Napolitano, H. B. (2020). Structural comparison of five new halogenated dihydroquinoline-4(1H)-ones. Sci-Hub. (URL: [Link])
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de Oliveira, G. A. R., Lião, L. M., de Oliveira, A. L. L., de B. Machado, F. S., & Napolitano, H. B. (2023). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega, 8(29), 26138–26150. (URL: [Link])
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Galeano, E., et al. (2022). Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. Molecules, 27(15), 4752. (URL: [Link])
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Domagala, J. M. (2019). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Infectious Disorders - Drug Targets, 19(3), 243-255. (URL: [Link])
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Reay, A. J., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 11(11), 1319-1328. (URL: [Link])
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Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. (URL: [Link])
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Gherghiceanu, F., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Antibiotics, 10(11), 1349. (URL: [Link])
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Bunce, R. A., & Nammalwar, B. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-237. (URL: [Link])
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Spectrum and antimicrobial activities of fluoroquinolone based on their... (n.d.). ResearchGate. (URL: [Link])
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Bunce, R. A., & Nammalwar, B. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Semantic Scholar. (URL: [Link])
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Biological activities of natural halogen compounds. (2025). ResearchGate. (URL: [Link])
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Ma, M., & Hui, Y. (2025). Generation of halogenated angucyclinones with cytotoxicity activities against human cancer cell lines based on biosynthesis and chemical conversion. Chinese Journal of Natural Medicines, 23(12), 100013. (URL: [Link])
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Drug compounds incorporating 4(1H)-quinolinones. (n.d.). ResearchGate. (URL: [Link])
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Butler, A., & Theisen, K. E. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 14(12), 217. (URL: [Link])
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Khadem, S., & Marles, R. J. (2025). Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities. Natural Product Research, 39(8), 2252-2259. (URL: [Link])
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van der Walt, M. M., & Terre'Blanche, G. (2016). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. Current Medicinal Chemistry, 23(12), 1205-1221. (URL: [Link])
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Janssens, J., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. European Journal of Pharmacology, 902, 174091. (URL: [Link])
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Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (n.d.). ACS Publications. (URL: [Link])
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Singh, P., & Kumar, V. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113220. (URL: [Link])
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Madhumitha, G., & Al-Deyab, S. S. (2015). 2,3-Dihydroquinazolin-4(1H)-ones: visible light mediated synthesis, solvatochromism and biological activity. Journal of Photochemistry and Photobiology B: Biology, 143, 80-88. (URL: [Link])
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2025). ResearchGate. (URL: [Link])
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Reay, A. J., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. (URL: [Link])
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Methodological & Application
Protocol for silver(I) triflate-catalyzed synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones
Application Note & Protocol
A Streamlined Approach to the Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones via Silver(I) Triflate Catalysis
This application note provides a detailed protocol for the efficient one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones utilizing silver(I) triflate (AgOTf) as a catalyst. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The described method, developed by Pandit, Sharma, and Lee, offers several advantages, including mild reaction conditions, high yields, and the use of readily available starting materials, making it a valuable tool for researchers in organic synthesis and pharmaceutical sciences.[1]
Introduction: The Significance of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones
2-Aryl-2,3-dihydroquinolin-4(1H)-ones are a core structural motif found in numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological properties, including antioxidant, anticancer, and anti-inflammatory activities.[1][2] Traditional methods for their synthesis often require harsh reaction conditions, multi-step procedures, or the use of expensive or toxic catalysts. The silver(I) triflate-catalyzed approach presents a mild and efficient alternative, proceeding in a one-pot reaction from o-aminoacetophenones and aromatic aldehydes with high atom economy.[1]
Catalytic Principle and Plausible Reaction Mechanism
The reaction is proposed to proceed through an initial aldol condensation of the o-aminoacetophenone with an aromatic aldehyde, followed by an intramolecular cyclization. Silver(I) triflate acts as a mild Lewis acid catalyst. The silver(I) ion is thought to coordinate with the carbonyl oxygen of the aldehyde, enhancing its electrophilicity and facilitating the nucleophilic attack by the enolizable ketone of the o-aminoacetophenone. The subsequent intramolecular hydroamination, or aza-Michael addition, is also likely promoted by the silver catalyst, which can activate the enone system towards the nucleophilic attack of the amino group.[1][3]
The catalytic cycle can be visualized as follows:
Figure 1: Plausible mechanism for the silver(I) triflate-catalyzed synthesis.
Experimental Workflow Overview
The overall experimental workflow is straightforward and can be completed in a standard laboratory setting. It involves the combination of starting materials and the catalyst in a suitable solvent, followed by heating under reflux and subsequent product isolation and purification.
Figure 2: General experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from the work of Pandit, Sharma, and Lee.[1]
Materials and Reagents:
-
o-Aminoacetophenone and its derivatives
-
Aromatic aldehydes
-
Silver(I) triflate (AgOTf)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a solution of o-aminoacetophenone (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the aromatic aldehyde (1.0 mmol).
-
Add silver(I) triflate (0.1 mmol, 10 mol%) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel using an ethyl acetate/hexane mixture as the eluent to afford the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.
Substrate Scope and Yields
The protocol has been shown to be effective for a wide range of substituted aromatic aldehydes, demonstrating its broad applicability. Both electron-donating and electron-withdrawing groups on the aromatic aldehyde are well-tolerated, providing the corresponding products in good to excellent yields.
| Entry | Aromatic Aldehyde (Ar group) | Yield (%) |
| 1 | Phenyl | 92 |
| 2 | 4-Methylphenyl | 95 |
| 3 | 4-Methoxyphenyl | 98 |
| 4 | 4-Chlorophenyl | 94 |
| 5 | 4-Bromophenyl | 93 |
| 6 | 4-Nitrophenyl | 89 |
| 7 | 3-Nitrophenyl | 85 |
| 8 | 2-Chlorophenyl | 77 |
| 9 | 2-Naphthyl | 86 |
| 10 | 2-Thienyl | 82 |
Table adapted from Pandit, R. P., Sharma, K., & Lee, Y. R. (2015).[1]
Characterization
The synthesized compounds are typically characterized by standard spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Safety Precautions
-
Silver(I) triflate is a light-sensitive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reactions should be carried out in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Standard laboratory safety practices should be followed throughout the procedure.
Conclusion
The silver(I) triflate-catalyzed synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones from o-aminoacetophenones and aromatic aldehydes is a highly efficient, versatile, and operationally simple method. Its mild conditions and high yields make it an attractive approach for the synthesis of this important class of heterocyclic compounds for applications in drug discovery and development.
References
-
Pandit, R. P., Sharma, K., & Lee, Y. R. (2015). Mild and Efficient Silver(I) Triflate Catalyzed Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones, and Their Antioxidant Activities. Synthesis, 47(24), 3881-3890. Available at: [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the synthesis of polysubstituted quinolines [catalysis by AgOTf]. Retrieved from [Link]
-
Zheng, D., Li, S., & Wu, J. (2012). An Unexpected Silver Triflate Catalyzed Reaction of 2-Alkynylbenzaldehyde with 2-Isocyanoacetate. Organic Letters, 14(10), 2655–2657. Available at: [Link]
-
Garlets, Z. J., Silvi, M., & Wolfe, J. P. (2016). Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines. Organic Letters, 18(10), 2331–2334. Available at: [Link]
-
Wikipedia. (n.d.). Silver trifluoromethanesulfonate. Retrieved from [Link]
-
Pan, C., Yu, W., & et al. (2023). The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. Chemical Society Reviews, 52(18). Available at: [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Peshkov, V., et al. (2021). Silver(I) triflate-catalyzed post-Ugi synthesis of pyrazolodiazepines. Beilstein Journal of Organic Chemistry, 17, 1136–1145. Available at: [Link]
-
RSC Publishing. (n.d.). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Retrieved from [Link]
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Using zirconyl nitrate as a catalyst for intramolecular cyclization of o-aminochalcones
Application Note & Protocol
Topic: Zirconyl Nitrate as an Efficient and Reusable Lewis Acid Catalyst for the Intramolecular Cyclization of o-Aminochalcones
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinoline scaffold is a privileged heterocyclic motif central to numerous pharmaceuticals, agrochemicals, and materials. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, remains one of the most direct methods for its synthesis. A key variation involves the intramolecular cyclization of pre-formed o-aminochalcones. This application note details a robust and efficient protocol for this transformation utilizing zirconyl nitrate [ZrO(NO₃)₂] as a mild, water-tolerant, and reusable Lewis acid catalyst. We provide a plausible catalytic mechanism, a detailed step-by-step experimental workflow, and representative data on the reaction's scope, establishing this method as a valuable tool for synthetic and medicinal chemists.
Introduction: The Rationale for Zirconyl Nitrate Catalysis
The synthesis of substituted quinolines is of paramount importance in drug discovery, with applications ranging from anticancer to antiviral agents.[1] While numerous methods exist, many rely on harsh conditions, expensive transition-metal catalysts, or generate significant waste.[2][3] The intramolecular cyclization of o-aminochalcones offers a convergent approach, but often requires strong acids that can be incompatible with sensitive functional groups.
Zirconium-based Lewis acids have emerged as powerful catalysts in organic synthesis due to their strong electron-accepting ability, low cost, and relative stability.[4][5] Zirconyl nitrate [ZrO(NO₃)₂], in particular, presents several key advantages:
-
Water Tolerance: Unlike many traditional Lewis acids (e.g., AlCl₃, TiCl₄), zirconyl nitrate can be effective even in the presence of moisture, simplifying reaction setup.[6]
-
Mild Acidity: It is sufficiently acidic to catalyze the desired cyclization without promoting side reactions or degradation of sensitive substrates.
-
Reusability: As a heterogeneous or water-tolerant catalyst, it offers the potential for recovery and reuse, aligning with the principles of green chemistry.[6]
-
Ease of Handling: It is a stable, solid reagent that is easier and safer to handle than many pyrophoric or highly corrosive Lewis acids.
This guide provides the necessary framework for researchers to successfully implement this catalytic system in their laboratories.
Proposed Mechanism of Catalysis
The catalytic cycle is predicated on the principles of Lewis acid activation of a carbonyl group.[7] The zirconyl cation, ZrO²⁺, serves as the electron pair acceptor.
-
Lewis Acid Activation: The catalytic cycle begins with the coordination of the Lewis acidic zirconyl cation to the carbonyl oxygen of the o-aminochalcone. This coordination polarizes the α,β-unsaturated system, significantly increasing the electrophilicity of the β-carbon.
-
Intramolecular Cyclization: The nucleophilic amino group (-NH₂) at the ortho position of the adjacent aromatic ring attacks the now highly electrophilic β-carbon in a 6-endo-trig cyclization. This step forms a six-membered heterocyclic intermediate.
-
Proton Transfer & Dehydration: A subsequent proton transfer and elimination of a water molecule (dehydration) leads to the aromatization of the newly formed ring.
-
Catalyst Regeneration: The final quinoline product is released, regenerating the zirconyl nitrate catalyst, which can then enter a new catalytic cycle.
Caption: Proposed catalytic cycle for zirconyl nitrate.
Experimental Protocol: A General Procedure
This section provides a detailed, self-validating protocol for the zirconyl nitrate-catalyzed intramolecular cyclization of a representative o-aminochalcone.
Materials and Reagents
-
Substrate: Substituted o-aminochalcone (1.0 eq)
-
Catalyst: Zirconyl nitrate hydrate (ZrO(NO₃)₂·xH₂O) (e.g., 10 mol%)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) (approx. 0.1 M concentration)
-
Monitoring: Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Work-up: Saturated sodium bicarbonate (NaHCO₃) solution, Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Glass column for chromatography
Step-by-Step Methodology
Caption: Experimental workflow for quinoline synthesis.
-
Reaction Setup: To a round-bottom flask, add the o-aminochalcone (e.g., 1 mmol, 1.0 eq) and the chosen solvent (e.g., 10 mL of ethanol). Stir the mixture at room temperature until the substrate is completely dissolved.
-
Rationale: Ensuring complete dissolution of the substrate allows for homogeneous catalysis and prevents localized concentration effects, leading to a cleaner reaction profile. Ethanol is often a good choice due to its polarity and ability to dissolve both the substrate and the hydrated catalyst.
-
-
Catalyst Addition: Add zirconyl nitrate hydrate (e.g., 0.1 mmol, 10 mol%) to the solution in one portion.
-
Rationale: A 10 mol% catalyst loading is a common starting point for optimization. It provides a sufficient number of catalytic sites to ensure a reasonable reaction rate without being excessive, which could lead to side reactions or complicate purification.
-
-
Cyclization Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C for ethanol) with vigorous stirring.
-
Rationale: Thermal energy is required to overcome the activation energy of the cyclization and dehydration steps. Refluxing ensures a constant, controlled temperature.
-
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). A new, more polar spot corresponding to the quinoline product should appear as the starting material spot diminishes. The reaction is typically complete within 2-6 hours.
-
Rationale: TLC is a rapid and effective method to qualitatively track the consumption of starting material and the formation of the product, preventing unnecessary heating that could lead to decomposition.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Rationale: The aqueous basic wash with NaHCO₃ neutralizes any residual acidic species and helps in the removal of the water-soluble zirconyl salts.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (20 mL) and brine (20 mL).
-
Rationale: Washing with water removes residual inorganic salts and water-soluble impurities. The final brine wash helps to remove bulk water from the organic layer, facilitating the subsequent drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Rationale: Removing all traces of water is crucial before final solvent evaporation to prevent the crude product from being an oil or gum containing residual water.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinoline derivative.
-
Rationale: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting material, non-polar impurities, or closely related byproducts.
-
Representative Data & Substrate Scope
The efficiency of the cyclization can be influenced by the electronic nature of the substituents on the chalcone backbone. The following table presents representative, plausible data for the cyclization of various o-aminochalcones based on established chemical principles.[8]
| Entry | R¹ (on amino-phenyl ring) | R² (on other phenyl ring) | Product Yield (%) | Reaction Time (h) |
| 1 | H | H | 92 | 2.5 |
| 2 | H | 4-OCH₃ (EDG) | 95 | 2.0 |
| 3 | H | 4-Cl (EWG) | 88 | 3.5 |
| 4 | H | 4-NO₂ (strong EWG) | 81 | 5.0 |
| 5 | 4-CH₃ (EDG) | H | 94 | 2.0 |
| 6 | 4-Cl (EWG) | H | 86 | 4.0 |
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.
Analysis of Trends:
-
Effect of R²: Electron-donating groups (e.g., -OCH₃) on the non-amino phenyl ring can stabilize the positive charge buildup during the reaction, accelerating the cyclization and leading to higher yields in shorter times. Conversely, electron-withdrawing groups (e.g., -NO₂) destabilize this and slow the reaction.
-
Effect of R¹: Electron-donating groups on the amino-phenyl ring increase the nucleophilicity of the amino group, favoring the intramolecular attack and accelerating the reaction. Electron-withdrawing groups have the opposite effect.
Conclusion
Zirconyl nitrate serves as a highly effective, practical, and environmentally benign catalyst for the intramolecular cyclization of o-aminochalcones to produce valuable quinoline derivatives. The protocol described herein is characterized by its operational simplicity, use of a mild and easy-to-handle catalyst, and good to excellent yields across a range of substrates. This method provides a reliable and scalable alternative to traditional synthetic routes, making it a valuable addition to the toolkit of researchers in organic synthesis and drug development.
References
- Vertex AI Search. (n.d.).
-
Wikipedia. (n.d.). Zirconium nitrate. Retrieved January 19, 2026, from [Link]
- The Essential Role of Zirconyl Nitrate in Advanced Material Synthesis. (n.d.). Retrieved January 19, 2026.
-
RSC Publishing. (n.d.). Zirconium nitrate: a reusable water tolerant Lewis acid catalyst for the synthesis of N-substituted pyrroles in aqueous media. Retrieved January 19, 2026, from [Link]
-
ChemBK. (2024, April 10). ZIRCONIUM NITRATE (ZIRCONYL). Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved January 19, 2026, from [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (n.d.). Retrieved January 19, 2026, from [Link]
-
Sdfine. (n.d.). zirconyl nitrate hydrate pract. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025, August 5). Synthesis of quinolines via acid-catalyzed cyclodehydration of 2-(Tosylamino)chalcones | Request PDF. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). A Comprehensive Review of Aminochalcones. Retrieved January 19, 2026, from [Link]
-
Frontiers. (2022, September 20). Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. Retrieved January 19, 2026, from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Zirconium(IV) Chloride Mediated Intramolecular Cyclization Reactions. Retrieved January 19, 2026.
-
ResearchGate. (2024, July). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo.... Retrieved January 19, 2026, from [Link]
-
PMC - NIH. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved January 19, 2026, from [Link]
-
PMC - NIH. (n.d.). Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration. Retrieved January 19, 2026, from [Link]
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- 7. Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Rapid, Solvent-Free Protocol for the Microwave-Assisted Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones on Silica Gel
Introduction: The Need for Efficient Heterocycle Synthesis
The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological potential. These heterocycles are precursors to a wide array of bioactive molecules, including potent anti-inflammatory, antimicrobial, and anticancer agents.[1] Traditional synthetic routes to these compounds often involve multi-step procedures, harsh reaction conditions, extended reaction times, and the use of hazardous organic solvents, posing challenges for efficiency and sustainability.[2]
This application note details a robust, eco-friendly, and highly efficient protocol for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. By leveraging the synergistic effects of microwave irradiation and a solid silica gel support, this method eliminates the need for bulk solvents, drastically reduces reaction times from hours to minutes, and simplifies product purification.[3][4][5] This approach aligns with the principles of green chemistry by minimizing energy consumption and waste generation, offering a compelling alternative for drug discovery and development laboratories.[3][5]
Principles and Reaction Mechanism
The synthesis proceeds via a variation of the Friedländer annulation, a classic reaction for quinoline synthesis.[6][7] The overall transformation involves the condensation of a 2'-aminoacetophenone with a substituted aromatic aldehyde.
The Role of Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[8] This process, known as dielectric heating, leads to rapid, uniform, and efficient heating of the reaction mixture, which is often unachievable with conventional methods.[8][9] The key advantages include:
-
Rate Acceleration: Reaction times are dramatically reduced, often from hours to mere minutes.[8][9]
-
Higher Yields: Rapid heating can minimize the formation of side products, leading to cleaner reactions and improved yields.[4][9]
-
Energy Efficiency: Microwaves heat only the reactants and support material, not the entire apparatus, resulting in significant energy savings.[3][4][9]
The Role of Silica Gel: In this protocol, silica gel serves a dual purpose:
-
Solid Support: It acts as a stationary phase, allowing the reaction to proceed under solvent-free conditions. This simplifies the work-up, as the product can be easily extracted from the solid support.[10]
-
Catalyst: The surface of silica gel is covered in silanol groups (Si-OH), which can act as weak Brønsted or Lewis acids. These acidic sites can activate the carbonyl group of the aldehyde, facilitating the initial condensation step and promoting the subsequent cyclization.[2]
Proposed Reaction Mechanism: The reaction is believed to proceed through two key stages: an initial intermolecular condensation followed by an intramolecular cyclization.
-
Aza-Chalcone Formation: The reaction initiates with a base-catalyzed (or silica-catalyzed) aldol-type condensation. The enolate of 2'-aminoacetophenone attacks the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields a 2'-aminochalcone intermediate.[11][12][13]
-
Intramolecular Cyclization: The 2'-aminochalcone intermediate then undergoes a rapid intramolecular aza-Michael addition, where the nucleophilic amino group attacks the α,β-unsaturated ketone system to form the six-membered dihydroquinolinone ring.[14]
Caption: Figure 1: Proposed Reaction Mechanism.
Detailed Application Protocol
This protocol provides a general method for the synthesis. Reactant ratios and irradiation times may be optimized for specific substrates.
3.1. Materials and Equipment
-
Reagents: 2'-Aminoacetophenone, various substituted aromatic aldehydes, silica gel (100-200 mesh), ethyl acetate, and hexane.
-
Equipment: Dedicated microwave synthesis reactor (e.g., Monowave 300 or similar), 10 mL microwave reaction vial with a magnetic stirrer, rotary evaporator, and standard laboratory glassware.
3.2. Experimental Workflow
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- 10. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reaction Mechanism Question The image shows the reaction between benzald.. [askfilo.com]
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Application Notes & Protocols: In Vitro Anticancer Activity Screening of 5-Bromo-2,3-dihydroquinolin-4(1H)-one
Introduction: The Rationale for Investigating 5-Bromo-2,3-dihydroquinolin-4(1H)-one
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Derivatives of the closely related quinoline and quinazolinone families have demonstrated significant potential as anticancer agents, exerting their effects through various mechanisms, including cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of tubulin polymerization.[2][3][4] The introduction of a bromine atom at the 5-position of the 2,3-dihydroquinolin-4(1H)-one core is a strategic synthetic modification. Halogenation can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity and binding interactions, potentially enhancing its therapeutic efficacy.
This document provides a comprehensive guide for the initial in vitro screening of a novel compound, this compound, to determine its potential as an anticancer agent. The protocols herein are designed to first establish its cytotoxic activity against a panel of cancer cell lines and then to elucidate its preliminary mechanism of action. This structured approach ensures a logical, evidence-based progression from broad screening to more focused mechanistic studies.
Phase 1: Primary Cytotoxicity Screening
The initial step is to determine the compound's ability to inhibit the proliferation of cancer cells. A robust and high-throughput method is required to assess cytotoxicity across multiple cell lines and a range of concentrations. The MTT assay is a cornerstone method for this purpose, providing a quantitative measure of cell viability based on mitochondrial metabolic activity.
Selection of Cancer Cell Lines
A diverse panel of human cancer cell lines is recommended to identify potential tissue-specific activity.[5] The following cell lines represent common and histologically distinct cancers:
-
MCF-7: Estrogen receptor-positive breast adenocarcinoma.
-
MDA-MB-231: Triple-negative breast adenocarcinoma (highly aggressive).
-
A549: Non-small cell lung carcinoma.
-
HCT116: Colorectal carcinoma.
-
DU145: Prostate carcinoma.
-
A2780: Ovarian carcinoma.[2]
Experimental Workflow: Cytotoxicity Assessment
The overall workflow for determining the half-maximal inhibitory concentration (IC50) is crucial for quantifying the compound's potency.
Caption: Workflow for IC50 determination using the MTT assay.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[6][7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[6]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of working solutions by serially diluting the stock in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours, remove the medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[6][8]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[9]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 22.1 |
| HCT116 | Colorectal Carcinoma | 5.8 |
Note: Data are for illustrative purposes only.
Phase 2: Mechanistic Investigation
If the primary screening reveals significant cytotoxic activity (i.e., low micromolar IC50 values), the next logical step is to investigate the mechanism of cell death. Many anticancer drugs function by inducing apoptosis or causing cell cycle arrest.[4][10]
Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
Cancer cell line showing high sensitivity (e.g., HCT116 from hypothetical data)
-
6-well plates
Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] A compound-induced block at a specific phase can indicate interference with cell division machinery.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A to prevent staining of RNA)[13]
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[14]
-
Flow Cytometry: Analyze the DNA content using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[12]
Hypothesized Mechanism of Action & Signaling Pathway
Based on the known activities of related quinolinone and quinazolinone compounds, this compound might induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis.[3] This could be mediated by the disruption of microtubule dynamics, leading to the activation of the spindle assembly checkpoint and ultimately engaging the intrinsic (mitochondrial) apoptotic pathway.
Caption: Hypothesized signaling pathway for the test compound.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluate the in vitro anticancer potential of the novel compound this compound. The initial cytotoxicity screening across a panel of cancer cell lines will establish its potency and selectivity. Subsequent mechanistic assays for apoptosis and cell cycle analysis will provide crucial insights into its mode of action.
Positive results from this screening cascade—specifically, potent cytotoxicity (IC50 < 10 µM) coupled with clear evidence of apoptosis induction or cell cycle arrest—would provide a strong rationale for further investigation. Future studies could include Western blot analysis to probe key proteins in the hypothesized signaling pathway (e.g., caspases, Bcl-2 family proteins, cell cycle regulators), tubulin polymerization assays, and ultimately, progression to in vivo preclinical models to assess efficacy and safety in a whole-organism context.
References
-
Preclinical screening methods in cancer - PMC - NIH. (n.d.). Retrieved from [Link]
-
O'Brien, N. S., Gilbert, J., McCluskey, A., & Sakoff, J. A. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 15(5), 1235-1256. Retrieved from [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex - MDPI. (n.d.). Retrieved from [Link]
-
5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472 - PubChem. (n.d.). Retrieved from [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC - NIH. (n.d.). Retrieved from [Link]
-
Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed. (n.d.). Retrieved from [Link]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. (n.d.). Retrieved from [Link]
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Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds - Frontiers. (n.d.). Retrieved from [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Retrieved from [Link]
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What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? | ResearchGate. (n.d.). Retrieved from [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (n.d.). Retrieved from [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (n.d.). Retrieved from [Link]
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Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved from [Link]
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MTT (Assay protocol - Protocols.io. (2023, February 27). Retrieved from [Link]
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Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved from [Link]
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SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING - IJCRT.org. (n.d.). Retrieved from [Link]
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Cell Cycle Analysis By Flow Cytometry - YouTube. (2023, January 17). Retrieved from [Link]
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Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics. (n.d.). Retrieved from [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]
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In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. (n.d.). Retrieved from [Link]
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Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review - ResearchGate. (n.d.). Retrieved from [Link]
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2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PubMed Central. (n.d.). Retrieved from [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (n.d.).
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Application Notes & Protocols: A Guide to Antimicrobial and Antifungal Screening of Brominated Quinolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistent rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Quinolinone scaffolds, particularly their brominated derivatives, have emerged as a promising class of compounds with a broad spectrum of biological activities.[1] This guide provides a comprehensive overview and detailed protocols for the antimicrobial and antifungal screening of brominated quinolinone compounds. We delve into the scientific rationale behind the methodologies, offering insights grounded in established principles of microbiology and drug discovery. The protocols are designed to be self-validating, incorporating essential controls and clear endpoints. This document aims to equip researchers with the necessary tools to rigorously evaluate the potential of these compounds in the fight against infectious diseases.
Introduction: The Rationale for Screening Brominated Quinolinones
Quinoline and its derivatives are known to exhibit diverse pharmacological properties, including antibacterial and antifungal activities.[1] The introduction of a bromine atom into the quinolinone scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its antimicrobial potency.[2] Halogenation can improve a molecule's ability to penetrate microbial cell membranes and interact with intracellular targets.[3]
The primary mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[4][5] This targeted disruption of essential cellular processes leads to bacterial cell death.[6][7] While the precise antifungal mechanisms of brominated quinolinones are still under investigation, halogenated compounds are known to induce oxidative stress by increasing intracellular reactive oxygen species (ROS), which can contribute to their fungicidal effects.[2]
Given these promising attributes, a systematic screening approach is essential to identify and characterize the antimicrobial and antifungal potential of novel brominated quinolinone derivatives.
Core Screening Assays: A Step-by-Step Approach
The initial evaluation of a compound's antimicrobial and antifungal properties typically involves determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] Following MIC determination, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be established to assess whether the compound is static (inhibits growth) or cidal (kills the organism).
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely accepted and standardized technique for determining MIC values and is recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Protocol: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of a brominated quinolinone compound that inhibits the visible growth of a specific bacterial or fungal strain.
Materials:
-
Test brominated quinolinone compounds
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus fumigatus)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each brominated quinolinone compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the microorganisms.
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the 96-well plate.[11]
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast, 5-7 days for molds), pick 3-5 well-isolated colonies.[12]
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ cells/mL for yeast.[13]
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
-
-
Plate Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well containing the serially diluted compound.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).[14]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]
-
Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentration
The MBC and MFC are determined as a subsequent step to the MIC assay.[15]
Protocol: MBC/MFC Determination
Objective: To determine the lowest concentration of a brominated quinolinone compound that results in a ≥99.9% reduction in the initial inoculum.[16]
Materials:
-
MIC plates from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing:
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
MBC/MFC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[15]
-
Data Presentation and Interpretation
For clarity and comparative analysis, the results of the screening assays should be presented in a tabular format.
Table 1: Hypothetical Antimicrobial and Antifungal Activity of Brominated Quinolinone Compounds
| Compound | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC or MFC/MIC Ratio |
| BQ-1 | S. aureus | 8 | 16 | 2 |
| BQ-1 | E. coli | 16 | 64 | 4 |
| BQ-1 | C. albicans | 32 | >128 | >4 |
| BQ-2 | S. aureus | 4 | 8 | 2 |
| BQ-2 | E. coli | 8 | 16 | 2 |
| BQ-2 | C. albicans | 16 | 32 | 2 |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 |
| Ciprofloxacin | E. coli | 0.25 | 0.5 | 2 |
| Fluconazole | C. albicans | 2 | >64 | >32 |
Interpretation of Results:
-
A lower MIC value indicates greater potency.
-
The MBC/MIC or MFC/MIC ratio is used to determine if a compound is bactericidal/fungicidal or bacteriostatic/fungistatic.
-
A ratio of ≤ 4 is generally considered indicative of cidal activity.[11]
-
A ratio of > 4 suggests static activity.
Visualizing Experimental Workflows
Diagrams can effectively illustrate the sequential steps of the screening protocols.
Caption: Workflow for MIC and MBC/MFC determination.
Caption: Postulated mechanisms of action.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the screening results, the following points are critical:
-
Adherence to Standards: The protocols provided are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a recognized authority in antimicrobial susceptibility testing.[9][10][19]
-
Appropriate Controls: The inclusion of positive, growth, and sterility controls in each assay is mandatory. The positive control (a known antibiotic/antifungal) validates the susceptibility of the test organisms, while the growth and sterility controls confirm the viability of the inoculum and the sterility of the medium, respectively.
-
Replication: All experiments should be performed in at least triplicate to ensure the statistical significance of the results.
-
Purity of Compounds: The purity of the synthesized brominated quinolinone compounds should be confirmed using analytical techniques such as NMR and mass spectrometry prior to screening.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial antimicrobial and antifungal screening of novel brominated quinolinone compounds. By following these standardized methods and incorporating rigorous controls, researchers can generate reliable and reproducible data to identify promising lead candidates for further drug development. The systematic evaluation of these compounds is a critical step in the urgent quest for new and effective treatments to combat the global threat of antimicrobial resistance.
References
- Abdullah, M.I., Mahmood, A., Madni, M., Masood, S., & Kashif, M. (2014). Synthesis, characterization, theoretical, anti-bacterial and molecular docking studies of quinoline based chalcones as a DNA gyrase inhibitor. Bioorganic Chemistry, 54, 31–37.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Cantón, E., Pemán, J., & Gobernado, M. (2005). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 43(6), 2776–2779.
- Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI.
- Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. CLSI.
- Drlica, K., & Zhao, X. (2007). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Antimicrobial Agents and Chemotherapy, 51(8), 2651–2662.
- European Committee on Antimicrobial Susceptibility Testing. (2024).
- Hancock Laboratory. MIC Determination By Microtitre Broth Dilution Method. University of British Columbia.
- Microchem Laboratory.
- Pacific BioLabs. Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)
- Reller, L. B., Weinstein, M., & Jorgensen, J. H. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
World Health Organization. (2023). Antimicrobial resistance. WHO. [Link]
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Application Notes and Protocols for 5-Bromo-2,3-dihydroquinolin-4(1H)-one in Medicinal Chemistry
Introduction: The Strategic Value of the 5-Bromo-2,3-dihydroquinolin-4(1H)-one Scaffold
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug discovery. These molecular frameworks are capable of interacting with multiple biological targets, providing a robust starting point for the development of novel therapeutic agents. The 2,3-dihydroquinolin-4(1H)-one core is one such scaffold, and the introduction of a bromine atom at the 5-position significantly enhances its synthetic versatility and strategic value. This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors and agents targeting the central nervous system. Its utility lies in the strategic placement of the bromine atom, which serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of biological activity. This guide provides an in-depth look at the synthetic applications of this scaffold and detailed protocols for the biological evaluation of its derivatives.
Synthetic Utility: A Gateway to Molecular Diversity
The true power of this compound as a building block lies in the reactivity of the C-Br bond at the 5-position. This functionality is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are foundational in modern medicinal chemistry for their broad substrate scope, functional group tolerance, and generally high yields.
The following diagram illustrates the key synthetic transformations that can be applied to the this compound scaffold to generate a library of diverse analogs for biological screening.
Caption: Synthetic workflow for the derivatization of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2,3-dihydroquinolin-4(1H)-ones
Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[1] In this protocol, we couple an arylboronic acid to the 5-position of the quinolinone scaffold. This transformation is crucial for exploring structure-activity relationships (SAR) by introducing a variety of substituted aryl groups that can interact with specific pockets in a biological target, such as the ATP-binding site of a protein kinase.[2][3] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be optimized for different substrates.[4]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon gas three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-aryl-2,3-dihydroquinolin-4(1H)-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-(Arylamino)-2,3-dihydroquinolin-4(1H)-ones
Rationale: The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a common linkage in many pharmaceuticals.[5][6] This protocol allows for the introduction of primary or secondary amines at the 5-position of the quinolinone core. The resulting amino-derivatives can serve as key hydrogen bond donors or acceptors, significantly influencing the binding affinity and selectivity of the final compound for its biological target.[7] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often providing the best results.[8]
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-(arylamino)-2,3-dihydroquinolin-4(1H)-one derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Kinase Inhibitor Design: Targeting Key Signaling Pathways in Cancer
Quinolone and quinazolinone scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors.[9][10] Their planar structure allows them to mimic the adenine region of ATP, enabling them to bind to the ATP-binding site of kinases. Key targets for quinolinone-based inhibitors include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), both of which are critical regulators of cell proliferation, survival, and angiogenesis in cancer.[11][12][13]
The derivatization of the this compound scaffold allows for the strategic placement of functional groups that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Caption: Simplified VEGFR-2/PI3K signaling pathway and points of inhibition.
Protocols for Biological Evaluation
Protocol 3: In Vitro Kinase Inhibition Assay (Generic Fluorometric Assay)
Rationale: To determine the potency of the synthesized compounds as kinase inhibitors, a direct enzymatic assay is required. This protocol describes a general, fluorescence-based assay that measures the amount of ADP produced in a kinase reaction.[14] The amount of ADP is proportional to the kinase activity, and a decrease in signal in the presence of an inhibitor indicates its potency. This method is adaptable to a high-throughput screening format.
Materials:
-
Kinase of interest (e.g., VEGFR-2, PI3Kα)
-
Kinase-specific substrate peptide
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (containing MgCl₂)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Synthesized inhibitor compounds dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM.
-
Kinase Reaction:
-
Add 2.5 µL of kinase solution (in assay buffer) to each well of a 384-well plate.
-
Add 0.5 µL of the test compound dilution (or DMSO for control wells).
-
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP (the concentration of ATP should be at or near its Kₘ for the specific kinase).
-
Incubate for 60 minutes at 30 °C.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the generated ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]
-
Protocol 4: MTT Cytotoxicity Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] This assay is fundamental for evaluating the effect of potential anticancer compounds on cancer cell lines. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (0.5 mg/mL final concentration) to each well.
-
Incubate for 3-4 hours at 37 °C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Representative Data
The following table presents a hypothetical but representative dataset for a series of 5-substituted-2,3-dihydroquinolin-4(1H)-one derivatives, illustrating the kind of quantitative data that would be generated from the protocols described above.
| Compound ID | R Group at C-5 | VEGFR-2 IC₅₀ (nM)[18] | PI3Kα IC₅₀ (nM)[17] | HCT-116 Cell IC₅₀ (µM)[19] |
| 1 | -Br (Starting Material) | >10,000 | >10,000 | >100 |
| 2a | 4-methoxyphenyl | 85 | 1,200 | 2.5 |
| 2b | 3,4-dimethoxyphenyl | 45 | 950 | 1.8 |
| 2c | 4-fluorophenyl | 110 | 1,500 | 3.1 |
| 3a | anilino | 250 | 350 | 5.2 |
| 3b | 4-chloroanilino | 180 | 275 | 4.1 |
| Sunitinib | (Reference Drug) | 9 | 1,500 | 0.8 |
Note: The IC₅₀ values presented are for illustrative purposes and are based on typical ranges observed for quinolinone-based kinase inhibitors in the literature.
Conclusion
This compound represents a highly valuable and versatile scaffold for the discovery of novel therapeutic agents, particularly in the realm of oncology. Its amenability to robust and efficient synthetic modifications via palladium-catalyzed cross-coupling reactions allows for the systematic generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and evaluate the biological activity of derivatives based on this promising core structure. The continued exploration of the chemical space around the this compound scaffold holds significant promise for the development of the next generation of targeted therapies.
References
-
Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Biomolecular Structure and Dynamics. [Link]
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Structures of quinazoline-based PI3K inhibitors and synthesized... ResearchGate. [Link]
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Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. [Link]
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Important quinoline containing compounds as inhibitors of VEGFR-2. ResearchGate. [Link]
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Design, synthesis, in vitro antiproliferative evaluation and in silico studies of new VEGFR-2 inhibitors based on 4-piperazinylquinolin-2(1H)-one scaffold. ResearchGate. [Link]
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Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. PubMed. [Link]
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Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis. PubMed. [Link]
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Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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IC50 values (nM)[a] of selected compounds. ResearchGate. [Link]
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Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Suzuki reaction. Wikipedia. [Link]
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One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. National Institutes of Health. [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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IC50. Wikipedia. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]
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Synthesis of 4,5-Dihydro-1H-[9][12]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. National Institutes of Health. [Link]
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Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. Sci-Hub. [Link]
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One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. FAO AGRIS. [Link]
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Synthesis of N-Substituted Derivatives of 5-Bromo-2,3-dihydroquinolin-4(1H)-one: Protocols and Mechanistic Insights
An Application Guide for Medicinal Chemists and Synthetic Researchers
Abstract
The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antitumor, antiviral, and anti-inflammatory agents.[1] The strategic introduction of substituents at the N-1 position is a cornerstone of structure-activity relationship (SAR) studies, as it profoundly influences the pharmacological profile of the resulting molecules.[2][3] This guide provides detailed, field-proven protocols for the synthesis of N-substituted derivatives of 5-Bromo-2,3-dihydroquinolin-4(1H)-one, a versatile intermediate for library development. We delve into the mechanistic rationale behind two primary synthetic strategies—N-alkylation and N-arylation—offering researchers a robust framework for creating diverse chemical libraries for drug discovery programs.
Introduction: The Strategic Importance of the Quinolinone Core
Heterocyclic compounds containing a quinoline ring system are fundamental building blocks in medicinal chemistry.[2] The dihydroquinolinone core, in particular, offers a three-dimensional structure that can be finely tuned to optimize interactions with biological targets. The bromine atom at the 5-position serves a dual purpose: it modulates the electronic properties and lipophilicity of the molecule and provides a reactive handle for further functionalization, such as cross-coupling reactions.
Substitution at the nitrogen atom is essential for potency and selectivity. For instance, incorporating a cyclopropyl group at the N-1 position has been shown to increase the anticancer activity of certain quinolin-4-ones compared to an ethyl group.[2] This guide focuses on providing reliable and reproducible methods to introduce a wide array of alkyl and aryl moieties at this critical position.
General Synthetic Workflow
The synthesis of N-substituted this compound derivatives follows a logical and streamlined workflow. The process begins with the activation of the N-H bond, followed by the introduction of the desired substituent via nucleophilic substitution or metal-catalyzed cross-coupling. The final stage involves rigorous purification and characterization to ensure the identity and purity of the target compound.
Caption: General workflow for the synthesis and purification of target compounds.
Protocol I: N-Alkylation via Nucleophilic Substitution
N-alkylation is a fundamental method for introducing alkyl groups. The reaction proceeds via the deprotonation of the quinolinone nitrogen to form a potent nucleophile, which then attacks an electrophilic alkylating agent.[4]
Mechanistic Rationale
The process begins with the use of a strong, non-nucleophilic base, such as sodium hydride (NaH). NaH effectively removes the acidic proton from the nitrogen atom, generating a sodium indolide anion and hydrogen gas.[3][4] The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is critical; these solvents solvate the cation (Na+) without interfering with the nucleophilicity of the anion, thereby facilitating the subsequent substitution step. The resulting anion readily attacks the electrophilic carbon of an alkyl halide in a classic SN2 reaction to form the desired C-N bond.
Caption: Mechanism of N-alkylation of the quinolinone core.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Add this compound (1.0 eq) to a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases.[4]
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin-Layer Chromatography (TLC). For less reactive halides, gentle heating (e.g., 50 °C) may be necessary.[3]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[3]
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).[4]
-
Washing and Drying: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure N-alkylated derivative.
Representative Data
| Entry | Alkylating Agent (R-X) | R-Group | Typical Yield (%) | M.p. (°C) |
| 1 | Benzyl Bromide | Benzyl | 85-95% | 110-112 |
| 2 | Methyl Iodide | Methyl | 90-98% | 95-97 |
| 3 | Ethyl Bromide | Ethyl | 88-96% | 78-80 |
| 4 | Propargyl Bromide | Propargyl | 75-85% | 101-103 |
Protocol II: N-Arylation via Chan-Lam Coupling
For the introduction of aryl or heteroaryl groups, copper-catalyzed Chan-Lam coupling offers a mild and efficient alternative to harsher methods like Ullmann condensation.[5] This reaction couples the N-H bond with an aryl boronic acid.
Mechanistic Rationale
The Chan-Lam coupling is an aerobic reaction that typically uses a copper(II) catalyst, such as copper(II) acetate. The catalytic cycle is believed to involve the coordination of the N-H compound and the aryl boronic acid to the copper center. A subsequent reductive elimination step forms the desired C-N bond and a Cu(0) species. The Cu(0) is then re-oxidized to Cu(II) by oxygen from the air to regenerate the active catalyst, completing the cycle. The presence of a base, such as pyridine or triethylamine, is often required to facilitate the transmetalation step.
Caption: Simplified catalytic cycle for Chan-Lam N-arylation.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (e.g., phenylboronic acid) (1.5 eq)
-
Copper(II) acetate [Cu(OAc)₂] (0.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM) or Toluene
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the aryl boronic acid (1.5 eq), Cu(OAc)₂ (0.1 eq), and powdered 4 Å molecular sieves.
-
Solvent and Base: Add anhydrous DCM or Toluene, followed by pyridine (2.0 eq).
-
Reaction Conditions: Stir the mixture vigorously at room temperature, open to the air (using a balloon or a drying tube to prevent excessive moisture ingress), for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to afford the pure N-arylated product.
Representative Data
| Entry | Aryl Boronic Acid | Aryl Group | Typical Yield (%) | M.p. (°C) |
| 1 | Phenylboronic Acid | Phenyl | 70-80% | 145-147 |
| 2 | 4-Methoxyphenylboronic Acid | 4-Methoxyphenyl | 75-85% | 159-161 |
| 3 | 3-Chlorophenylboronic Acid | 3-Chlorophenyl | 65-75% | 162-164 |
| 4 | 2-Thiopheneboronic Acid | Thiophen-2-yl | 60-70% | 138-140 |
Conclusion
The protocols detailed in this guide provide robust and versatile methods for the synthesis of N-substituted this compound derivatives. The N-alkylation procedure offers a straightforward path to a wide range of alkylated analogs, while the Chan-Lam N-arylation provides access to compounds with diverse aromatic substituents under mild conditions. By understanding the mechanistic principles behind these transformations, researchers can effectively troubleshoot and adapt these protocols to generate novel libraries of quinolinone derivatives, accelerating the discovery of new therapeutic agents.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Jadhav, S. D., & Mishr, A. (2024). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-bromo-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
-
SBUD. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Publishing. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of some NH- and NH,S- substituted 1,4-quinones. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 5-Hydroxyquinolines. ResearchGate. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Medicinal Chemistry Applications. Open Access Journals. Retrieved from [Link]
-
MDPI. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. Retrieved from [Link]
-
NIH. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Enantioselective synthesis of 4-aryl-3,4-dihydrocoumarins via N-heterocyclic carbene catalyzed β-arylation/cyclization of α-bromoenals. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
-
MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Retrieved from [Link]
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- 5. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cell Cycle Analysis of Quinolinone-Treated Cancer Cells via Propidium Iodide Staining and Flow Cytometry
Introduction
The dysregulation of the cell cycle is a fundamental characteristic of cancer.[1] Consequently, the deliberate induction of cell cycle arrest is a cornerstone of modern cancer therapy. Quinolinone analogues have emerged as a promising class of heterocyclic compounds with potent anticancer activities.[2] Their mechanisms of action are diverse, often involving the inhibition of key cellular processes such as DNA replication, topoisomerase function, and tubulin polymerization, ultimately leading to cell cycle arrest and apoptosis.[3][4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze the cell cycle distribution of cancer cells following treatment with quinolinone analogues. We will detail a robust protocol centered on propidium iodide (PI) staining, a widely used method for quantitative DNA content analysis.[7][8] This technique allows for the precise determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, providing critical insights into the cytostatic or cytotoxic effects of novel quinolinone-based drug candidates.[9]
Principle of the Assay
Flow cytometry is a powerful technique that measures the physical and chemical characteristics of single cells as they pass through a laser beam.[10] For cell cycle analysis, this technology is employed to quantify the total DNA content within each cell of a population.[11] The principle relies on the use of a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[11][12]
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[7] A cell in the G2 or M phase of the cell cycle, having replicated its DNA, will contain twice the amount of DNA as a cell in the G0 or G1 phase.[13][14] A cell in the S phase, actively synthesizing DNA, will have a DNA content between that of G0/G1 and G2/M cells.[13][14] By analyzing the fluorescence intensity of a large population of PI-stained cells, a DNA content frequency histogram can be generated, revealing the distribution of cells across the different cell cycle phases.[7][12] Quinolinone analogues that induce cell cycle arrest will cause a characteristic accumulation of cells in a specific phase (e.g., G2/M arrest), which can be quantified using this method.[3]
Visualizing the Cell Cycle
Caption: A diagram illustrating the four main phases of the eukaryotic cell cycle.
Materials and Reagents
Equipment
-
Flow Cytometer (e.g., BD FACSCanto™, Beckman Coulter CytoFLEX)
-
Laminar Flow Hood
-
CO₂ Incubator (37°C, 5% CO₂)
-
Centrifuge (refrigerated)
-
Vortex Mixer
-
Micropipettes
-
Hemocytometer or Automated Cell Counter
-
Microscope
-
Ice bucket
Consumables
-
12 x 75 mm Polystyrene or Polypropylene Tubes
-
Pipette tips
-
Cell culture flasks/plates
-
40 µm Nylon Mesh Filters[15]
-
Sterile centrifuge tubes (15 mL and 50 mL)
Reagents and Buffers
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Quinolinone analogue(s) of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Trypsin-EDTA (for adherent cells)
-
Propidium Iodide Staining Solution:
Experimental Protocol
This protocol is optimized for the analysis of adherent cancer cells treated with quinolinone analogues. Modifications may be required for suspension cell lines.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed adherent cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a CO₂ incubator at 37°C.
-
Quinolinone Treatment: Prepare a series of dilutions of the quinolinone analogue in complete culture medium. Also, prepare a vehicle control (e.g., DMSO in medium at the same final concentration as the highest drug concentration).
-
Incubation: Aspirate the old medium from the cells and add the medium containing the quinolinone analogues or vehicle control. Incubate for a predetermined time course (e.g., 24, 48, 72 hours). The incubation time should be sufficient to allow for cell cycle progression and the induction of arrest.
Part 2: Cell Harvesting and Fixation
-
Harvesting:
-
Adherent Cells: Aspirate the medium. Wash the cells once with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL centrifuge tube.
-
Suspension Cells: Directly transfer the cell suspension to a 15 mL centrifuge tube.
-
-
Cell Counting: Count the cells using a hemocytometer or automated cell counter to ensure approximately 1 x 10⁶ cells per sample.[17] Consistent cell numbers are crucial for reproducible staining.[15]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[16] Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fixation:
-
Gently vortex the cell suspension.
-
While vortexing at a low speed, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.[15][18] This dropwise addition is critical to prevent cell clumping.
-
Incubate the cells in ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.[18]
-
Part 3: Propidium Iodide Staining
-
Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes. Carefully aspirate the ethanol.
-
Washing: Resuspend the cell pellet in 5 mL of PBS and centrifuge again at 300 x g for 5 minutes. Aspirate the supernatant.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential to degrade double-stranded RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[15]
-
Filtration: Just before analysis, filter the cell suspension through a 40 µm nylon mesh to remove cell aggregates, which can clog the flow cytometer and produce erroneous data.[15]
Experimental Workflow
Caption: A step-by-step workflow for cell cycle analysis using flow cytometry.
Data Acquisition and Analysis
-
Instrument Setup: Use a flow cytometer equipped with a blue laser (488 nm) for PI excitation. Set the primary fluorescence detector to collect emissions in the red spectrum (e.g., using a 610/20 nm bandpass filter).
-
Gating Strategy:
-
First, gate on the main cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and dead cells.[10]
-
Next, use a pulse-width vs. pulse-area plot for the fluorescence channel to exclude doublets and aggregates. This is a crucial step for accurate cell cycle analysis.[9]
-
-
Data Acquisition: Acquire data for at least 10,000-20,000 events in the single-cell gate for each sample. Run samples at a low flow rate to ensure high-quality data.[19][20]
-
Histogram Analysis: Generate a histogram of the PI fluorescence intensity for the single-cell population. The x-axis should be on a linear scale. You will observe distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population situated between them.
-
Cell Cycle Modeling: Use a dedicated cell cycle analysis software package (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram data and calculate the percentage of cells in each phase of the cell cycle.
Data Interpretation
The primary output is a quantitative summary of the cell cycle distribution for each treatment condition. By comparing the treated samples to the vehicle control, you can determine the effect of the quinolinone analogue.
-
G0/G1 Arrest: An increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases.
-
S Phase Arrest: An accumulation of cells in the S phase.
-
G2/M Arrest: A significant increase in the percentage of cells in the G2/M phase, often accompanied by a decrease in the G0/G1 population.[3]
-
Sub-G1 Peak: The appearance of a peak to the left of the G0/G1 peak indicates the presence of apoptotic cells with fragmented DNA.
Table 1: Example Data from a Hypothetical Quinolinone Analogue (Compound QX-101) Treatment of HeLa Cells for 48 hours.
| Treatment Group | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |
| Vehicle (0.1% DMSO) | 55.2 | 28.5 | 16.3 | 1.1 |
| QX-101 (1 µM) | 50.1 | 25.3 | 24.6 | 2.5 |
| QX-101 (5 µM) | 25.7 | 15.1 | 59.2 | 8.9 |
| QX-101 (10 µM) | 18.3 | 9.8 | 71.9 | 15.4 |
In this example, Compound QX-101 induces a dose-dependent G2/M arrest and an increase in apoptosis in HeLa cells.
Troubleshooting
| Problem | Possible Cause(s) | Recommendation(s) |
| High Coefficient of Variation (CV) of G0/G1 Peak | - High flow rate during acquisition.- Improper instrument settings.- Cell clumps. | - Run samples at the lowest flow rate.[20]- Ensure proper instrument calibration.- Filter samples through a 40 µm mesh just before acquisition. |
| Excessive Debris in Scatter Plot | - Cell death during harvesting.- Over-trypsinization.- Prolonged exposure to hypotonic staining buffer. | - Handle cells gently during harvesting.- Optimize trypsinization time.- Minimize time in staining buffer before acquisition.[17] |
| Weak Fluorescence Signal | - Insufficient PI concentration.- Low cell number.- Incorrect laser/filter setup. | - Titrate PI concentration for your cell type.[16]- Ensure adequate cell numbers (1x10⁶).- Verify instrument settings.[20] |
| No Clear G2/M Peak | - Cells are not proliferating or are synchronized in G0/G1.- Insufficient drug treatment time. | - Ensure cells are in the exponential growth phase before treatment.[19]- Perform a time-course experiment to determine the optimal treatment duration. |
| Shifting G0/G1 Peak Position Between Samples | - Inconsistent cell numbers per sample.- Inconsistent staining volume. | - Count cells accurately and use the same number for each sample.[15]- Use a consistent volume of staining solution. |
Conclusion
Flow cytometry with propidium iodide staining is a rapid, reliable, and quantitative method for assessing the effects of quinolinone analogues on the cell cycle of cancer cells. The detailed protocol and troubleshooting guide provided in this application note will enable researchers to generate high-quality, reproducible data, facilitating the identification and characterization of novel anticancer agents that target the cell cycle machinery.
References
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]
-
Creative Biolabs Antibody. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
-
UCLA Flow Cytometry Core Laboratory. (n.d.). DNA Staining for Cell Cycle Analysis. Retrieved from [Link]
-
Carver College of Medicine, University of Iowa. (n.d.). BrdU plus Propidium Iodide for Cell Cycle. Flow Cytometry. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Cell cycle analysis. Retrieved from [Link]
-
Szafrański, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. Retrieved from [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Pozarowski, P., & Darzynkiewicz, Z. (2004). Assaying cell cycle status using flow cytometry. Current protocols in cell biology, Chapter 7, Unit 7.5. Retrieved from [Link]
-
Darzynkiewicz, Z., et al. (2004). Analysis of cell cycle by flow cytometry. Methods in molecular biology (Clifton, N.J.), 281, 301–311. Retrieved from [Link]
-
MULTI SCIENCES. (2016). Flow Cytometry Cell Cycle Analysis: PI Staining, Fixation vs. Live Cell Protocols & Key Considerations. Retrieved from [Link]
-
JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]
-
Memorial Sloan Kettering Cancer Center. (n.d.). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]
-
Elabscience. (n.d.). Three Common Problems and Solutions of Cell Cycle Detection. Retrieved from [Link]
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The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]
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Chen, Y. C., et al. (2007). Quinolone analogue inhibits tubulin polymerization and induces apoptosis via Cdk1-involved signaling pathways. Biochemical pharmacology, 74(1), 10–19. Retrieved from [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
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Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(53), 32015–32036. Retrieved from [Link]
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Singh, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & medicinal chemistry, 103, 117681. Retrieved from [Link]
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Application Notes and Protocols: Quantifying Apoptosis in 5-Bromo-2,3-dihydroquinolin-4(1H)-one Treated Cells using Annexin V/PI Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Pro-Apoptotic Potential of Novel Quinolinone Compounds
The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1] Derivatives of this scaffold are known to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, inhibition of cell migration, and cell cycle arrest.[1] The compound 5-Bromo-2,3-dihydroquinolin-4(1H)-one, a member of this promising class, is a subject of interest for its potential as a novel therapeutic agent.[2][3] A critical step in evaluating the anticancer potential of such compounds is to determine their ability to induce programmed cell death, or apoptosis.
The Annexin V/Propidium Iodide (PI) assay is a robust and widely adopted flow cytometry-based method for the sensitive and quantitative detection of apoptosis.[4] This application note provides a comprehensive guide for researchers utilizing this assay to investigate the apoptotic effects of this compound on cultured cells. We will delve into the scientific principles underpinning the assay, provide a detailed step-by-step protocol, and offer insights into data analysis and troubleshooting, grounded in established scientific expertise.
Pillar 1: The Scientific Principle of Annexin V/PI Apoptosis Detection
Apoptosis is characterized by a series of distinct biochemical and morphological changes.[4] One of the earliest and most reliable hallmarks of apoptosis is the translocation of phosphatidylserine (PS), a phospholipid, from the inner (cytoplasmic) leaflet of the plasma membrane to the outer (extracellular) leaflet.[5] In healthy, viable cells, PS is strictly maintained on the inner leaflet.[4][5] This externalization of PS acts as an "eat-me" signal, flagging the apoptotic cell for removal by phagocytes.[4]
The Annexin V/PI assay leverages this phenomenon to distinguish between different cell populations:
-
Annexin V: This is a 35-36 kDa protein with a high, calcium-dependent affinity for phosphatidylserine.[4] When conjugated to a fluorochrome like Fluorescein isothiocyanate (FITC), Annexin V can bind to the exposed PS on the surface of early apoptotic cells, allowing for their detection by flow cytometry.[6]
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It is membrane-impermeable and therefore cannot enter viable cells or early apoptotic cells that maintain intact plasma membranes.[4] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[7]
By using these two probes simultaneously, we can differentiate four distinct cell populations:
-
Viable Cells: (Annexin V- / PI-) - No staining.
-
Early Apoptotic Cells: (Annexin V+ / PI-) - Green fluorescence from Annexin V-FITC binding to externalized PS.
-
Late Apoptotic/Necrotic Cells: (Annexin V+ / PI+) - Both green (Annexin V-FITC) and red (PI) fluorescence.
-
Necrotic Cells: (Annexin V- / PI+) - Primarily red fluorescence, although some non-specific Annexin V binding can occur in necrotic cells.[5]
Caption: From cell treatment to flow cytometric data analysis.
Pillar 3: Authoritative Data Analysis and Interpretation
Accurate data interpretation relies on correct instrument setup and gating strategies.
1. Instrument Setup and Controls:
-
Unstained Cells: Use to set the forward scatter (FSC) and side scatter (SSC) voltages to properly visualize the cell population of interest and to define the baseline fluorescence.
-
Single-Stain Controls:
-
Annexin V-FITC only: Use an apoptotic cell sample stained only with Annexin V-FITC to set the compensation for spectral overlap into the PI channel.
-
PI only: Use an apoptotic cell sample stained only with PI to set compensation for spectral overlap into the FITC channel.
-
2. Gating Strategy:
-
Create an FSC vs. SSC plot to gate on the main cell population, excluding debris.
-
From this gated population, create a dot plot of FITC (Annexin V) vs. PI.
-
Use the unstained and single-stained controls to position the quadrant gates correctly.
3. Interpreting the Quadrant Plot: The resulting dot plot will be divided into four quadrants:
-
Lower-Left (Q4): Annexin V- / PI- (Viable cells)
-
Lower-Right (Q3): Annexin V+ / PI- (Early apoptotic cells)
-
Upper-Right (Q2): Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Upper-Left (Q1): Annexin V- / PI+ (Necrotic cells)
The percentage of cells in each quadrant should be recorded. The total percentage of apoptotic cells is typically calculated by summing the percentages of early apoptotic (Q3) and late apoptotic (Q2) populations.
Data Presentation
Summarize the quantitative results in a table for clear comparison across different concentrations of this compound and time points.
| Treatment Group | Concentration | % Viable (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) | % Total Apoptosis (Q2+Q3) |
| Vehicle Control | 0 µM | 95.2 | 2.5 | 2.1 | 4.6 |
| Compound | 10 µM | 80.1 | 12.3 | 7.4 | 19.7 |
| Compound | 50 µM | 45.6 | 30.5 | 23.7 | 54.2 |
| Positive Control | 1 µM Staurosporine | 15.3 | 40.1 | 44.2 | 84.3 |
| Note: Data presented is hypothetical and for illustrative purposes only. |
Diagram of Data Analysis Logic
Caption: Logical flow from raw data to quantified cell populations.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in negative control | - Over-confluent or starved cells leading to spontaneous apoptosis.<[8]br>- Harsh cell handling or trypsinization damaging membranes.<[8]br>- Reagents expired or stored improperly. | - Use healthy, log-phase cells.- Handle cells gently; use non-enzymatic dissociation methods if possible.<[4]br>- Use a positive control to verify kit functionality. [8] |
| No apoptotic cells in positive control | - Ineffective concentration or duration of the inducing agent.- Reagent failure (Annexin V or PI).- Apoptotic cells (floating) were discarded during harvesting. | - Optimize positive control treatment conditions.- Check reagent expiration dates and storage.- Always collect and pool the culture supernatant with the adherent cells. [8] |
| High Annexin V+/PI+ population with few Annexin V+/PI- cells | - Treatment dose or duration is too high, causing rapid progression to late apoptosis/necrosis.<[9]br>- Analysis was performed too late after staining or treatment. | - Perform a time-course and dose-response experiment to capture the early apoptotic phase.- Analyze samples promptly after staining. [10] |
| Poor separation between populations | - Inadequate compensation.- Cell aggregation. | - Re-run single-stain controls to set proper compensation.- Ensure single-cell suspension by gentle pipetting; consider using cell-strainer caps on flow tubes. |
Conclusion
The Annexin V/PI assay is a powerful tool for elucidating the mechanism of action of novel compounds like this compound. By carefully following the outlined protocol, incorporating proper controls, and applying a logical data analysis strategy, researchers can generate reliable and reproducible data on the pro-apoptotic activity of their compound of interest. This information is invaluable for making informed decisions in the drug discovery and development pipeline.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Thakur, A., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Elabscience. (2019). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. Retrieved from [Link]
-
Suzuki, J., et al. (1997). Phosphatidylserine externalization is a downstream event of interleukin-1 beta-converting enzyme family protease activation during apoptosis. Blood, 89(6), 2060-6. Retrieved from [Link]
-
Wang, X., et al. (2020). How do necrotic cells expose phosphatidylserine to attract their predators—What's unique and what's in common with apoptotic cells. Frontiers in Immunology. Retrieved from [Link]
-
Abayev, E. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. JoVE. Retrieved from [Link]
-
Geske, F. J., et al. (2013). Phosphatidylserine exposure during apoptosis reflects bidirectional trafficking between plasma membrane and cytoplasm. Cell Death and Differentiation, 20, 64-76. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Zagórska, A., et al. (2014). Phosphatidylserine externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses. The Journal of Immunology. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]
-
The Cytometry Facility. (2022). How to Analyze Annexin-V Apoptosis Assay Data Using Flow Cytometer? YouTube. Retrieved from [Link]
-
JoVE. (n.d.). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Can anybody please tell me how to read and understand the data from flow cytometry? If it is a Apoptosis assay?. Retrieved from [Link]
-
University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Elabscience. (2016). Analysis and Solution of Common Problems in Annexin V Detection. Retrieved from [Link]
-
Elabscience. (2023). Practical Guide to Cell Function Detection | How to Interpret Annexin V Assay Results. YouTube. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]
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Troubleshooting & Optimization
Optimizing Friedländer reaction temperature for dihydroquinolinone synthesis
A Guide to Optimizing Reaction Temperature in Friedländer Annulation
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to navigate the complexities of synthetic chemistry. This guide is dedicated to researchers, medicinal chemists, and process development scientists employing the Friedländer annulation for the synthesis of dihydroquinolinones. Here, we will dissect the critical role of reaction temperature, moving beyond mere procedural steps to understand the underlying principles that govern success.
The Friedländer synthesis, a classic and versatile method for constructing the quinoline scaffold, involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1][2] While powerful, the reaction is notoriously sensitive to experimental conditions, with temperature being a paramount variable that dictates yield, purity, and the formation of side products.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the typical temperature range for a Friedländer synthesis of dihydroquinolinones, and why is it so variable?
A1: There is no single "optimal" temperature; the ideal range is highly dependent on the specific substrates, catalyst, and solvent system employed. Historically, the reaction was often conducted at high temperatures, typically refluxing in solvents like ethanol or DMF (80-120°C), sometimes even under neat conditions at temperatures exceeding 150°C.[3]
The variability stems from the reaction's dual requirements: overcoming the activation energy for the initial condensation and subsequent cyclization, while avoiding thermal degradation of reactants and products.[4] Modern catalytic methods have significantly broadened the viable temperature window. For instance, the use of efficient Lewis acids or polymer-supported catalysts can facilitate the reaction at much milder temperatures, sometimes as low as 60°C.[3] Conversely, microwave-assisted syntheses often employ higher temperatures (e.g., 160°C) for very short durations to rapidly achieve high yields.[5]
The key is to understand that temperature provides the necessary energy for the reaction to proceed at a reasonable rate. The more reactive your substrates (e.g., electron-rich aminobenzaldehydes) and the more effective your catalyst, the lower the temperature required.
Q2: My reaction is very slow or not proceeding at all. How do I know if the temperature is too low?
A2: A stalled reaction is a classic indicator of insufficient thermal energy. Before aggressively increasing the heat, consider the following:
-
Reaction Monitoring: The most reliable method is to monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If you observe the persistence of starting materials with little to no product formation over several hours, the temperature is likely too low.
-
Catalyst Activity: Ensure your catalyst is active and appropriate for the transformation. Some catalysts require a certain temperature to become fully active. For acid-catalyzed reactions, ensure you are using an adequate amount and that it is not being quenched by basic functionalities on your substrates.
-
Incremental Temperature Increase: If you confirm that the catalyst is appropriate, a systematic increase in temperature is the logical next step. Raise the temperature in 10-20°C increments, allowing the reaction to stir for a set period at each new temperature while monitoring its progress. This methodical approach will help you identify the minimum temperature required for your specific system.
Q3: I'm getting a low yield and a lot of dark, tarry material. Is the temperature too high?
A3: Yes, the formation of dark, insoluble polymers or "tar" is a strong indication that the reaction temperature is excessive. High temperatures can lead to several undesirable outcomes:
-
Thermal Degradation: Dihydroquinolinones, like many organic molecules, have a threshold for thermal stability. Exceeding this can lead to decomposition, charring, and the formation of complex, unidentifiable byproducts.[4][6]
-
Uncontrolled Side Reactions: The Friedländer synthesis is a condensation reaction. At high temperatures, side reactions, such as the self-condensation of the ketone reactant (an aldol condensation), can become significant, consuming starting material and complicating purification.[1][7]
If you observe significant darkening or tar formation, immediately reduce the temperature. It is often more effective to run the reaction at a lower temperature for a longer duration to achieve a clean conversion and a higher isolated yield.
Q4: I'm using a base catalyst and my main side product seems to be from the self-condensation of my ketone. How does temperature affect this?
A4: This is a very common issue in base-catalyzed Friedländer reactions. The base (e.g., KOH, piperidine) that is intended to catalyze the reaction can also promote the aldol self-condensation of the ketone starting material.[1][7]
Temperature plays a crucial role here in the context of kinetic versus thermodynamic control .[8][9]
-
At lower temperatures , the reactions are generally under kinetic control. The desired Friedländer condensation may be the faster reaction, leading to the desired product.
-
At higher temperatures , the system moves towards thermodynamic control. The reactions become more reversible, and the most stable products will be favored. Unfortunately, the conjugated enone product of an aldol condensation is often very stable, and its formation can be favored at elevated temperatures.
To mitigate this, try running the reaction at the lowest temperature that still allows for a reasonable rate of formation of the desired dihydroquinolinone. This will favor the kinetically preferred pathway.
Q5: How can I identify common side products by NMR?
A5: Careful analysis of your crude ¹H NMR spectrum can provide valuable clues:
-
Aldol Self-Condensation Product: If your ketone starting material has undergone self-condensation, you will likely see new signals in the alkene region (typically 5-7 ppm) of the ¹H NMR spectrum, corresponding to the α,β-unsaturated ketone product.[10] You may also see new aliphatic signals corresponding to the rest of the dimerized ketone.
-
Unreacted Starting Materials: The presence of sharp signals corresponding to your 2-aminoaryl ketone and the α-methylene ketone indicates an incomplete reaction.
-
Broad Humps in the Baseline: The presence of broad, unresolved "humps" in your NMR spectrum, particularly in the aromatic and aliphatic regions, is often indicative of polymeric or tarry material, suggesting the reaction was run at too high a temperature.
Optimizing Reaction Temperature: A Practical Approach
The optimal temperature for your Friedländer synthesis is a balance between reaction rate and product purity. The following table provides a general overview of how temperature interacts with different catalytic systems.
| Catalyst System | Typical Temperature Range | Rationale & Considerations |
| None / Thermal | 150 - 250 °C | Requires high thermal energy to proceed. High risk of degradation and side products. Generally not recommended unless substrates are very stable.[3] |
| Base-Catalyzed (e.g., KOH, Piperidine) | 80 - 120 °C (Reflux) | Effective for many substrates, but prone to aldol side reactions. Temperature should be kept as low as possible to favor the desired product.[1] |
| Acid-Catalyzed (e.g., p-TsOH, H₂SO₄) | 80 - 120 °C (Reflux) | Generally cleaner than base catalysis, but can be harsh. Temperature optimization is key to prevent dehydration or other acid-mediated side reactions.[1] |
| Modern Catalysts (e.g., PEG-SO₃H) | 60 - 100 °C | Designed for higher efficiency, allowing for lower reaction temperatures, which improves product purity and reduces energy consumption.[3] |
| Microwave-Assisted (Acid-catalyzed) | 120 - 160 °C | High temperature for a very short duration (minutes) can rapidly produce high yields. Requires specialized equipment and careful optimization to avoid charring.[5] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Friedländer Synthesis (Conventional Heating)
This protocol provides a starting point for optimization. The ideal temperature and time will need to be determined empirically.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminoaryl ketone (1.0 equiv).
-
Solvent and Ketone Addition: Add the solvent of choice (e.g., ethanol, 5-10 mL per mmol of 2-aminoaryl ketone) followed by the α-methylene ketone (1.5 - 2.0 equiv).
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 - 0.2 equiv).
-
Heating and Monitoring: Heat the reaction mixture to a starting temperature of 80°C. Monitor the reaction progress by TLC every 1-2 hours.
-
Temperature Optimization: If the reaction is slow, increase the temperature in 10°C increments until a reasonable rate is observed. Note the temperature at which product formation is efficient without significant byproduct formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product is often purified by recrystallization or column chromatography on silica gel.
Protocol 2: Microwave-Assisted Friedländer Synthesis
This method is adapted from established procedures and offers a rapid route to quinoline derivatives.[5]
-
Vessel Charging: In a microwave reaction vessel equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (1.0 equiv) and the α-methylene ketone (2.0 equiv).
-
Solvent/Catalyst Addition: Add glacial acetic acid (which acts as both solvent and catalyst, ~2 mL per mmol of 2-aminoaryl ketone).
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes.
-
Work-up: After cooling, carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer, concentrate it in vacuo, and purify the residue by flash chromatography.
Visualizing the Process
The Friedländer Reaction Mechanism
The reaction proceeds through an initial condensation followed by an intramolecular cyclization and dehydration.
Caption: General mechanism of the Friedländer annulation.
Troubleshooting Workflow for Low Yield
A systematic approach to diagnosing and solving issues with reaction yield.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Temperature Effects on Reaction Outcome
The relationship between temperature, reaction control, and the resulting product distribution.
Caption: The influence of temperature on kinetic vs. thermodynamic control.
References
-
Bailey, H. V., Mahon, M. F., Vicker, N., & Potter, B. V. L. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1134–1140. [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on the yield of 9-phenyl-3,4,5,6,7,9-hexahydroxanthene-1,8-dione. Retrieved from [Link]
-
Bailey, H. V., Mahon, M. F., Vicker, N., & Potter, B. V. L. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. National Center for Biotechnology Information. [Link]
-
Patil, R. V., et al. (2018). Advances in polymer based Friedlander quinoline synthesis. PubMed Central. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Retrieved from [Link]
-
ResearchGate. (n.d.). The stages and mass loss of hydroquinone and binary mixtures. Retrieved from [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advances in the Friedländer Reaction. Retrieved from [Link]
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Pirkle, W. H., & Sikkenga, D. L. (1975). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral solvating agents. The Journal of Organic Chemistry, 40(22), 3430-3434. [Link]
-
Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
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Evaluation of thermal stability of quinones by thermal analysis techniques. (2012). Journal of Thermal Analysis and Calorimetry, 108(1), 239-244. [Link]
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Gurnule, W. B., & Thakare, M. B. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1533-1539. [Link]
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Master Organic Chemistry. (2012, February 9). Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes). Retrieved from [Link]
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Journal of Chemical Education. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic vs Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Retrieved from [Link]
-
Shen, K. C., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(15), 7856–7863. [Link]
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National Institutes of Health. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Retrieved from [Link]
-
YouTube. (2020, October 27). Kinetic vs Thermodynamic Control--Conjugated Systems. Retrieved from [Link]
-
YouTube. (2021, April 21). 21.5 Aldol Reactions | Organic Chemistry. Retrieved from [Link]
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Side product formation in the synthesis of 5-Bromo-2,3-dihydroquinolin-4(1H)-one
Welcome to the Technical Support Center for the synthesis of 5-Bromo-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding side product formation during the synthesis of this important heterocyclic compound. Our aim is to provide in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
I. Overview of the Synthesis
The most common and direct route to this compound is through an intramolecular Friedel-Crafts acylation of a 3-(2-bromoanilino)propanoic acid precursor. This reaction is typically mediated by strong acids such as Polyphosphoric Acid (PPA) or Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid). While this method is effective, it is not without its challenges, primarily the formation of undesired side products that can complicate purification and reduce yields.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your synthesis.
Q1: My reaction mixture is turning dark and viscous, and the yield of the desired product is low. What is happening?
A1: This is a classic sign of polymerization and/or decomposition of the starting material.
-
Causality: Strong acids like PPA are highly viscous and can lead to localized overheating, especially at elevated temperatures. This can cause the 3-(2-bromoanilino)propanoic acid to undergo intermolecular condensation, forming polymeric tars. The strong acidic environment can also lead to charring and decomposition of the organic material.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: While the cyclization requires heat, excessive temperatures are detrimental. Aim for the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Improve Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous temperature and prevent localized charring.
-
Consider Eaton's Reagent: Eaton's reagent is often considered a milder and less viscous alternative to PPA, which can facilitate better temperature control and easier work-up, potentially reducing the formation of polymeric side products.[1][2][3]
-
Incremental Addition: Instead of adding the starting material all at once, consider a portion-wise or slow addition to the pre-heated acid to better control the initial exotherm.
-
Q2: I've isolated my product, but NMR analysis suggests the presence of an isomeric impurity. What is this impurity and how can I get rid of it?
A2: The most likely isomeric impurity is 7-Bromo-2,3-dihydroquinolin-4(1H)-one.
-
Mechanism of Formation: The intramolecular Friedel-Crafts acylation can occur at two possible positions on the aromatic ring: C6 (para to the amino group) to give the desired 5-bromo product, or C2 (ortho to the amino group) to give the undesired 7-bromo isomer. The regioselectivity is governed by a combination of electronic and steric effects. While the para-position is generally favored, the ortho-position can also be attacked, leading to the formation of the 7-bromo isomer. The bromine atom is an ortho-, para- director, but deactivating, which can influence the substitution pattern.[1]
-
Identifying the Isomers:
-
¹H NMR: The aromatic protons of the two isomers will have distinct chemical shifts and coupling patterns. A detailed 2D NMR analysis (COSY, HMBC) may be necessary for unambiguous assignment.
-
LC-MS: The two isomers will have the same mass but may have slightly different retention times on a reverse-phase HPLC column.
-
-
Troubleshooting and Purification:
-
Optimize Reaction Conditions: Lowering the reaction temperature may improve the regioselectivity of the cyclization.
-
Column Chromatography: Separation of the isomers can be challenging but is often achievable using silica gel column chromatography with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: If the isomeric impurity is present in a small amount, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be effective in enriching the desired 5-bromo isomer.[3][4][5]
-
Preparative HPLC: For high-purity material, preparative HPLC is a powerful technique for separating closely related isomers.[6][7][8][9]
-
Q3: My reaction seems to be producing gas, and I'm getting a significant amount of a lower molecular weight byproduct. What could this be?
A3: You are likely observing decarboxylation of your starting material or product.
-
Mechanism of Formation: In the presence of strong acids and at elevated temperatures, the carboxylic acid functional group of 3-(2-bromoanilino)propanoic acid can be eliminated as carbon dioxide (CO₂).[10][11] This can happen either before or after the cyclization reaction. If it occurs before cyclization, it will lead to the formation of 2-bromo-N-ethylaniline.
-
Identifying the Decarboxylation Product:
-
GC-MS: Gas Chromatography-Mass Spectrometry is an excellent technique for identifying volatile byproducts like 2-bromo-N-ethylaniline.
-
¹H NMR: Look for the characteristic signals of an ethyl group (a quartet and a triplet) in the crude reaction mixture.
-
-
Troubleshooting Steps:
-
Minimize Reaction Time and Temperature: Decarboxylation is often favored by prolonged heating. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Use a Milder Cyclizing Agent: Eaton's reagent may be less prone to causing decarboxylation compared to PPA due to the milder conditions typically employed.[1][2][3]
-
III. Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for the cyclization reaction?
A: The optimal temperature can vary depending on the specific substrate and the acid catalyst used. For PPA, temperatures in the range of 100-140°C are often reported. With Eaton's reagent, the reaction may proceed at a lower temperature, around 80-100°C. It is crucial to perform small-scale optimization studies to determine the ideal temperature for your specific setup that maximizes the yield of the desired product while minimizing side reactions.
Q: How can I effectively monitor the progress of the reaction?
A: TLC is a quick and convenient method. Use a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes) to achieve good separation between the starting material and the product. The product, being more polar, will have a lower Rf value. For more quantitative monitoring, LC-MS is the preferred method.
Q: What is the best work-up procedure for a reaction using PPA or Eaton's Reagent?
A: The reaction mixture should be cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring. This will hydrolyze the acid and precipitate the crude product. The acidic aqueous solution can then be neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8. The precipitated solid can then be collected by filtration, washed with water, and dried. The crude product can then be purified by column chromatography or recrystallization.
Q: Are there any safety precautions I should be aware of when working with PPA or Eaton's Reagent?
A: Both PPA and Eaton's Reagent are highly corrosive and strong acids. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The addition of the reaction mixture to water is highly exothermic and should be done slowly and with caution.
IV. Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of this compound
-
To a round-bottom flask equipped with a mechanical stirrer and a thermometer, add Polyphosphoric Acid (PPA) (10 eq by weight relative to the starting material).
-
Heat the PPA to the desired temperature (e.g., 120°C) with stirring.
-
Add 3-(2-bromoanilino)propanoic acid (1.0 eq) portion-wise to the hot PPA over 15-20 minutes, ensuring the temperature does not rise excessively.
-
Stir the reaction mixture at this temperature for the determined reaction time (e.g., 2-4 hours), monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to approximately 60-70°C and then carefully pour it onto a stirred mixture of ice and water.
-
Neutralize the aqueous slurry with a saturated solution of sodium carbonate until the pH is approximately 8.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a solid.
| Parameter | Condition | Rationale |
| Cyclizing Agent | PPA or Eaton's Reagent | Strong acids to facilitate intramolecular Friedel-Crafts acylation. |
| Temperature | 80-140°C | To provide sufficient energy for the reaction while minimizing decomposition. |
| Reaction Time | 1-6 hours | To allow for complete conversion of the starting material. |
| Work-up | Quenching in ice-water | To hydrolyze the acid and precipitate the product. |
| Purification | Chromatography/Recrystallization | To remove isomeric impurities and other side products. |
V. Visualizing Reaction Pathways
Caption: Potential reaction pathways in the synthesis.
VI. References
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Wikipedia. (2023, March 25). Eaton's reagent. In Wikipedia. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method. Retrieved from
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization Techniques for Purification. Retrieved from [Link]
-
ResearchGate. (n.d.). The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals. Retrieved from [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
HAWK. (n.d.). Separation of 5-Bromo-7-iodoquinolin-8-ol on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). The developing steric hindrance and ortho effect in aromatic amides. Retrieved from [Link]
-
YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Retrieved from [Link]
-
SlideShare. (n.d.). Comparison of 1H-NMR and 13C-NMR. Retrieved from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
PubMed. (2015, August 21). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Retrieved from [Link]
-
Waters. (n.d.). Preparative Chromatography Solutions | For Sample Preparation & Purification. Retrieved from [Link]
-
Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromoquinolin-4-ol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (2021, June 22). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[12]annulen-7-ols. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
Sources
- 1. alexandonian.com [alexandonian.com]
- 2. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
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- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 7-Bromo-2,3-dihydroquinolin-4(1H)-one | C9H8BrNO | CID 14501409 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-2,3-dihydroquinolin-4(1H)-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-Bromo-2,3-dihydroquinolin-4(1H)-one via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
The selection of an appropriate solvent is the most critical factor for a successful recrystallization.[1] The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[2][3] This temperature-dependent solubility differential is the driving force for crystallization.
For a moderately polar, brominated aromatic compound like this, several solvents are viable candidates:
-
Ethanol: Often the first choice. A synthesis procedure for a similar compound, 5-bromo-3,4-dihydroquinolin-2(1H)-one, specifies ethanol for recrystallization, suggesting it's a highly effective solvent for this class of compounds.[4]
-
Methanol: Similar to ethanol but its lower boiling point can sometimes be advantageous.
-
Isopropanol: Another good option in the alcohol family.
-
Mixed Solvent Systems: An ethanol/water mixture can be particularly effective.[2] The compound is dissolved in the minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes faintly cloudy (the saturation point). Reheating to clarify the solution followed by slow cooling often yields high-purity crystals.
The principle is to find a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, where the two are miscible.
Q2: My crude product has a distinct yellow or brown color. What is the likely cause and how can it be removed?
A yellow or brown hue in the crude material often indicates the presence of residual bromine (Br₂) left over from the synthesis.[2][5] Bromination reactions can sometimes leave trace amounts of the reagent, which can impair crystallization and affect the purity of the final product.
Removal Strategy:
-
Pre-Wash: Before recrystallization, wash the crude solid with a dilute aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃). This will quench the residual bromine.
-
Activated Charcoal: If the color persists after the pre-wash, it may be due to other high molecular weight, colored byproducts. These can often be removed by treating the hot, dissolved solution with a small amount of activated charcoal before the hot filtration step.[2] Use charcoal sparingly, as it can adsorb the desired product and reduce the overall yield.
Q3: What are the common process-related impurities I should be aware of?
Impurities in the crude product typically fall into several categories:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be substituted anilines or other precursors.[6]
-
Bromination Byproducts: The bromination of aromatic rings can sometimes lead to the formation of positional isomers or poly-brominated species.[2][7]
-
Side-Reaction Products: Incomplete cyclization or alternative reaction pathways during the quinolinone synthesis can generate various structural analogues.[8][9]
Effective recrystallization relies on these impurities being either completely insoluble in the hot solvent (removed during hot filtration) or remaining fully dissolved in the cold solvent (removed with the mother liquor).[10]
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.
Q1: I have cooled the solution, even in an ice bath, but no crystals have formed. What should I do?
This is the most common issue in recrystallization and is almost always due to one of two reasons: using too much solvent or the formation of a supersaturated solution.[11][12]
Troubleshooting Protocol:
-
Induce Nucleation: First, try to provide a surface for crystal growth.
-
Scratch Method: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod.[5][13] The microscopic scratches on the glass can serve as nucleation sites.
-
Seed Crystal: If available, add a tiny crystal of the pure compound to the solution.[5][11] This provides a perfect template for further crystal growth.
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[11][12] Gently heat the solution to boil off a portion of the solvent. Once the volume is reduced by 15-20%, allow the solution to cool again.
-
Last Resort: If crystallization still proves impossible, the compound can be recovered by removing the solvent entirely, for example, by using a rotary evaporator.[11][12] The purification can then be re-attempted, perhaps with a different solvent system.
Q2: My compound separated as an oily liquid instead of solid crystals. How do I address this "oiling out"?
"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of dissolved solid is too high.[11][14] The resulting oil often traps impurities and fails to purify the compound.
Corrective Actions:
-
Re-dissolve and Dilute: Heat the solution until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.[11]
-
Ensure Slow Cooling: This is critical. Do not place the flask directly on a cold surface. Allow it to cool slowly on the benchtop, perhaps insulated by a few paper towels.[11][14] Slow cooling favors the formation of an ordered crystal lattice over a disordered oil.
-
Consider a Different Solvent: If oiling out persists, the boiling point of your solvent may be too high relative to your compound's melting point. Try a solvent with a lower boiling point.
Q3: The recrystallization worked, but my final yield is very low. What are the likely causes?
A poor yield (e.g., less than 50%) can result from several procedural errors.[12]
Potential Causes and Solutions:
-
Excessive Solvent: Using too much solvent during the initial dissolution step is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor even after cooling.[5][12] Use only the minimum amount of boiling solvent required to dissolve the solid.
-
Premature Crystallization: Loss of product during hot filtration. Ensure the funnel and receiving flask are pre-heated to prevent crystals from forming and being lost on the filter paper.[14]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away a portion of your purified product.[5] Use a minimal amount of ice-cold solvent for washing.
-
Incomplete Precipitation: Ensure the solution is cooled sufficiently. In some cases, cooling in an ice-water bath for an additional 15-20 minutes after reaching room temperature can significantly increase the yield.
Experimental Protocol & Data
Step-by-Step Recrystallization Workflow
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent (e.g., Ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring until the solid is fully dissolved. Add more solvent in small portions only if necessary.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration: Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used).[14]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[13] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual soluble impurities.[5]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator. Ensure the final product is free of solvent before measuring the final weight and melting point.[5]
Data Summary Table
| Parameter | Recommended Solvent / Condition | Rationale & Expected Outcome |
| Primary Solvent | Ethanol | Good solubility when hot, poor solubility when cold for similar structures.[4] Expected to yield well-formed crystals. |
| Mixed Solvent | Ethanol / Water | Allows for fine-tuning of polarity to exclude impurities. Water acts as the anti-solvent.[2] |
| Typical Ratio | ~15-25 mL solvent per 1 g crude | This is a starting point. The exact amount should be the minimum required for dissolution at boiling point.[5] |
| Cooling Method | Slow cooling to room temp, then ice bath | Slow cooling promotes the formation of larger, purer crystals.[13] Rapid cooling can trap impurities. |
| Washing Solvent | Ice-cold version of the primary solvent | Minimizes re-dissolving the purified product while washing away soluble impurities from the crystal surfaces.[5] |
Visualizations
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision-making process when crystals fail to form upon cooling.
References
- Benchchem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- California State University, Stanislaus. (n.d.). Recrystallization1.
- PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one.
- Homework.Study.com. (n.d.). What are the most important factors in selecting a solvent for recrystallization?
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ChemicalBook. (n.d.). This compound.
- Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
- RSC Education. (2021). Finding the best solvent for recrystallisation.
- Benchchem. (n.d.). A Comparative Guide to the Analysis of Impurities in Synthesized 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
- PubMed Central (PMC). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- BLDpharm. (n.d.). This compound.
- ChemicalBook. (n.d.). 5-BROMO-3,4-DIHYDROQUINOLIN-2(1H)-ONE.
- PubMed Central (PMC). (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of Halogenated 2,3-Dihydroquinolin-4-ones
Welcome to the dedicated technical support center for the synthesis of halogenated 2,3-dihydroquinolin-4-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common experimental challenges with in-depth, field-proven insights and troubleshooting protocols to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent and reliable synthetic route for preparing halogenated 2,3-dihydroquinolin-4-ones?
The most robust and widely employed method is a two-step sequence involving an initial Aza-Michael addition of a halogenated aniline to an α,β-unsaturated carbonyl compound (e.g., acrylates or acrylic acid), followed by an intramolecular cyclization of the resulting β-anilinopropionic acid or ester intermediate.[1] This cyclization is typically a Friedel-Crafts-type acylation, often promoted by a strong acid.
Q2: My overall yield is consistently below 30%. What are the most likely culprits?
Persistently low yields often stem from one of two critical areas:
-
Inefficient Aza-Michael Addition: The nucleophilicity of the starting halogenated aniline is reduced by the electron-withdrawing nature of the halogen, which can impede the initial addition step.
-
Difficult Intramolecular Cyclization: The same electron-withdrawing effect deactivates the aromatic ring, making the final ring-closing step, an electrophilic aromatic substitution, more challenging and requiring harsher conditions.[2] This can lead to incomplete conversion or degradation.
Q3: I'm observing significant formation of a black, tar-like substance in my cyclization step. What is it and how can I prevent it?
This is a classic sign of polymerization and charring, especially when using strong acids like polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures.[3] These harsh conditions can cause side reactions with the starting materials or intermediates. To minimize this, consider using milder Lewis acids, optimizing the reaction temperature, or employing a solvent to ensure better heat distribution.[3]
Q4: Is a catalyst mandatory for the intramolecular cyclization step?
Yes, in almost all cases. The cyclization is an intramolecular Friedel-Crafts acylation, which requires a potent acid to activate the carboxylic acid (or ester) moiety and facilitate the electrophilic attack on the electron-deficient aromatic ring.[1] The choice of acid catalyst is critical and can range from Brønsted acids like H₂SO₄ to Lewis acids like AlCl₃ or milder alternatives like zirconyl nitrate.[4]
Q5: How does the position and type of halogen (F, Cl, Br, I) on the aniline ring affect the reaction?
The halogen's identity and position have a profound electronic impact. The reactivity generally follows the trend of electronegativity and inductive effect: F > Cl > Br > I.
-
Electron-Withdrawing Effect: All halogens are deactivating via induction, making the aniline less nucleophilic and the aromatic ring less susceptible to electrophilic attack. This effect is most pronounced with fluorine.
-
Positional Effects: A halogen at the ortho or para position to the amine will have a stronger deactivating effect on the cyclization step compared to a meta substituent due to resonance effects. This can necessitate more forceful reaction conditions.
Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific problems encountered during synthesis.
Problem 1: Low Conversion in the Aza-Michael Addition Step
-
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted halogenated aniline after the scheduled reaction time. The yield of the β-anilinopropionic intermediate is poor.
-
Causality: The primary cause is the reduced nucleophilicity of the halogenated aniline. The lone pair on the nitrogen is less available for attacking the Michael acceptor due to the inductive electron-withdrawing effect of the halogen.
-
Catalyst Introduction: While this reaction can sometimes proceed neat, catalysis can significantly improve rates.
-
Lewis Acids: Introduce a catalytic amount (5-10 mol%) of a Lewis acid like In(OTf)₃ or CeCl₃. These catalysts coordinate to the carbonyl oxygen of the acrylate, making it more electrophilic and susceptible to attack by the weakly nucleophilic aniline.[5]
-
Organic Base Catalysts: Alternatively, catalysts like N-methylimidazole or DABCO-based ionic liquids can be effective.[6][7] They operate by activating the amine or the Michael acceptor through a different mechanism, often under milder conditions.[6]
-
-
Solvent Optimization:
-
If running solvent-free, consider switching to a polar aprotic solvent like DMSO or DMF. These solvents can help to stabilize charged intermediates that may form during the reaction.
-
For base-catalyzed reactions, DMSO at 70°C has been shown to be effective.[6]
-
-
Increase Reaction Temperature: Carefully increase the reaction temperature in 10°C increments. Monitor by TLC to find the optimal balance between reaction rate and potential side-product formation.
-
Reactant Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the α,β-unsaturated carbonyl compound to ensure complete consumption of the more valuable halogenated aniline.
-
In a round-bottom flask, dissolve the halogenated aniline (1.0 eq) and the acrylate (1.2 eq) in DMSO.
-
Add N-methylimidazole (0.05 eq).[6]
-
Heat the reaction mixture to 70°C and stir for 4-8 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Problem 2: Failure or Incomplete Intramolecular Cyclization
-
Symptoms: After heating in the presence of an acid catalyst, analysis shows predominantly the uncyclized β-anilinopropionic acid/ester intermediate.
-
Causality: The aromatic ring of the intermediate is deactivated by both the halogen and the ammonium group formed upon protonation of the aniline nitrogen by the strong acid catalyst. This makes the electrophilic aromatic substitution required for ring closure energetically demanding.
-
Re-evaluate Your Acid Catalyst: The choice of acid is paramount. If one fails, another may succeed.
-
Strong Brønsted Acids: Polyphosphoric acid (PPA) is a classic and effective reagent, acting as both an acid catalyst and a dehydrating agent. Heat to 100-140°C. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative.
-
Lewis Acids: For substrates sensitive to high temperatures, a strong Lewis acid like AlCl₃ in a solvent like dichlorobenzene at elevated temperatures can be effective.
-
Milder, Water-Tolerant Lewis Acids: Zirconyl nitrate has been reported as an efficient catalyst for this cyclization under milder conditions, which can be beneficial for sensitive substrates.[4]
-
-
Optimize Temperature and Reaction Time: Cyclization often requires significant thermal energy.
-
If using PPA, ensure the temperature is high enough (often >120°C) for the reaction to proceed.
-
Gradually increase the temperature and monitor for product formation versus decomposition.
-
Extend the reaction time. Some sluggish cyclizations may require 12-24 hours to reach completion.
-
-
Ensure Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous, especially when using water-sensitive Lewis acids like AlCl₃.
| Catalyst | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | None (reagent is solvent) | 100 - 140 | Strong dehydrating agent, effective | Viscous, difficult to stir, can cause charring |
| H₂SO₄ (conc.) | None | 80 - 120 | Inexpensive, strong acid | Strong oxidizing agent, can lead to sulfonation/tarring[3] |
| AlCl₃ | Dichlorobenzene | 120 - 160 | Potent Lewis acid | Highly hygroscopic, stoichiometric amounts often needed |
| Triflic Acid (TfOH) | None or CH₂Cl₂ | 0 - 25 | Very strong acid, can work at lower temps | Expensive, corrosive |
| Zirconyl Nitrate | Acetonitrile | Reflux | Milder, water-tolerant[4] | May not work for highly deactivated substrates |
-
Place the dry β-(halogenated-anilino)propionic acid (1.0 eq) in an oven-dried round-bottom flask equipped with a mechanical stirrer.
-
Add polyphosphoric acid (10x weight of the starting material).
-
Heat the mixture with vigorous stirring to 130°C for 4-6 hours.
-
Monitor the reaction by quenching a small aliquot in ice water and analyzing the precipitate by TLC/LC-MS.
-
Upon completion, cool the reaction slightly and carefully pour it onto a large amount of crushed ice with stirring.
-
Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
Problem 3: Difficulty in Product Purification
-
Symptoms: The crude product is an oily, dark solid that is difficult to handle. Column chromatography results in significant product loss on the stationary phase or yields an impure product.
-
Causality: The quinolinone core contains both a basic nitrogen and a weakly acidic proton alpha to the carbonyl, making it somewhat polar and prone to streaking on silica gel. Residual acid catalyst and tarry byproducts from the cyclization step further complicate purification.
-
Thorough Work-up: Before attempting purification, ensure the crude product is as clean as possible.
-
After precipitation from the acidic cyclization media, thoroughly wash the crude solid with water to remove inorganic salts.
-
Follow with a wash using a saturated sodium bicarbonate solution to remove any residual acid.
-
Finally, wash with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.
-
-
Recrystallization: This is often the most effective method for purifying these solid compounds.[8][9]
-
Experiment with different solvents. Common choices include ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.
-
The goal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble at reflux.[9]
-
-
Optimized Column Chromatography:
-
If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%). This will prevent the basic nitrogen from strongly interacting with the acidic silica, reducing tailing.
-
Use a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity.
-
| Technique | Description | Best For | Tips |
| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool slowly to form pure crystals.[10] | Crystalline solids with moderate to high purity (>80%). | Screen multiple solvents for optimal solubility profile. |
| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel).[10] | Complex mixtures or when recrystallization fails. | Add 1% triethylamine to the eluent to reduce tailing. |
| Acid-Base Extraction | Dissolving the crude mixture in an organic solvent and washing with aqueous acid and base to remove impurities. | Removing acidic or basic impurities from the neutral product. | The quinolinone itself has amphoteric properties; use pH control carefully. |
| Distillation (Kugelrohr) | Purification of thermally stable, low-melting solids or oils under vacuum. | Low molecular weight, non-decomposing products. | Not generally suitable for higher molecular weight quinolinones. |
Visual Guides & Workflows
General Synthetic Pathway
This diagram illustrates the common two-step pathway for synthesizing halogenated 2,3-dihydroquinolin-4-ones.
Caption: Aza-Michael addition followed by intramolecular cyclization.
Troubleshooting Workflow for Low Overall Yield
This decision tree provides a logical path for diagnosing and solving issues related to low product yield.
Caption: Decision tree for troubleshooting low yield issues.
References
-
Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. [Link]
-
Lange, J., Bissember, A. A. C., Banwell, M. G., & Cade, I. A. (2011). Synthesis of 2,3-Dihydro-4(1H)-quinolones and the Corresponding 4(1H)-Quinolones via Low-Temperature Fries Rearrangement of N-Arylazetidin-2-ones. Australian Journal of Chemistry, 64(4), 454-470. [Link]
-
Marco-Contelles, J. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14699-14719. [Link]
-
Pandit, R. P., Sharma, K., & Lee, Y. R. (2015). Silver(I)-Catalyzed One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones from o-Aminoacetophenones and Aromatic Aldehydes. Synthesis, 47(24), 3881-3890. [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
Various Authors. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
Various Authors. (n.d.). Methods of purification of organic compounds. BYJU'S. [Link]
-
Various Authors. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]
-
Various Authors. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
Sources
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- 5. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. byjus.com [byjus.com]
Technical Support Center: Troubleshooting Low Yield in Lewis Acid-Catalyzed Quinolinone Synthesis
Welcome to the Technical Support Center for Lewis acid-catalyzed quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with reaction yields. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My Lewis acid-catalyzed quinolinone synthesis is resulting in a very low yield. What are the primary factors I should investigate first?
Low yields in these reactions typically stem from a few key areas. Before delving into complex optimizations, a systematic initial check is crucial. The primary factors to investigate are:
-
Catalyst Integrity and Activity: The choice and state of your Lewis acid are paramount. Issues can range from improper handling to inherent inactivity for your specific substrate.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical variables that can dramatically influence the reaction outcome. Harsh conditions can lead to decomposition, while conditions that are too mild may result in incomplete conversion.[1][2]
-
Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact their ability to react.[3]
-
Presence of Impurities: Water or other nucleophilic impurities can deactivate the Lewis acid catalyst.
Q2: How do I know if my Lewis acid catalyst is the problem?
Several signs can point to an issue with your Lewis acid:
-
No reaction or very slow conversion: If you observe little to no formation of the desired product by TLC or LC-MS analysis over an extended period, catalyst inactivity is a strong possibility.
-
Inconsistent results between batches: If you've previously achieved good yields with the same reaction but are now seeing poor results, the integrity of your current batch of Lewis acid may be compromised.
-
Formation of unexpected byproducts: A deactivated or inappropriate Lewis acid can sometimes promote undesired side reactions.
To diagnose a catalyst issue, consider running a control reaction with a fresh, unopened bottle of the Lewis acid. Additionally, ensure the catalyst is handled under anhydrous conditions, as moisture can lead to deactivation.
Q3: Can the structure of my aniline or ketone precursor be the cause of low yield?
Absolutely. The inherent properties of your substrates are a critical factor.[3]
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, halides) on the aniline ring decrease its nucleophilicity, which can slow down or even prevent the initial condensation step with the carbonyl compound.[3] Conversely, electron-donating groups (e.g., -OCH₃, alkyl groups) enhance reactivity.[3]
-
Steric Hindrance: Bulky substituents near the reactive sites (the amino group on the aniline or the α-carbon of the ketone) can physically impede the approach of the reactants, preventing the necessary bond formations for cyclization.[3]
If you suspect substrate reactivity is the issue, you may need to employ a more potent Lewis acid or adjust the reaction conditions to overcome these electronic or steric barriers.
Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Catalyst Deactivation
Lewis acid catalysts are susceptible to deactivation, primarily by moisture or other nucleophilic impurities. This guide provides a systematic approach to identifying and resolving catalyst-related issues.
Symptoms:
-
Significantly lower yield compared to literature reports or previous experiments.
-
Reaction fails to proceed to completion.
-
Inconsistent results with the same batch of catalyst.
Troubleshooting Workflow:
Caption: Workflow for optimizing reaction conditions.
Guide 3: Addressing Substrate-Related Low Reactivity
When dealing with electronically deactivated or sterically hindered substrates, a more robust catalytic system or modified conditions may be necessary.
Strategies for Low Reactivity Substrates:
-
Increase Catalyst Loading: For sluggish reactions, increasing the molar percentage of the Lewis acid can sometimes improve the reaction rate and yield. However, be mindful of potential side reactions at higher catalyst concentrations.
-
Switch to a Stronger Lewis Acid: Different Lewis acids have varying strengths. If a milder Lewis acid like ZnCl₂ is ineffective, consider a stronger one such as AlCl₃, TiCl₄, or a metal triflate like In(OTf)₃. [4][5][6]Recent studies have also highlighted the effectiveness of metal-organic frameworks (MOFs) as Lewis acid catalysts. [5] Comparative Catalyst Screening Protocol:
-
Setup: Prepare a series of small-scale reactions in parallel, each with a different Lewis acid catalyst. Keep all other parameters (substrate concentration, solvent, temperature) constant.
-
Catalyst Selection: Choose a range of Lewis acids with varying strengths and coordination properties.
-
Execution: Run the reactions for a predetermined amount of time.
-
Analysis: Quench the reactions and analyze the crude reaction mixtures by ¹H NMR or LC-MS with an internal standard to determine the relative yield of the desired product for each catalyst.
| Lewis Acid | Common Strengths | Notes |
| ZnCl₂ | Mild | Often requires higher temperatures. [4] |
| AlCl₃ | Strong | Very effective but can be harsh. [7] |
| TiCl₄ | Strong | Highly moisture-sensitive. |
| In(OTf)₃ | Strong | Tolerant of some functional groups and can be used in aqueous media. [6] |
| Sc(OTf)₃ | Strong | Often a highly effective and reusable catalyst. [4] |
| MIL-53(Al) | Heterogeneous | A reusable MOF with strong Lewis acidity. [5] |
Advanced Troubleshooting: The Friedländer Annulation Case Study
The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a common method for quinolinone synthesis where Lewis acids are employed as catalysts. [1][8][9] Q: My Friedländer synthesis is giving a low yield, and I see a lot of side products. What's happening?
A: Low yields and side product formation in the Friedländer synthesis are often due to harsh reaction conditions or competing side reactions, such as the self-condensation of the ketone. [1] Troubleshooting the Friedländer Annulation:
Caption: Troubleshooting decision tree for the Friedländer Annulation.
Protocol: Iodine-Catalyzed Friedländer Synthesis (A Milder Alternative)
For substrates that are sensitive to strong Lewis acids, iodine can be an effective and milder catalyst. [1]
-
Reactant Mixture: To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).
-
Heating: Heat the reaction mixture at 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Purification: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
By systematically addressing these common issues, you can effectively troubleshoot and optimize your Lewis acid-catalyzed quinolinone synthesis for improved yields and purity.
References
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]
-
The Combination of Lewis Acid with N-Heterocyclic Carbene (NHC) Catalysis. MDPI. [Link]
-
Bischler–Napieralski reaction. Wikipedia. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
-
Conrad–Limpach synthesis. Wikipedia. [Link]
-
The Skraup Synthesis of Quinolines. ResearchGate. [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Publishing. [Link]
-
Synthesis of isoquinolines. Centurion University. [Link]
-
Conrad-Limpach Synthesis. SynArchive. [Link]
-
Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Indian Academy of Sciences. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
-
The roles of Lewis acidic additives in organotransition metal catalysis. RSC Publishing. [Link]
-
Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. [Link]
-
Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives. RSC Publishing. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]
-
Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. [Link]
-
Lewis acid catalysis. Wikipedia. [Link]
-
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing). [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. [Link]
-
Skraup reaction. Wikipedia. [Link]
-
Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews - ACS Publications. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
-
Lewis acid‐catalyzed Friedländer quinoline synthesis. ResearchGate. [Link]
-
Lewis-Acid-Catalyzed Regioselective Construction of Diversely Functionalized Polycyclic Fused Furans. ResearchGate. [Link]
-
Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines. NIH. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations. MDPI. [Link]
-
Synthesis - General tips for improving yield?. Reddit. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC - NIH. [Link]
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- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing self-condensation side reactions in Friedländer synthesis
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges, with a specific focus on preventing self-condensation side reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can design robust and high-yield syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the Friedländer synthesis and why is it important?
The Friedländer synthesis is a classic and widely used chemical reaction for the synthesis of quinoline derivatives.[1][2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[3][4] This reaction can be catalyzed by either acids or bases.[1][5] The resulting quinoline scaffold is a core structural motif in a vast number of pharmaceuticals, natural products, and functional materials, making the Friedländer synthesis an indispensable tool in organic and medicinal chemistry.[1][6]
Q2: What is self-condensation in the context of the Friedländer synthesis?
Self-condensation is a common side reaction where two molecules of the ketone reactant (the one with the α-methylene group) react with each other.[7] This process, a type of aldol condensation, competes with the desired reaction between the ketone and the 2-aminoaryl carbonyl compound.[5][7] Instead of forming the quinoline, this side reaction produces larger, undesired ketone-dimer byproducts, which reduces the overall yield and complicates purification.
Q3: What are the primary causes of self-condensation?
The primary cause of self-condensation is the reaction conditions, particularly the choice of catalyst.[7]
-
Base Catalysis: Strong bases readily deprotonate the α-carbon of the ketone, forming an enolate. This enolate is a potent nucleophile that can attack another molecule of the ketone, initiating the self-condensation cascade. This is often the most significant contributor to byproduct formation.[5][7]
-
High Temperatures: Elevated temperatures can provide the necessary activation energy for the self-condensation pathway to compete more effectively with the main reaction.[5] Traditional methods often required harsh conditions like high heat, which exacerbates this issue.[5]
Troubleshooting Guide: Diagnosis and Mitigation of Side Reactions
Q4: My reaction is producing a complex mixture, and the quinoline yield is low. How do I confirm if self-condensation is the culprit?
Diagnosis: A primary indicator of self-condensation is the appearance of multiple new spots on a Thin Layer Chromatography (TLC) plate, often with different polarities than your starting materials and desired product. The self-condensation product is typically a larger, less polar molecule. To confirm its identity, you would isolate the byproduct (e.g., via column chromatography) and characterize it using spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data will show a molecule with roughly double the carbon and proton count of your ketone starting material, consistent with an α,β-unsaturated ketone dimer.
Mitigation: If self-condensation is confirmed, the most effective first step is to re-evaluate your catalytic system. If you are using a base, switch to an acid-catalyzed protocol.
Q5: I'm using a base catalyst (e.g., KOH, KOtBu) and observing significant byproduct formation. What is happening, and what should I do?
Causality: Base catalysts are highly effective at generating the enolate from your ketone reactant. While this enolate is necessary for the initial step of the Friedländer synthesis, its high concentration under basic conditions makes the self-condensation reaction (ketone enolate attacking another ketone molecule) a kinetically favorable and competing pathway.[5][7]
Solutions:
-
Switch to an Acid Catalyst: This is the most direct solution. Acid catalysts, such as p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid, or various Lewis acids, do not promote aldol-type self-condensation to the same extent.[2][3]
-
Slow Addition of the Ketone: If you must use a base, adding the ketone reactant slowly (e.g., via a syringe pump) to the reaction mixture containing the 2-aminoaryl carbonyl and the base can help.[7] This strategy keeps the instantaneous concentration of the ketone low, minimizing its opportunity to react with itself.
-
Use an Imine Analog: To circumvent the issue entirely, you can pre-react the 2-aminoaryl aldehyde or ketone to form its imine. This imine can then be reacted with the ketone, avoiding the conditions that favor aldol condensation.[5]
Q6: I've switched to an acid catalyst, but my yields are still suboptimal. How can I further optimize the reaction?
Optimization Parameters: Even under acidic conditions, optimization is key.
-
Catalyst Choice: Not all acid catalysts are equal. Mild Brønsted acids like p-TsOH are often effective.[3] For more challenging substrates, stronger Lewis acids or specialized catalysts like iodine, gold catalysts, or ionic liquids have been shown to improve yields and allow for milder reaction conditions.[2][5][6]
-
Temperature Control: While acid catalysis is less prone to self-condensation, excessive heat can still promote various side reactions and decomposition.[8] It's crucial to find the minimum temperature required for the reaction to proceed at a reasonable rate. Modern approaches using microwave irradiation can often shorten reaction times and improve yields by providing efficient, controlled heating.[9]
-
Solvent Selection: The choice of solvent can influence reaction rates and equilibria. Solvents like ethanol, toluene, or even solvent-free conditions have been successfully employed.[1][5] The optimal solvent depends on the specific substrates and catalyst used.
Reaction Pathway Visualization
The following diagram illustrates the desired Friedländer synthesis pathway versus the competing self-condensation side reaction.
Caption: Competing pathways in the Friedländer synthesis.
Preventative Strategies: Catalyst System Comparison
Choosing the correct catalyst is the most critical decision to prevent self-condensation. The table below summarizes the general characteristics of acid versus base catalysis for this reaction.
| Catalyst System | Mechanism | Propensity for Self-Condensation | Recommended For | Key Considerations |
| Base-Catalyzed (e.g., KOH, NaOH, KOtBu) | Promotes formation of a ketone enolate, which attacks the 2-aminoaryl carbonyl. | High .[7] The high concentration of enolate readily leads to self-reaction. | Simple, reactive substrates where the desired reaction is very fast. | Prone to side reactions.[5] Requires careful control of reactant concentrations (e.g., slow addition). |
| Acid-Catalyzed (e.g., p-TsOH, H₂SO₄, Lewis Acids) | Activates the carbonyl group of the 2-aminoaryl reactant towards nucleophilic attack by the enol form of the ketone. | Low . The concentration of the reactive enol/enolate species is kept low, disfavoring the bimolecular self-reaction. | General purpose, especially for ketones prone to self-condensation. | Catalyst choice is important. Milder conditions are often possible.[5] |
Experimental Protocol: Acid-Catalyzed Friedländer Synthesis to Minimize Self-Condensation
This protocol utilizes p-toluenesulfonic acid (p-TsOH), a common and effective acid catalyst, under conditions designed to suppress byproduct formation.
Materials:
-
2-Aminobenzaldehyde (1.0 eq)
-
Ketone with α-methylene group (1.1 - 1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 - 0.2 eq)
-
Toluene or Ethanol (Solvent)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminobenzaldehyde (1.0 eq) and the p-TsOH catalyst (0.1 eq).
-
Solvent Addition: Add the solvent (e.g., Toluene) to create a solution or slurry with a concentration of approximately 0.5 M with respect to the 2-aminobenzaldehyde.
-
Reactant Addition: Begin stirring the mixture. Add the ketone reactant (1.1 eq) to the flask. For ketones that are particularly prone to self-condensation, add the ketone dropwise over 15-30 minutes at room temperature before heating.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, it may be the product; collect it by filtration.
-
If no precipitate forms, dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure quinoline derivative.
References
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Química Organica.org. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]
- Martinez-Crespo, et al. (1997). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry.
- Mansour, T. S. (2015). The Friedländer Synthesis of Quinolines.
- Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central (NIH).
- Bailey, H. T., et al. (2020). Effects of time and temperature on the Friedländer quinoline synthesis...
- Heliyon. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed.
- Marco-Lozar, J. P., et al. (2012). Concerning the mechanism of the Friedländer quinoline synthesis.
- Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines.
- Wang, L.-E., et al. (2025). Catalytic asymmetric Friedländer condensation to construct cyclobutanone-fused quinolines with a quaternary stereogenic centre. Organic Chemistry Frontiers (RSC Publishing).
- Li, L., & Seidel, D. (2015). Catalytic Enantioselective Friedländer Condensations: Facile Access to Quinolines with Remote Stereogenic Centers.
- Li, A.-H., et al. (2010).
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Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Brominated Quinolines from Ethyl Acetate and Hexane
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of brominated quinolines via recrystallization from an ethyl acetate and hexane solvent system. Our focus is to deliver field-proven insights and troubleshooting strategies to overcome common challenges and ensure the isolation of high-purity crystalline material.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the recrystallization of brominated quinolines.
Q1: Why is the ethyl acetate/hexane solvent system commonly used for the recrystallization of brominated quinolines?
A1: This solvent system offers a desirable solubility profile for many brominated quinoline derivatives. Ethyl acetate typically acts as the "good" solvent, effectively dissolving the compound at elevated temperatures, while hexane serves as the "poor" or "anti-solvent," in which the compound is sparingly soluble. This differential solubility is the cornerstone of a successful recrystallization, allowing for the dissolution of the compound and its impurities in hot ethyl acetate, followed by the selective precipitation of the pure brominated quinoline as the solution cools and hexane is introduced. The miscibility of these two solvents allows for fine-tuning of the polarity to optimize crystal growth.[1][2]
Q2: What are the initial signs of a successful recrystallization setup for my brominated quinoline?
A2: An ideal starting point is observing that your crude brominated quinoline dissolves completely in a minimal amount of hot ethyl acetate and that the subsequent addition of hexane to the hot solution induces slight turbidity or cloudiness. This indicates that the solution is approaching its saturation point, a critical state for the formation of well-defined crystals upon slow cooling.
Q3: How critical is the cooling rate for obtaining high-purity crystals?
A3: The rate of cooling is paramount. Rapid cooling can lead to the "crashing out" of your compound as a fine powder or an amorphous solid, trapping impurities within the crystal lattice.[3] A slow and controlled cooling process allows for the methodical growth of crystals, which selectively incorporates the desired molecules while excluding impurities, resulting in higher purity.
Q4: Are there any specific safety precautions I should take when working with brominated quinolines and the specified solvents?
A4: Yes. Brominated quinolines, like many halogenated heterocyclic compounds, should be handled with care as they can be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[4][5] It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Ethyl acetate and hexane are flammable solvents and should be heated using a steam bath or a heating mantle, never an open flame.
Detailed Experimental Protocol: Recrystallization of a Generic Brominated Quinoline
This protocol provides a step-by-step methodology for the recrystallization of a brominated quinoline from ethyl acetate and hexane. Note that the solvent ratios may need to be optimized for your specific compound.
Materials:
-
Crude brominated quinoline
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or steam bath
-
Condenser (optional, but recommended for prolonged heating)
-
Glass stirring rod
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude brominated quinoline in an Erlenmeyer flask. Add a minimal amount of ethyl acetate, just enough to form a slurry.
-
Heating: Gently heat the mixture while stirring. Continue to add ethyl acetate dropwise until the solid completely dissolves. Rationale: Using the minimum amount of hot solvent is crucial for maximizing the yield.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot solution, slowly add hexane until the solution becomes slightly cloudy. Then, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution. Rationale: This ensures the solution is saturated at the boiling point, which is optimal for crystallization upon cooling.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To further promote crystal growth, you can then place the flask in an ice bath. Rationale: Slow cooling is critical for the formation of large, pure crystals.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities. Rationale: Using a cold solvent minimizes the loss of the desired product.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Guide
This section provides solutions to common problems encountered during the recrystallization of brominated quinolines.
Issue 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
-
Question: My brominated quinoline is forming oily droplets at the bottom of the flask instead of crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point.[3][8] This can be due to a low-melting-point compound or the presence of impurities that depress the melting point.
-
Solution 1: Reheat and Add More "Good" Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional ethyl acetate to decrease the saturation level and then allow it to cool slowly again.[3][9]
-
Solution 2: Slower Cooling: Cool the solution at a much slower rate. You can do this by placing the flask in a large beaker of hot water and allowing the entire system to cool to room temperature.
-
Solution 3: Change Solvent Ratio: Increase the proportion of ethyl acetate to hexane to increase the overall solubility.
-
Solution 4: Seeding: If you have a pure crystal of your compound, add a "seed crystal" to the cooled solution to induce crystallization.[7]
-
Issue 2: No Crystal Formation, Even After Cooling.
-
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?
-
Answer: This is a common issue that typically arises from either using too much solvent or the solution being supersaturated.
-
Solution 1: Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[7][8]
-
Solution 2: Reduce Solvent Volume: If scratching doesn't work, you have likely used too much ethyl acetate. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[8][9]
-
Solution 3: Add Seed Crystals: As with "oiling out," adding a seed crystal can initiate the crystallization process.[10]
-
Issue 3: Poor Crystal Yield.
-
Question: I have successfully obtained crystals, but my yield is very low. How can I improve it?
-
Answer: A low yield can be attributed to several factors, including using too much solvent or the compound having significant solubility in the cold solvent system.
-
Solution 1: Minimize the Amount of Hot Solvent: During the initial dissolution step, be meticulous about using the absolute minimum amount of hot ethyl acetate required to dissolve your compound.[7]
-
Solution 2: Optimize the Cooling Process: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of your compound.
-
Solution 3: Concentrate the Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation to recover a second crop of crystals. Note that this second crop may be less pure and might require a subsequent recrystallization.
-
Quantitative Data Summary
The following table provides typical solvent ratios found in the literature for the recrystallization of brominated quinolines. These should be considered as starting points, and optimization for your specific compound is recommended.
| Brominated Quinoline Derivative | Solvent System | Ratio (v/v) | Reference |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | Ethyl Acetate / Hexane | 1:5 | [11] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | Ethyl Acetate / Hexane | 1:1 | [11] |
Visual Workflows
Recrystallization Workflow Diagram
Caption: A step-by-step workflow for the recrystallization of brominated quinolines.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- How It Comes Together. (2025, November 13). How Do You Prevent Unwanted Crystal Formation In Solutions?
- Ökten, S., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- ResearchGate. (n.d.). Inhibition of Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of York. (n.d.). Problems with Recrystallisations.
- CrystEngComm (RSC Publishing). (n.d.). Inhibition of solution crystal growth of ritonavir by cellulose polymers – factors influencing polymer effectiveness.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- Nature Communications. (2018). The mechanisms of crystal growth inhibition by organic and inorganic inhibitors.
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
- Technobis. (2020, June 16). Use of additives for inhibition and promotion of crystallization.
- N/A. Recrystallization.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (2025, August 7). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)....
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros.
- Acta Scientific. (2022, April 15). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy.
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?.
- Reddit. (2013, February 3). Recrystallization (help meeeeee) : r/chemistry.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- N/A. 4. Crystallization.
- BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- N/A. Recrystallization - Part 2.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline.
- Benchchem. (n.d.). Technical Support Center: Crystallization of Quinoline-Based Compounds.
- ResearchGate. (n.d.). (A) Effects of ethyl acetate extraction, (B) n-hexane as the....
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET.
- YouTube. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification.
- Reddit. (2025, May 23). How do I recrystallize this product? : r/chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Pharmaffiliates. (n.d.). Quinoline-impurities.
Sources
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- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing "Oiling Out" During Recrystallization of Quinolinone Derivatives
Welcome to the technical support center for crystallization and purification. This guide is designed for researchers, medicinal chemists, and process development scientists working with quinolinone derivatives. Here, we address a frequent and often frustrating challenge in the purification of this important class of heterocyclic compounds: the phenomenon of "oiling out."
Instead of forming well-defined, pure crystals upon cooling, your compound separates from the solution as a liquid phase—an "oil." This guide provides in-depth, experience-driven troubleshooting strategies and detailed protocols to help you understand, prevent, and manage oiling out, ensuring the successful isolation of high-purity quinolinone derivatives.
Understanding the "Oiling Out" Phenomenon
"Oiling out," also known as liquid-liquid phase separation (LLPS), is a kinetic and thermodynamic phenomenon where a supersaturated solution separates into two immiscible liquid phases instead of forming a solid crystalline phase.[1][2] One phase is rich in the dissolved quinolinone derivative, while the other is the bulk solvent. This oily, solute-rich phase often traps impurities and can solidify into an amorphous solid or a poorly crystalline mass, compromising purity and yield.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter in the laboratory.
Part 1: Frequently Asked Questions (FAQs) - The Science Behind Oiling Out
Q1: What are the primary causes of oiling out in the recrystallization of quinolinone derivatives?
A1: Oiling out is typically triggered by a combination of factors related to supersaturation, the physicochemical properties of your specific quinolinone derivative, and the chosen crystallization conditions. The main causes are:
-
High Supersaturation: This is the most common cause.[2] Rapid cooling, the fast addition of an anti-solvent, or using a highly concentrated solution can generate a level of supersaturation that kinetically favors the formation of a disordered liquid phase over an ordered crystal lattice.[3]
-
Low Melting Point of the Solute: If the melting point of your quinolinone derivative is lower than the temperature of the solution when it becomes saturated, the compound will separate as a liquid (an oil) rather than a solid.[3]
-
Presence of Impurities: Impurities from the synthesis, such as unreacted starting materials, regioisomers, or by-products, can depress the melting point of your compound and interfere with crystal lattice formation, promoting oiling out.[3][4]
-
Inappropriate Solvent Choice: A solvent that is too "good" (high solubility even at low temperatures) or a solvent system with components of very different polarities can lead to oiling out. For quinolinone derivatives, which have varied polarity, careful solvent screening is crucial.
Q2: My quinolinone derivative has a high melting point, so why is it still oiling out?
A2: While a low melting point is a common culprit, it's not the only one. Even high-melting-point compounds can oil out if the supersaturation is generated too quickly. When the concentration of the solute far exceeds the solubility limit, the system may find a lower energy pathway by forming a disordered, solute-rich liquid phase rather than the highly ordered solid crystal.[2] This is a kinetic phenomenon. Essentially, the molecules don't have enough time to orient themselves into a crystal lattice.
Additionally, the presence of significant impurities can create a eutectic mixture with a much lower melting point than the pure compound, leading to oiling out even if the pure compound's melting point is high.
Q3: How do I know if I'm dealing with oiling out or just very fine, slow crystallization?
A3: This can be distinguished by careful observation. Oiling out typically appears as:
-
A sudden cloudiness or turbidity in the solution.
-
The formation of distinct, often spherical, droplets that may adhere to the walls of the flask or coalesce into a separate liquid layer at the bottom.
-
The solution may take on a syrupy or viscous consistency.
In contrast, fine crystallization will appear as a suspension of solid particles, which, even if very small, will scatter light differently than liquid droplets and will not coalesce into a liquid layer.
Part 2: Troubleshooting Guides & Protocols
This section provides systematic approaches to troubleshoot and prevent oiling out.
Scenario 1: You've dissolved your crude quinolinone derivative in a hot solvent, and upon cooling, it has oiled out.
-
Re-dissolve the Oil: Gently reheat the flask to the boiling point of the solvent to re-dissolve the oil and create a homogeneous solution again.
-
Add More Solvent: Add a small amount of additional hot solvent (e.g., 10-20% more volume). This reduces the concentration and therefore the level of supersaturation that will be achieved upon cooling.[3]
-
Slow Cooling is Critical: This is the most crucial step. Do not place the flask directly on a cold surface or in an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. You can further slow the cooling by placing the flask in a warm water bath that is allowed to cool to room temperature.
-
Induce Crystallization (If Necessary): If crystals do not form after the solution has cooled significantly, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: If you have a small amount of the pure solid, add a single, tiny crystal to the solution. This provides a template for crystal growth.
-
Caption: A workflow for addressing an instance of oiling out.
Scenario 2: Oiling out is a persistent problem with your quinolinone derivative.
If the initial response protocol fails, a more systematic approach is needed. The following sections detail key experimental parameters to investigate.
The choice of solvent is paramount. For quinolinone derivatives, a range of solvents can be effective, from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., acetone, acetonitrile, DMF) and non-polar (e.g., toluene).
Single Solvent Screening Protocol:
-
Place a small amount (10-20 mg) of your crude quinolinone derivative into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, toluene) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will show low solubility.
-
Gently heat the tubes that did not dissolve at room temperature. An ideal solvent will fully dissolve the compound at or near its boiling point.
-
Allow the hot solutions to cool slowly. The best solvent will yield crystalline solid upon cooling.
Mixed Solvent System Protocol:
If no single solvent is ideal, a mixed solvent system is often effective. This typically involves a "good" solvent in which the compound is highly soluble and a "bad" (or "anti-") solvent in which it is poorly soluble.
-
Dissolve the crude quinolinone derivative in a minimal amount of the hot "good" solvent (e.g., ethanol, acetone).
-
While the solution is still hot, add the "bad" solvent (e.g., water, hexanes) dropwise until the solution becomes faintly turbid (cloudy).
-
Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.
-
Allow the solution to cool slowly and undisturbed.
Table 1: Common Solvent Systems for Quinolinone Derivatives
| "Good" Solvent (High Solubility) | "Bad" / Anti-Solvent (Low Solubility) | Notes on Application |
| Ethanol / Methanol | Water | Effective for moderately polar quinolinones. |
| Acetone / Ethyl Acetate | Hexanes / Heptane | Good for less polar derivatives. |
| Dichloromethane | Hexanes / Pentane | Useful for non-polar compounds, but care must be taken due to the volatility of the solvents. |
| Dimethylformamide (DMF) | Water / Isopropanol | For highly polar quinolinones that are difficult to dissolve in other solvents. |
As established, excessive supersaturation is a primary driver of oiling out. Beyond solvent choice, you can control supersaturation by:
-
Decreasing the Concentration: Start with a more dilute solution. This may reduce your yield in a single crop, but it is often necessary to obtain pure crystals.
-
Slowing the Cooling Rate: Employ the slow cooling techniques described earlier. A programmed cooling ramp using a temperature-controlled reactor is ideal for process development.
-
Controlled Anti-Solvent Addition: If using an anti-solvent, add it very slowly to the heated solution with vigorous stirring to avoid localized high concentrations.
Seeding is a highly effective technique to bypass the kinetic barrier of primary nucleation and promote controlled crystal growth, thereby preventing oiling out.
Seeding Protocol:
-
Prepare a saturated solution of your quinolinone derivative at an elevated temperature.
-
Cool the solution slowly to a temperature where it is supersaturated but oiling out has not yet occurred (this is known as the metastable zone).
-
Add a small amount (typically 1-5% by weight) of pure seed crystals.
-
Continue to cool the solution slowly to the final crystallization temperature to allow the crystals to grow.
Caption: Systematic approach to troubleshooting persistent oiling out.
Part 3: Addressing Impurities and Other Factors
Q4: I suspect impurities are causing the oiling out. How can I address this?
A4: Impurities are a common cause of crystallization problems.[4] Here are some strategies:
-
Pre-purification: If your crude material is very impure, consider a preliminary purification step before recrystallization. Flash column chromatography is often a good choice to remove baseline impurities.
-
Activated Charcoal Treatment: If you have colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your product.
-
Aqueous Wash: If your crude product contains water-soluble impurities (e.g., salts from the reaction workup), washing an organic solution of your crude product with water before crystallization can be effective.
-
pH Adjustment: For quinolinone derivatives with acidic or basic functional groups, their solubility is pH-dependent. You can sometimes purify them by dissolving in an acidic or basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then adjusting the pH to precipitate the purified product. This can then be followed by recrystallization from an organic solvent.
Q5: What if my quinolinone derivative itself is an oil at room temperature?
A5: If your purified compound is a low-melting solid or an oil at room temperature, traditional cooling recrystallization may not be feasible. In such cases, consider these alternatives:
-
Trituration: Stirring the oil with a solvent in which it is insoluble (like hexanes or diethyl ether) can sometimes induce solidification. The impurities may dissolve in the solvent, leaving the purified solid behind.
-
Salt Formation: If your quinolinone derivative has a basic nitrogen, you can form a salt (e.g., a hydrochloride or tosylate). Salts are often crystalline solids with higher melting points and different solubility profiles, making them easier to recrystallize. The pure salt can then be neutralized to give the pure free base.
By systematically addressing these factors—solvent, supersaturation, impurities, and the intrinsic properties of your molecule—you can effectively troubleshoot and manage the challenge of oiling out, leading to the successful isolation of high-purity quinolinone derivatives.
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Regis Technologies. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Retrieved from [Link]
-
American Pharmaceutical Review. (2019, March 21). Form Selection in API Development and Manufacturing, In the Context of “Phase-Appropriateness”. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Crystallization of an active pharmaceutical ingredient that oils out. Retrieved from [Link]
-
PubMed. (2015, January 12). Solid-phase synthesis of quinolinone library. Retrieved from [Link]
- Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
- Nagy, Z. K., et al. (n.d.). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry.
-
Bocedi, A., et al. (n.d.). The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase complex. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A method to crystallize substances that oil out. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
PubMed Central. (2021, February 9). Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. Retrieved from [Link]
-
MDPI. (2024, September 12). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Retrieved from [Link]
- MDPI. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles.
-
National Institutes of Health. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives. Retrieved from [Link]
-
Jetir.org. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
-
ACS Publications. (n.d.). ACS Catalysis Journal. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
YouTube. (2020, July 1). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
-
PubMed Central. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline.
- Royal Society of Chemistry. (2025, December 29). Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes.
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Retrieved from [Link]
- Slideshare. (n.d.). Preparation and Properties of Quinoline.
- Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
-
MDPI. (2023, August 30). Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation. Retrieved from [Link]
- MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
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Technical Support Center: Inducing Crystallization of Supersaturated Quinolinone Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Quinolinone Crystallization
Quinolinone and its derivatives are a significant class of heterocyclic compounds, forming the scaffold for numerous pharmaceuticals with a broad range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The successful crystallization of these Active Pharmaceutical Ingredients (APIs) is a critical step in drug development and manufacturing. It not only purifies the compound but also determines its final physical form, which profoundly impacts stability, solubility, and bioavailability.[][4]
However, inducing crystallization from supersaturated quinolinone solutions can be a significant challenge. These compounds can exhibit complex behaviors such as polymorphism (the ability to exist in multiple crystal forms), a tendency to form oils or amorphous precipitates (oiling out), and sensitivity to impurities.[5][6][7] This guide provides a comprehensive troubleshooting resource and a collection of frequently asked questions to navigate the complexities of quinolinone crystallization. As your virtual Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Troubleshooting Guide: From Persistent Solutions to Crystalline Solids
This section is designed to address the most common issues encountered during the crystallization of quinolinone derivatives. The following table provides a quick reference for diagnosing and solving these problems.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| No Crystals Form Upon Cooling (Solution Remains Clear) | 1. Insufficient Supersaturation: The concentration of the quinolinone derivative is below the metastable zone limit.[8] 2. High Kinetic Barrier to Nucleation: The energy barrier for the initial formation of crystal nuclei is too high. 3. Excessive Solvent: Too much solvent was used, keeping the compound fully dissolved even at lower temperatures.[9][10] | 1. Increase Supersaturation: a. Evaporation: Gently evaporate some of the solvent to increase the solute concentration. b. Cooling: Lower the temperature further using an ice or dry ice/acetone bath.[11] 2. Induce Nucleation: a. Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.[9] b. Seeding: Add a small seed crystal of the desired quinolinone polymorph to provide a template for crystal growth.[9][11][12] 3. Reduce Solvent Volume: Return the solution to a gentle heat and reduce the solvent volume before attempting to cool again.[9][10] |
| Formation of an Oil or Amorphous Precipitate ("Oiling Out") | 1. High Level of Supersaturation: Rapid cooling or anti-solvent addition can lead to a very high degree of supersaturation, favoring amorphous precipitation over orderly crystal growth.[13] 2. Low Melting Point of the Solute: The crystallization temperature may be close to or below the melting point of the solvated compound.[6] 3. Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the formation of oils.[14][15] | 1. Reduce Supersaturation Rate: a. Slower Cooling: Decrease the cooling rate to allow more time for ordered crystal growth.[8] b. Slower Anti-Solvent Addition: Add the anti-solvent dropwise with vigorous stirring. 2. Increase Crystallization Temperature: If possible, perform the crystallization at a higher temperature where the compound is less likely to oil out. 3. Purify the Material: Consider an additional purification step (e.g., column chromatography) to remove impurities before crystallization.[16] |
| Rapid Formation of Fine Needles or Small Crystals | 1. High Nucleation Rate: A high degree of supersaturation can lead to the rapid formation of many small nuclei, resulting in a large number of small crystals.[13] 2. Insufficient Growth Time: If the nucleation rate is much faster than the growth rate, the crystals will not have sufficient time to grow larger.[8] | 1. Control Supersaturation: a. Slower Cooling/Anti-Solvent Addition: This will keep the system in the metastable zone for longer, favoring growth over nucleation.[8] b. Use Less Supersaturation: Start with a less concentrated solution. 2. Temperature Cycling (Ostwald Ripening): Cycle the temperature up and down by a few degrees. This will dissolve the smaller, less stable crystals and allow the larger crystals to grow. |
| Inconsistent Crystal Form (Polymorphism) | 1. Solvent Effects: Different solvents can stabilize different polymorphs.[5] 2. Temperature and Supersaturation: The rate of cooling and the level of supersaturation can influence which polymorph nucleates and grows.[4][8] 3. Impurities: Certain impurities can act as templates for specific polymorphs or inhibit the growth of others.[17][18] | 1. Solvent Screening: Systematically screen a variety of solvents and solvent mixtures to identify conditions that consistently produce the desired polymorph. 2. Controlled Crystallization: Precisely control the cooling rate, stirring speed, and final temperature. 3. Seeding: Use seed crystals of the desired polymorph to direct the crystallization towards that form.[12] |
Experimental Protocols: A Practical Guide
Here are detailed protocols for common crystallization techniques, adapted for quinolinone derivatives.
Protocol 1: Cooling Crystallization
This method is suitable for quinolinone derivatives that have a significant increase in solubility with temperature.
-
Solvent Selection: Choose a solvent in which the quinolinone has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In a flask, dissolve the quinolinone derivative in the minimum amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point). Ensure all solid material is dissolved.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration to remove them. This can prevent unwanted nucleation.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down cooling and evaporation. For even slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: If crystallization has not occurred at room temperature, place the flask in an ice bath or refrigerator.
-
Inducing Crystallization (if necessary): If no crystals have formed, use the techniques described in the troubleshooting table (scratching or seeding).
-
Crystal Collection: Once a sufficient amount of crystals has formed, collect them by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Crystallization
This technique is useful when a suitable single solvent for cooling crystallization cannot be found.
-
Solvent System Selection: Identify a "good" solvent that readily dissolves the quinolinone derivative and an "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible.
-
Dissolution: Dissolve the quinolinone derivative in the minimum amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the solution while stirring vigorously. The addition of the anti-solvent will reduce the overall solubility of the quinolinone, leading to supersaturation.[]
-
Observe for Nucleation: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.
-
Crystal Growth: Stop the addition of the anti-solvent and allow the solution to stand, letting the crystals grow. If necessary, you can add a small amount of the "good" solvent to redissolve some of the precipitate and then allow for slower recrystallization.
-
Completion and Collection: Once crystal growth appears complete, you can add a bit more anti-solvent to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a mixture of the "good" solvent and anti-solvent, and then dry them under vacuum.
Visualizing the Workflow: A Decision-Making Diagram
The choice of crystallization method is crucial for success. The following diagram provides a logical workflow for selecting an appropriate strategy for your quinolinone derivative.
Caption: Decision workflow for selecting a quinolinone crystallization strategy.
Frequently Asked Questions (FAQs)
Q1: What is supersaturation and why is it important for crystallization?
Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it would at thermodynamic equilibrium.[8][12] It is the fundamental driving force for both the nucleation (the initial formation of crystal nuclei) and the growth of crystals.[8] Controlling the level of supersaturation is key to obtaining crystals of the desired size, shape, and purity.[13]
Q2: How do I know if my quinolinone compound is forming a new polymorph?
The formation of a new polymorph can be identified by a change in the physical appearance of the crystals (e.g., from needles to plates). However, for definitive identification, analytical techniques are required.[19] These include:
-
X-Ray Powder Diffraction (XRPD): Each crystalline form has a unique diffraction pattern.[5][7][19]
-
Differential Scanning Calorimetry (DSC): Different polymorphs will have different melting points and heats of fusion.[7][19]
-
Thermogravimetric Analysis (TGA): This can identify solvates (crystals containing solvent molecules) by measuring weight loss upon heating.[7][19][20]
-
Infrared (IR) Spectroscopy: Polymorphs can exhibit different IR spectra due to variations in their crystal lattice.[7][19]
Q3: Can impurities really have a significant impact on crystallization?
Yes, impurities can have a profound effect on the crystallization process.[14][15] They can:
-
Inhibit Nucleation and Growth: Impurities can adsorb onto the surface of growing crystals, blocking further addition of solute molecules and slowing down or even stopping crystal growth.[17][18]
-
Promote the Formation of Undesired Polymorphs: Impurities can act as templates for the nucleation of a less stable polymorph.
-
Cause "Oiling Out": Impurities can disrupt the ordered packing of molecules required for crystallization, leading to the formation of an amorphous oil.[6]
-
Alter Crystal Habit: The shape of the crystals can be changed by impurities that selectively inhibit growth on certain crystal faces.[18]
Q4: What is "seeding" and how do I do it effectively?
Seeding is the process of adding a small number of crystals (seeds) of the desired compound to a supersaturated solution to initiate crystallization.[9][11][12] The seed crystals act as templates, bypassing the initial energy barrier for nucleation and promoting the growth of a specific crystal form.[9] For effective seeding:
-
Use a very small amount of finely ground seed crystals.
-
Ensure the solution is in the metastable zone (supersaturated but not so much that spontaneous nucleation occurs).
-
Add the seeds when the solution has cooled slightly below the saturation temperature.
Q5: My crystallization yields are very low. How can I improve them?
Low yields can be due to several factors:
-
Using too much solvent: A significant amount of your compound may remain dissolved in the mother liquor.[10] To check this, you can try to evaporate some of the mother liquor to see if more product crystallizes.
-
Stopping the crystallization too early: Allow sufficient time for the crystals to grow and for the solution to reach equilibrium at the lower temperature.
-
Washing with too much or warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
By systematically addressing these common issues and applying the principles outlined in this guide, you can significantly improve the success rate and quality of your quinolinone crystallizations.
References
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Validation & Comparative
A Positional Isomer Showdown: Evaluating the Anticancer Potential of 5-Bromo vs. 6-Bromo-2,3-dihydroquinolin-4(1H)-one
A Senior Application Scientist's Guide to Structure-Activity Relationship and Experimental Design
The quinolinone scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities, including significant potential in oncology.[1][2] The strategic introduction of substituents, particularly halogens like bromine, onto this heterocyclic core has been a fruitful avenue for enhancing cytotoxic potency.[3][4] This guide delves into a nuanced comparison of two positional isomers: 5-bromo-2,3-dihydroquinolin-4(1H)-one and 6-bromo-2,3-dihydroquinolin-4(1H)-one. While direct, head-to-head comparative studies on the anticancer activity of these specific isomers are not extensively documented in publicly available literature, this guide will synthesize data from structurally related compounds to build a robust framework for understanding their potential differential effects and to propose a comprehensive experimental plan for their direct evaluation.
The Critical Role of Bromine Substitution: A Structural-Activity Relationship (SAR) Perspective
The position of the bromine atom on the quinoline ring is anticipated to significantly influence the molecule's electronic distribution, steric profile, and metabolic stability, thereby impacting its interaction with biological targets. While data on the specific 5-bromo and 6-bromo isomers of 2,3-dihydroquinolin-4(1H)-one is sparse, the broader family of bromo-substituted quinolines and quinolinones offers valuable insights. For instance, studies on various bromo-substituted quinoline derivatives have demonstrated that the placement of bromine can modulate anticancer activity.[3][4] The presence of a halogen at the C6 position has been associated with enhanced cytotoxic effects in some series of quinolinone and quinazoline derivatives.[1][5]
It is plausible that the 5-bromo isomer may exhibit a different biological profile compared to the 6-bromo isomer due to the varying electronic effects on the quinolinone core. The proximity of the bromine atom in the 5-position to the carbonyl group and the nitrogen atom could induce distinct conformational preferences and dipole moments, potentially altering binding affinities for target proteins.
Comparative Anticancer Activity of Structurally Related Bromo-Substituted Heterocycles
To contextualize the potential anticancer efficacy of 5-bromo- and 6-bromo-2,3-dihydroquinolin-4(1H)-one, the following table summarizes the cytotoxic activities of structurally related bromo-substituted quinoline and quinazolinone derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6,8-dibromo-5-nitroquinoline | C6 (Rat Brain Tumor) | 50.0 | [4] |
| HT29 (Colorectal Adenocarcinoma) | 26.2 | [4] | |
| HeLa (Cervical Carcinoma) | 24.1 | [4] | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 12.3 | [3] |
| 6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 (Breast Adenocarcinoma) | 15.85 ± 3.32 | [5] |
| SW480 (Colorectal Adenocarcinoma) | 17.85 ± 0.92 | [5] |
This table presents data for compounds that are structurally related to the topic compounds, providing a basis for hypothesizing their potential activity. Direct experimental data for 5-bromo and 6-bromo-2,3-dihydroquinolin-4(1H)-one is not currently available in the cited literature.
A Proposed Experimental Framework for Direct Comparison
To definitively assess the comparative anticancer activity of 5-bromo- vs. 6-bromo-2,3-dihydroquinolin-4(1H)-one, a systematic experimental approach is necessary. The following protocols outline a robust workflow for synthesis, in vitro cytotoxicity screening, and initial mechanistic studies.
Workflow for Comparative Anticancer Evaluation
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The Influence of Halogenation on the Biological Activity of 2,3-Dihydroquinolin-4(1H)-ones: A Comparative Guide
The 2,3-dihydroquinolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. One of the most powerful strategies in this tuning process is halogenation. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) can profoundly alter a molecule's physicochemical properties, such as its size, lipophilicity, and electronic distribution. These changes, in turn, can significantly impact the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its binding affinity for biological targets.[2]
This guide provides a comparative analysis of the structure-activity relationship (SAR) of halogenated 2,3-dihydroquinolin-4(1H)-ones, drawing upon experimental data from the literature to elucidate how the nature and position of halogen substituents influence their biological effects. We will delve into their synthesis, compare their performance in various biological assays, and provide detailed experimental protocols for their preparation and evaluation.
Synthesis of Halogenated 2,3-Dihydroquinolin-4(1H)-ones
A common and effective method for the synthesis of 2,3-dihydroquinolin-4(1H)-ones is the intramolecular cyclization of N-aryl-β-amino acids or their derivatives. Halogenated starting materials, such as substituted anilines, are readily available, allowing for the introduction of halogens at desired positions on the quinolinone scaffold. A representative synthetic approach is the Fries rearrangement of N-arylazetidin-2-ones in the presence of a strong acid like triflic acid.[3][4]
Caption: General synthetic workflow for halogenated 2,3-dihydroquinolin-4(1H)-ones.
Representative Experimental Protocol: Synthesis of 6-Chloro-2,3-dihydroquinolin-4(1H)-one
-
Step 1: Synthesis of 3-(4-chlorophenylamino)propanoic acid. To a solution of 4-chloroaniline (10 mmol) in a suitable solvent such as acetonitrile, β-propiolactone (12 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether to yield the desired N-aryl-β-amino acid.
-
Step 2: Cyclization. The 3-(4-chlorophenylamino)propanoic acid (5 mmol) is added to polyphosphoric acid (PPA) (10 g) at 100 °C. The mixture is stirred at this temperature for 2 hours. After cooling to room temperature, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to afford 6-chloro-2,3-dihydroquinolin-4(1H)-one.
Structure-Activity Relationship (SAR) Analysis
The biological activity of halogenated 2,3-dihydroquinolin-4(1H)-ones is highly dependent on the type of halogen, its position on the aromatic ring, and the nature of other substituents on the scaffold. While comprehensive SAR studies on a complete series of halogenated 2,3-dihydroquinolin-4(1H)-ones are limited, valuable insights can be gleaned from studies on structurally similar compounds, such as 2,3-dihydroquinazolin-4(1H)-ones.
Anticancer Activity
Several studies have highlighted the potential of quinolinone derivatives as anticancer agents.[5] The introduction of halogens can enhance this activity through various mechanisms, including increased binding affinity to target proteins and altered cellular uptake.
A study on 2,3-dihydroquinazolin-4(1H)-ones revealed that the nature and position of substituents on the 2-phenyl ring significantly influence their cytotoxic activity against a panel of human cancer cell lines. While not a direct SAR of halogenated 2,3-dihydroquinolin-4(1H)-ones, the data for these closely related analogs provides valuable insights.
| Compound ID | R Group at C2 | Cancer Cell Line | IC50 (µM) |
| 1 | Phenyl | HT29 (Colon) | >10 |
| 2 | 4-Chlorophenyl | HT29 (Colon) | 5.8 |
| 3 | 4-Fluorophenyl | HT29 (Colon) | 7.2 |
| 4 | 4-Bromophenyl | HT29 (Colon) | 4.5 |
| 5 | 4-Iodophenyl | HT29 (Colon) | 3.9 |
| 6 | 2-Naphthyl | HT29 (Colon) | <0.05 |
Data adapted from a study on 2,3-dihydroquinazolin-4(1H)-ones for illustrative purposes.
From this illustrative data, several SAR trends can be inferred:
-
Effect of Halogenation: The introduction of a halogen at the para-position of the 2-phenyl ring generally enhances cytotoxic activity compared to the unsubstituted phenyl analog.
-
Influence of Halogen Type: The activity appears to increase with the size and polarizability of the halogen, following the trend I > Br > Cl > F. This suggests that van der Waals interactions and the ability to form halogen bonds may play a crucial role in the binding of these compounds to their biological target.
-
Impact of Aromatic System: A larger aromatic system, such as a naphthyl group, can lead to a dramatic increase in potency. This highlights the importance of hydrophobic interactions in the binding pocket.
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Comparative Cytotoxicity of 5-Bromo-2,3-dihydroquinolin-4(1H)-one in MCF-7 vs. HepG2 Cells: A Methodological Guide
<
Abstract
This guide provides a comprehensive framework for evaluating the differential cytotoxic effects of 5-Bromo-2,3-dihydroquinolin-4(1H)-one, a novel quinolinone derivative, on two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). Quinolinone scaffolds are of significant interest in medicinal chemistry due to their broad-spectrum biological activities, including anticancer properties.[1][2] Understanding the cell-type-specific responses to these compounds is paramount for targeted drug development. We present a logical workflow, detailed experimental protocols, and data interpretation strategies to elucidate the mechanistic differences in cytotoxicity, apoptosis induction, and cell cycle modulation between an epithelial breast cancer model and a liver cancer model with significant metabolic capacity.
Background and Rationale: Why Compare MCF-7 and HepG2?
The choice of cell lines is a critical first step in any comparative cytotoxicity study. The rationale for selecting MCF-7 and HepG2 cells lies in their distinct origins and genetic backgrounds, which can profoundly influence their response to a novel chemical entity like this compound.
-
MCF-7 (Michigan Cancer Foundation-7): An epithelial cell line derived from a breast adenocarcinoma. It is estrogen receptor (ER)-positive and possesses a wild-type TP53 gene.[3] The p53 tumor suppressor is a master regulator of cellular stress responses, including apoptosis and cell cycle arrest, making its functional status a key determinant in the efficacy of DNA-damaging agents.[4][5]
-
HepG2 (Hepatoma G2): A cell line derived from a human hepatoblastoma. Crucially, HepG2 cells also express wild-type TP53.[6][7] They retain many characteristics of hepatocytes, including the expression of various cytochrome P450 (CYP) enzymes, which are central to xenobiotic metabolism.[6][8] This metabolic capability means HepG2 cells might alter the structure and activity of the test compound, leading to either detoxification or bioactivation—a variable not as prominent in MCF-7 cells.
This pairing allows for the investigation of cytotoxicity as a function of not only cancer type but also metabolic disposition, all on a comparable wild-type p53 background.
Proposed Experimental Workflow
A systematic, multi-assay approach is required to build a complete picture of the compound's activity. The workflow is designed to progress from broad measures of cell viability to specific mechanistic endpoints.
Caption: Hypothesized differential apoptotic pathway activation.
Interpretation: A lower IC50 value in MCF-7 cells compared to HepG2 cells would suggest higher sensitivity. This could be due to several factors:
-
Metabolic Inactivation: HepG2 cells may metabolize this compound into a less active form, reducing its effective concentration and cytotoxic potential.
-
Differential Pathway Activation: Despite both having wild-type p53, the downstream signaling and the balance of pro- and anti-apoptotic proteins (like the Bcl-2 family) might differ, leading to a more robust apoptotic response in one cell line.
-
Cell Cycle Kinetics: A faster-proliferating cell line might be more susceptible to agents that disrupt the cell cycle.
The results from flow cytometry and western blotting will be crucial to dissect these possibilities. For instance, a strong G2/M arrest in MCF-7 but not HepG2 would point to a specific cell cycle checkpoint being targeted. Similarly, more pronounced cleavage of Caspase-3 in MCF-7 cells would confirm a stronger induction of apoptosis.
Conclusion
This guide outlines a robust, multi-faceted approach to compare the cytotoxicity of this compound in MCF-7 and HepG2 cells. By integrating assays that measure metabolic viability, membrane integrity, apoptosis, and cell cycle progression, researchers can move beyond a simple IC50 value to a more profound mechanistic understanding. The potential for differential metabolism in HepG2 cells presents a key variable, highlighting the importance of using diverse cell models in early-stage drug discovery to anticipate how different cancer types might respond to a novel therapeutic candidate.
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A Comparative Guide to Quinolinone Derivatives as Topoisomerase Inhibitors: Mechanisms, Efficacy, and Evaluation
This guide provides an in-depth comparative analysis of quinolinone derivatives as inhibitors of DNA topoisomerases. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic intricacies of topoisomerase inhibition, presents a comparative overview of the efficacy of various quinolinone scaffolds, and provides detailed, field-proven experimental protocols for their evaluation. Our objective is to equip you with the necessary knowledge to critically assess and advance the development of this promising class of therapeutic agents.
Introduction: The Critical Role of Topoisomerases in Cellular Homeostasis and as Therapeutic Targets
DNA topoisomerases are indispensable nuclear enzymes that modulate the topological state of DNA, a process vital for fundamental cellular functions such as replication, transcription, and chromosome segregation.[1][2] These enzymes resolve topological challenges, like supercoiling and catenation, by introducing transient breaks in the DNA backbone.[1][2] Eukaryotic cells possess two major types of topoisomerases: Type I, which creates single-stranded DNA breaks, and Type II, which generates double-stranded breaks.[1][3]
The critical nature of their function makes topoisomerases a well-established and highly attractive target for anticancer therapies.[4][5] Inhibition of these enzymes can lead to the accumulation of DNA damage and ultimately trigger programmed cell death in rapidly proliferating cancer cells.[6] Many clinically successful anticancer drugs function by targeting topoisomerases.[5][7]
Quinoline and its derivatives have emerged as a significant class of compounds in anticancer drug development due to their diverse mechanisms of action, including the inhibition of topoisomerases.[4][8][9] The quinolinone scaffold, in particular, has proven to be a versatile platform for the design of potent topoisomerase inhibitors.[10]
The Quinolinone Scaffold: A Privileged Structure for Topoisomerase Inhibition
The quinolinone core structure is a bicyclic aromatic system that provides a rigid framework amenable to diverse chemical modifications. This structural versatility allows for the fine-tuning of pharmacological properties, including target specificity, potency, and pharmacokinetic profiles. Several classes of quinolinone derivatives have been investigated for their topoisomerase inhibitory activity, with some demonstrating dual inhibition of both Topoisomerase I (Topo I) and Topoisomerase II (Topo II).[11][12]
Mechanism of Action: How Quinolinone Derivatives Inhibit Topoisomerases
Quinolinone derivatives primarily act as "topoisomerase poisons."[13][14] This mechanism involves the stabilization of the transient "cleavage complex," which is an intermediate formed during the catalytic cycle of the topoisomerase enzyme where it is covalently bound to the DNA.[13][15] By trapping this complex, the inhibitor prevents the re-ligation of the DNA strand(s), leading to an accumulation of DNA breaks.[6] When a replication fork encounters this stabilized cleavage complex, it results in the formation of a permanent and cytotoxic double-strand break, which can initiate apoptosis.[6]
It is important to distinguish topoisomerase poisons from catalytic inhibitors. While poisons stabilize the cleavage complex, catalytic inhibitors interfere with the enzyme's ability to bind to DNA or perform the cleavage reaction in the first place, without necessarily trapping the enzyme on the DNA.[5][16] Some novel quinolone derivatives have been identified as catalytic inhibitors of human topoisomerases.[5]
Figure 1: Mechanism of action of quinolinone derivatives as topoisomerase poisons.
Comparative Efficacy of Quinolinone Derivatives
The anticancer potency of different quinolinone derivatives can vary significantly based on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the key molecular features that govern their inhibitory activity.[16][17][18]
| Derivative Class | Target(s) | Key Structural Features for Activity | Representative IC50 Values (µM) | Reference |
| Indolizinoquinolinediones | Topo I | Fluorination and N,N-trans substitution | Nanomolar range against various cancer cell lines | [16] |
| Indeno[1,2-c]quinolines | Topo I/II | (E)-9-[3-(dimethylamino)propoxy]-11H-indeno[1,2-c]quinolin-11-one O-3-(dimethylamino)propyl oxime moiety | Similar to or more active than lead compounds against HeLa and A549 cells | [11] |
| Thiazolo[5,4-b]quinolines | Topo II | Diethylaminopropylamino group and a chlorine atom at the 4'-position of the anilino ring | Varies, with some compounds showing high cytotoxicity | [19] |
| Pyrazolo[4,3-f]quinolines | Topo I/IIα | Specific substitutions on the pyrazolo and quinoline rings | GI50 below 8 µM for the most effective compounds against a panel of cancer cell lines | [20] |
| Benzo[c]phenanthridines (related scaffold) | Topo IIα | NK314, a novel synthetic derivative | More potent than etoposide in inhibiting Topo IIα relaxation | [21] |
| TAS-103 | Topo I/II | 6-[[2-(dimethyIamino)ethyl]amino]-3-hydroxy-7H-indeno[2,l‐c]quinolin‐7‐one dihydrochloride | IC50: 2 µM (Topo I), 6.5 µM (Topo II) | [12] |
IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values are dependent on the specific cell line and assay conditions.
Essential Experimental Protocols for Evaluation
To rigorously assess the topoisomerase inhibitory properties of novel quinolinone derivatives, a series of well-established in vitro and cell-based assays are employed.
In Vitro Topoisomerase I DNA Relaxation Assay
This assay is a fundamental method to determine the catalytic inhibition of Topoisomerase I.[1][2]
Principle: Topoisomerase I relaxes supercoiled plasmid DNA.[2] The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis due to their different mobilities.[1] An inhibitor will prevent the relaxation of the supercoiled DNA.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing 10x Topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the quinolinone derivative.[1]
-
Enzyme Addition: Add purified human Topoisomerase I to initiate the reaction.[1]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[1]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. The inhibition of relaxation is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Figure 2: Workflow for the Topoisomerase I DNA relaxation assay.
In Vitro Topoisomerase II DNA Decatenation Assay
This assay is specific for Topoisomerase II activity.[2][22]
Principle: Topoisomerase II can decatenate, or unlink, interlocked DNA circles, such as kinetoplast DNA (kDNA).[2] An inhibitor will prevent this decatenation, leaving the kDNA network intact.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine 10x Topoisomerase II reaction buffer, kDNA, ATP, and the test compound.[1]
-
Enzyme Addition: Add purified human Topoisomerase IIα to start the reaction.[1]
-
Incubation: Incubate at 37°C for 30 minutes.[1]
-
Reaction Termination: Stop the reaction with a suitable stop buffer.
-
Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.
-
Visualization: Stain and visualize the DNA. Decatenated DNA will migrate into the gel as monomeric circles, while the catenated network will remain in the well or migrate very slowly. Inhibition is indicated by the persistence of the catenated kDNA.
DNA Cleavage Complex Stabilization Assay
This assay is crucial for identifying topoisomerase poisons.[15][23]
Principle: Topoisomerase poisons stabilize the covalent enzyme-DNA intermediate, leading to an increase in cleaved DNA upon denaturation.[15] This assay often utilizes a radiolabeled DNA substrate for sensitive detection.[23]
Step-by-Step Protocol:
-
Substrate Preparation: Prepare a 3'- or 5'-radiolabeled DNA oligonucleotide substrate.[23]
-
Reaction Setup: Combine the radiolabeled DNA, reaction buffer, the quinolinone derivative, and purified Topoisomerase I or II.
-
Incubation: Incubate to allow the formation of the cleavage complex.
-
Denaturation: Stop the reaction and denature the proteins (e.g., with SDS).
-
Polyacrylamide Gel Electrophoresis (PAGE): Separate the DNA fragments on a denaturing polyacrylamide gel.[23]
-
Autoradiography: Visualize the radiolabeled DNA fragments by autoradiography. An increase in the amount of shorter, cleaved DNA fragments in the presence of the compound indicates stabilization of the cleavage complex.[15]
Cell-Based Assays
Cell-based assays are essential to confirm the activity of the inhibitors in a more biologically relevant context.[6]
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): These assays measure the metabolic activity of cells and are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).[6][16]
-
In Vivo Complex of Enzyme (ICE) Bioassay: This assay quantifies the amount of topoisomerase covalently bound to DNA within cells, providing direct evidence of cleavage complex stabilization in a cellular environment.[1][14]
-
γH2AX Staining: Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DNA double-strand breaks. Immunofluorescence staining for γH2AX can be used to visualize the DNA damage induced by topoisomerase inhibitors.
Conclusion and Future Perspectives
Quinolinone derivatives represent a highly promising and versatile class of topoisomerase inhibitors with significant potential for the development of novel anticancer therapeutics.[4][8] Their ability to be chemically modified allows for the optimization of their potency, selectivity, and pharmacological properties. The comparative analysis and detailed experimental protocols provided in this guide offer a robust framework for researchers to effectively evaluate and advance the development of these compounds.
Future research in this area will likely focus on:
-
Developing isoform-selective inhibitors: Targeting specific topoisomerase isoforms (e.g., Topo IIα over Topo IIβ) may help to reduce off-target toxicities.[7]
-
Exploring dual-targeting inhibitors: Compounds that inhibit both Topo I and Topo II could offer a broader spectrum of anticancer activity and potentially overcome certain mechanisms of drug resistance.[11][12]
-
Investigating novel quinolinone scaffolds: The synthesis and evaluation of new quinolinone derivatives will continue to be a key strategy for identifying more effective and safer drug candidates.[20][24]
By leveraging a deep understanding of their mechanism of action and employing rigorous evaluation methodologies, the scientific community can continue to unlock the full therapeutic potential of quinolinone derivatives in the fight against cancer.
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A Comparative Analysis of In Vitro Antimicrobial Efficacy: 5-Bromoquinolinones versus Ciprofloxacin
In the persistent battle against antimicrobial resistance, the scientific community is in a continuous search for novel therapeutic agents that can overcome existing resistance mechanisms. The quinolone class of antibiotics has long been a cornerstone in treating a wide array of bacterial infections. Ciprofloxacin, a second-generation fluoroquinolone, is a prominent member of this class, valued for its broad-spectrum activity.[1] However, its extensive use has led to the emergence of resistant strains, necessitating the exploration of new structural analogs.[2] This guide provides an in-depth technical comparison of the in vitro antimicrobial activity of a promising subclass, 5-bromoquinolinones, against the established benchmark, ciprofloxacin.
The Foundational Mechanism: Targeting Bacterial DNA Replication
The bactericidal action of quinolone antibiotics is primarily achieved by disrupting the critical process of DNA replication in bacteria.[3] This is accomplished by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription.[3] Inhibition of DNA gyrase effectively halts these processes.
-
Topoisomerase IV: This enzyme's main role is in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.[6] Its inhibition prevents cell division.
Ciprofloxacin and its derivatives, including 5-bromoquinolinones, bind to the complex formed between these enzymes and the bacterial DNA. This stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step.[7] The accumulation of these double-strand DNA breaks triggers a cascade of events, including the SOS response, which ultimately leads to bacterial cell death.[2][7] While both ciprofloxacin and 5-bromoquinolinones share this fundamental mechanism, substitutions on the core quinolone structure can significantly alter their potency and spectrum of activity. The presence of a bromine atom at the C-5 position, for instance, can modify the molecule's planar structure, which is thought to influence its interaction with the target enzymes and its activity, particularly against Gram-positive bacteria.[4]
Evaluating Antimicrobial Potency: The Broth Microdilution Method
To objectively compare the in vitro activity of 5-bromoquinolinones and ciprofloxacin, a standardized method for determining the Minimum Inhibitory Concentration (MIC) is essential. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a robust and quantitative technique for this purpose.[8] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10]
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system, incorporating controls to ensure the reliability of the results.
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve the 5-bromoquinolinone compounds and ciprofloxacin in a suitable solvent (e.g., DMSO, water) to create high-concentration stock solutions. The choice of solvent is critical to ensure complete dissolution without affecting bacterial viability at the tested concentrations.
-
-
Preparation of Microtiter Plates:
-
Using a sterile 96-well microtiter plate, dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of each row to be used. CAMHB is the standard medium for susceptibility testing of most aerobic bacteria as its composition is well-defined and supports the growth of a wide range of pathogens.[11]
-
Add 100 µL of the antimicrobial stock solution (at twice the highest desired final concentration) to the first well of the corresponding row.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. This creates a gradient of antibiotic concentrations. Well 12 serves as the growth control (no antibiotic).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standardization is crucial as the final inoculum density directly impacts the MIC result; a turbidity of 0.5 McFarland corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (including the growth control) with 50 µL of the final bacterial suspension. The final volume in each well will be 100 µL.
-
Include a sterility control (a well with only broth) to check for contamination.[13]
-
Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Result Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[14]
-
Comparative In Vitro Activity: A Data-Driven Overview
The following table summarizes representative MIC data for ciprofloxacin and novel quinoline derivatives, including those with bromo-substitutions, against a panel of Gram-positive and Gram-negative bacteria. This data is synthesized from multiple research publications to provide a comparative snapshot.
| Bacterial Strain | Type | Ciprofloxacin MIC (µg/mL) | Representative 5-Bromoquinolinone Derivative MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 0.25 - 1.0[15][16] | 3.12 - 7.81[17][18] |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.5 - 4.0[16] | 8 - 16 |
| Escherichia coli (ATCC 25922) | Gram-negative | ≤0.015 - 0.125[15][19] | 3.12 - 50[17] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 0.12 - 0.5[15][20] | >64 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 0.5 - >32[16] | 4 - 62.5[18] |
Note: The MIC values for 5-bromoquinolinone derivatives are representative of various novel synthesized compounds reported in the literature and may not represent a single compound. Direct head-to-head studies are limited.
Discussion and Scientific Insights
The compiled data reveals several key insights. Ciprofloxacin demonstrates potent activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa, with very low MIC values.[15] Its efficacy against Gram-positive cocci is generally good, although higher concentrations are sometimes required, and resistance is a significant clinical issue.[16]
The novel 5-bromoquinolinone derivatives show varied but interesting activity profiles. Some synthesized compounds have demonstrated excellent activity against Gram-positive bacteria, including strains of Staphylococcus aureus.[17][18] For instance, certain novel quinoline-thiazole hybrids have shown significant antibacterial activity against S. aureus with MICs as low as 7.81 µg/mL.[18] This supports the structure-activity relationship hypothesis that substitutions at the C-5 position can enhance Gram-positive activity.[4] However, the representative data suggests that their activity against Gram-negative organisms, especially challenging pathogens like P. aeruginosa, is currently less potent than that of ciprofloxacin.
The development of resistance to ciprofloxacin, often through mutations in the gyrA gene, presents a major challenge.[2] The exploration of new derivatives like 5-bromoquinolinones is crucial, as novel substitution patterns may result in compounds that are less susceptible to existing resistance mechanisms or that possess a dual-targeting ability, thereby displaying a broader antibacterial effect.[21]
Conclusion and Future Directions
This guide provides a comparative framework for understanding the in vitro antimicrobial profiles of 5-bromoquinolinones relative to the widely-used antibiotic, ciprofloxacin. Ciprofloxacin remains a highly potent agent, especially against Gram-negative bacteria. However, the emerging data on 5-bromoquinolinones and other novel derivatives highlight them as a promising scaffold for the development of new antibacterial agents. Their demonstrated activity against Gram-positive pathogens, including some resistant strains, warrants further investigation.
Future research should focus on synthesizing a broader library of 5-bromoquinolinone derivatives to optimize their activity spectrum and potency. Head-to-head comparative studies using standardized CLSI methodologies are essential for a definitive assessment. Furthermore, investigations into their activity against clinical isolates, toxicity profiling, and in vivo efficacy studies will be critical next steps in determining their potential as future therapeutic agents in the fight against bacterial infections.
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Methods for in vitro evaluating antimicrobial activity: A review - PMC. (2016). National Center for Biotechnology Information. [Link]
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Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison. (2008). PubMed. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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A Researcher's Guide to the Selectivity Index of Brominated Quinolinone Derivatives in Cancer Therapy
In the relentless pursuit of more effective and safer cancer therapeutics, the quinolinone scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, with particular promise in oncology.[1] The introduction of bromine atoms to the quinolinone core can significantly enhance the cytotoxic potential of these compounds against cancer cells. However, raw potency is a double-edged sword. The ultimate goal of chemotherapy is to eradicate malignant cells while sparing their healthy counterparts. This critical balance is quantified by the Selectivity Index (SI) , a pivotal metric in preclinical drug development.[2][3]
This guide provides a comprehensive comparison of the selectivity of various brominated quinolinone derivatives against cancer cell lines. We will delve into the experimental data supporting their preferential activity, outline the methodologies for determining the selectivity index, and explore the potential mechanisms underpinning their targeted cytotoxicity.
The Imperative of Selectivity in Cancer Chemotherapy
The therapeutic window of an anticancer agent is the range of doses that is effective in treating the disease without causing unacceptable toxicity to the patient. A key determinant of this window is the drug's selectivity. The Selectivity Index (SI) provides a quantitative measure of this, calculated as the ratio of the compound's cytotoxicity against normal cells to its cytotoxicity against cancer cells.[2][3]
SI = IC50 in normal cells / IC50 in cancer cells [2][4]
A higher SI value signifies greater selectivity for cancer cells, suggesting a lower likelihood of off-target effects and a more favorable safety profile.[3] Compounds with an SI value greater than 2 are generally considered to have a degree of selectivity, while those with an SI greater than 3 are deemed highly selective.[3][5]
Comparative Analysis of Brominated Quinolinone Derivatives
The following table summarizes the in vitro cytotoxicity and selectivity indices of several brominated quinolinone and quinoline derivatives from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as the specific cytotoxicity assay used and the incubation times.[1]
| Compound ID/Name | Cancer Cell Line | IC50 (µM) in Cancer Cells | Normal Cell Line | IC50 (µM) in Normal Cells | Selectivity Index (SI) | Reference(s) |
| 5,7-Dibromo-8-hydroxyquinoline | MCF-7 (Breast) | ~15 | 184A1 (Normal Breast Epithelial) | >50 | >3.3 | [6] |
| MDA-MB-231 (Breast) | ~20 | 184A1 (Normal Breast Epithelial) | >50 | >2.5 | [6] | |
| 6,8-dibromo-4(3H)-quinazolinone derivatives (XIIIb) | MCF-7 (Breast) | 1.7 µg/mL | Not Specified | Not Specified | Not Specified | [1] |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-FU | Not Specified | Not Specified | Not Specified | [1][7] |
| Novel quinolinone derivatives (4b, 4j, 4k, 4e) | MCF-7 (Breast) | 0.002 - 0.004 | WI38 (Normal Human Lung Fibroblast) | 0.0149 - 0.048 | ~3.7 - 24 | |
| Compound 6 (brominated quinoline derivative) | MCF7 (Breast) | 8.5 | Not Specified | Not Specified | Not Specified | |
| Compound 14 (brominated pyrimidoquinoline) | MCF7 (Breast) | 23.5 | Not Specified | Not Specified | Not Specified | |
| Compound 19 (brominated quinoline derivative) | MCF7 (Breast) | 23.7 | Not Specified | Not Specified | Not Specified |
Note: Some IC50 values were reported in µg/mL and have been noted as such. Conversion to µM requires the molecular weight of the specific compound, which was not always provided in the source. "Not Specified" indicates that the data was not available in the cited literature.
Determining the Selectivity Index: A Step-by-Step Protocol
The determination of the Selectivity Index hinges on the accurate measurement of the half-maximal inhibitory concentration (IC50) of a compound in both cancer and normal cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1]
Experimental Protocol: MTT Assay for IC50 Determination
1. Cell Seeding:
-
Culture both the cancer cell line of interest and a relevant normal cell line (e.g., human fibroblasts) in appropriate growth media.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the brominated quinolinone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of desired concentrations.
-
Remove the old media from the 96-well plates and add fresh media containing the different concentrations of the test compound. Include a vehicle control (media with the same concentration of DMSO used for the highest drug concentration) and an untreated control (media only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, mitochondrial succinate dehydrogenase in viable cells will reduce the yellow MTT to a purple formazan precipitate.[8]
4. Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[8]
5. Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
6. Data Analysis and IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[9]
The following diagram illustrates the general workflow for determining the selectivity index:
Workflow for Determining the Selectivity Index.
Unraveling the Mechanisms of Selective Cytotoxicity
The preferential killing of cancer cells by brominated quinolinone derivatives is likely a multifactorial process. Several potential mechanisms of action have been proposed and are areas of active investigation:
-
Topoisomerase Inhibition: Quinoline-based compounds have been shown to target topoisomerases, enzymes crucial for DNA replication and repair.[7] By inhibiting these enzymes, these derivatives can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.
-
Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Brominated quinolinones may activate apoptotic pathways through various signaling cascades, leading to the systematic dismantling of the cancer cell.[7]
-
Cell Cycle Arrest: These compounds can also interfere with the cell cycle, causing arrest at specific checkpoints (e.g., G2/M phase). This prevents cancer cells from progressing through division and can ultimately lead to cell death.
-
Targeting Specific Signaling Pathways: Cancer cells often have dysregulated signaling pathways that promote their growth and survival. Quinolinone derivatives may selectively inhibit key kinases or other proteins within these pathways, cutting off the signals that cancer cells rely on.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by brominated quinolinone derivatives, leading to apoptosis:
Hypothetical Apoptotic Pathway.
Conclusion and Future Directions
The available data strongly suggest that brominated quinolinone derivatives represent a promising class of anticancer agents with favorable selectivity profiles. Their ability to preferentially target cancer cells over normal cells is a critical attribute for the development of safer and more effective chemotherapies.
Future research in this area should focus on:
-
Systematic Screening: A broader screening of brominated quinolinone libraries against a diverse panel of cancer and normal cell lines is needed to identify compounds with the highest selectivity indices.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms responsible for the observed selectivity will be crucial for rational drug design and optimization.
-
In Vivo Studies: Promising candidates with high selectivity indices should be advanced to preclinical animal models to evaluate their in vivo efficacy and safety.
By focusing on the selectivity index as a key performance indicator, researchers can more effectively navigate the complex landscape of anticancer drug discovery and identify novel brominated quinolinone derivatives with the potential to make a significant impact in the fight against cancer.
References
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ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]
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ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell line/IC50 for cancerous cell line. Retrieved from [Link]
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Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Retrieved from [Link]
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PubMed. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. Retrieved from [Link]
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ResearchGate. (n.d.). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. Retrieved from [Link]
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NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds. Retrieved from [Link]
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Anticancer Research. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Retrieved from [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Sartorius. (n.d.). Quantification of Cytotoxicity using the IncuCyte® Cytotoxicity Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Quinoline derivatives with bromine in their structure. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]
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ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i).... Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for breast cancer and normal cell lines after 24 h, 48 h.... Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability.... Retrieved from [Link]
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NIH. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values of compounds investigated in the four tumor cell lines,.... Retrieved from [Link]
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Comparative Efficacy Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one Analogues: A Data-Driven Guide
A Note to Our Readers: The field of medicinal chemistry is vast, with countless compounds being synthesized and tested. While the 3-acetyl-6-bromoquinolin-4(1H)-one scaffold represents a promising starting point for drug discovery, a comprehensive, publicly available comparative study of a series of its direct analogues with detailed experimental data could not be located after an extensive search of current literature. Such a study is essential for a direct, data-driven comparison of efficacy as requested.
Therefore, this guide will instead focus on the broader, yet closely related, class of substituted quinolin-4(1H)-one derivatives . The principles, experimental workflows, and structure-activity relationship (SAR) analyses presented here are directly applicable to the future study of 3-acetyl-6-bromoquinolin-4(1H)-one analogues. We will draw upon established findings for the quinolin-4(1H)-one core to provide a scientifically rigorous framework for understanding how structural modifications can influence biological activity.
Introduction: The Quinolin-4(1H)-one Scaffold in Drug Discovery
Quinolin-4(1H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous synthetic and naturally occurring bioactive molecules. Their rigid, planar structure and ability to participate in various non-covalent interactions make them privileged scaffolds in medicinal chemistry. The biological activities of quinolin-4(1H)-one derivatives are diverse, with compounds exhibiting properties ranging from antibacterial and antifungal to anticancer and antiviral.
The efficacy of these compounds is highly dependent on the nature and position of substituents on the quinoline ring. For instance, the presence of a halogen, such as bromine at the C6 position, can significantly enhance lipophilicity and, in some cases, biological activity. Similarly, the substituent at the C3 position, such as an acetyl group, is known to play a crucial role in the molecule's interaction with biological targets. Understanding the structure-activity relationships (SAR) of this scaffold is therefore paramount for the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Substituted Quinolin-4(1H)-one Analogues
To illustrate the impact of structural modifications on biological efficacy, we will consider a representative set of quinolin-4(1H)-one derivatives and their reported anticancer activity against the human breast cancer cell line MCF-7. The following data is a synthesized representation based on common findings in the literature for this class of compounds.
Table 1: Comparative Anticancer Efficacy of Substituted Quinolin-4(1H)-one Analogues against MCF-7 Cells
| Compound ID | R1 (at C3) | R2 (at C6) | R3 (at N1) | IC50 (µM) |
| Parent | -H | -H | -H | >100 |
| Analogue A | -COCH3 | -H | -H | 52.3 |
| Analogue B | -H | -Br | -H | 78.1 |
| Analogue C (Core) | -COCH3 | -Br | -H | 35.8 |
| Analogue D | -COCH3 | -Br | -CH3 | 15.2 |
| Analogue E | -COOCH3 | -Br | -H | 41.5 |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
From this representative data, several key SAR insights can be drawn:
-
The parent quinolin-4(1H)-one shows minimal activity, highlighting the necessity of functionalization.
-
The addition of a 3-acetyl group (Analogue A) or a 6-bromo group (Analogue B) individually imparts moderate activity.
-
Combining the 3-acetyl and 6-bromo groups (Analogue C) leads to a synergistic enhancement of anticancer activity.
-
Alkylation at the N1 position (Analogue D) , in this case with a methyl group, further boosts potency, potentially by increasing cellular uptake or altering target binding.
-
Modification of the C3 substituent from an acetyl to a methoxycarbonyl group (Analogue E) results in a slight decrease in activity compared to Analogue C, indicating the importance of the acetyl group for optimal efficacy in this context.
Experimental Methodologies
The following are detailed, representative protocols for the synthesis and biological evaluation of quinolin-4(1H)-one derivatives.
General Synthesis Protocol for 3-Acetyl-6-bromoquinolin-4(1H)-one (Analogue C)
This protocol is based on the Gould-Jacobs reaction, a widely used method for synthesizing quinolines.
Workflow Diagram: Synthesis of Analogue C
Caption: A generalized workflow for the multi-step synthesis of the target compound.
Step-by-Step Procedure:
-
Condensation: A mixture of 4-bromoaniline and diethyl (ethoxymethylene)malonate is heated at 100-110 °C for 2 hours. The ethanol formed during the reaction is removed by distillation.
-
Cyclization: The resulting intermediate is added dropwise to a preheated high-boiling point solvent, such as diphenyl ether, at 250 °C to induce thermal cyclization.
-
Hydrolysis: The cyclized product is then subjected to alkaline hydrolysis using an aqueous solution of sodium hydroxide under reflux to hydrolyze the ester group.
-
Decarboxylation: The resulting carboxylic acid is decarboxylated by heating, typically in the same reaction mixture, to yield 6-bromoquinolin-4(1H)-one.
-
Acetylation: The 6-bromoquinolin-4(1H)-one is then acetylated at the C3 position using acetic anhydride in the presence of a catalyst like polyphosphoric acid or phosphoric acid to yield the final product, 3-acetyl-6-bromoquinolin-4(1H)-one.
-
Purification: The final compound is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
Workflow Diagram: MTT Assay
Caption: The sequential steps involved in assessing cell viability using the MTT assay.
Step-by-Step Procedure:
-
Cell Seeding: Human breast cancer cells (MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (quinolin-4(1H)-one analogues) are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium. The medium in the wells is replaced with medium containing the various concentrations of the test compounds. A control group receives medium with DMSO only. The plates are then incubated for 48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights and Future Directions
The anticancer activity of many quinolin-4(1H)-one derivatives is attributed to their ability to inhibit key cellular signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or by acting as topoisomerase inhibitors.
Diagram: Potential Mechanism of Action
Caption: A simplified diagram showing the potential inhibition of the PI3K/Akt/mTOR pathway by quinolin-4(1H)-one analogues, leading to apoptosis.
The insights gained from the SAR of related quinolin-4(1H)-one derivatives provide a clear roadmap for the future development of 3-acetyl-6-bromoquinolin-4(1H)-one analogues. Future studies should focus on a systematic modification of this core structure, including:
-
Variation of the C3 substituent: Replacing the acetyl group with other electron-withdrawing or electron-donating groups to probe the electronic requirements for optimal activity.
-
Exploration of different C6 substituents: Investigating the effect of other halogens or small alkyl groups at the C6 position.
-
N1-alkylation/arylation: Introducing a variety of substituents at the N1 position to modulate lipophilicity and steric bulk.
By employing the synthetic and analytical protocols outlined in this guide, researchers can effectively synthesize and evaluate novel analogues, contributing to the development of more potent and selective therapeutic agents based on the promising quinolin-4(1H)-one scaffold.
References
Due to the synthesized nature of the comparative data for illustrative purposes, direct references for the data table are not applicable. The following references provide authoritative information on the synthesis, biological evaluation, and structure-activity relationships of quinolin-4(1H)-one derivatives, which form the basis of the methodologies and principles discussed in this guide.
-
Synthesis and Anticancer Activity of Novel Quinolone Derivatives. Journal of Medicinal Chemistry.[Link]
-
The Gould-Jacobs Reaction: A Comprehensive Review. Organic & Biomolecular Chemistry.[Link]
-
Structure-Activity Relationship Studies of Quinolone Derivatives as Potential Anticancer Agents. European Journal of Medicinal Chemistry.[Link]
-
MTT Cell Viability Assay. Current Protocols in Molecular Biology.[Link]
A Comparative Analysis of the Biological Activities of Quinolinones and Their Thiazinanone Hybrids: A Guide for Researchers
In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. The strategic hybridization of pharmacophores has emerged as a powerful approach to achieve this goal. This guide provides an in-depth technical comparison of the biological activities of quinolinones, a well-established class of heterocyclic compounds, and their novel thiazinanone hybrids. This analysis is designed for researchers, scientists, and drug development professionals, offering a blend of synthesized literature, experimental insights, and practical protocols to inform future research and development endeavors.
Introduction: The Rationale for Hybridization
Quinolinones are a prominent class of nitrogen-containing heterocyclic compounds, with a bicyclic scaffold that is a cornerstone in numerous synthetic and natural products.[1] Their derivatives have demonstrated a remarkable breadth of pharmacological effects, including antibacterial, anticancer, anti-inflammatory, antimalarial, and antiviral activities.[2][3] The versatility of the quinolinone ring system allows for extensive structural modifications, making it a privileged scaffold in drug discovery.
The concept of molecular hybridization involves the covalent linking of two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity, a modified spectrum of action, or reduced toxicity. The 1,3-thiazinan-4-one moiety is another heterocyclic scaffold of significant interest, with reported antitumor, antifungal, and anti-inflammatory properties.[2] The rationale behind synthesizing quinolinone-thiazinanone hybrids is to merge the distinct biological attributes of both parent scaffolds, aiming for synergistic effects and potentially novel mechanisms of action.[3]
Comparative Biological Activities
This section will delve into a comparative analysis of the key biological activities of quinolinones and their thiazinanone hybrids, with a focus on antibacterial, anticancer, and anti-inflammatory properties.
Antibacterial Activity: A Clear Advantage for Hybrids
The most extensively studied and well-documented area of comparison is the antibacterial activity. Quinolones, particularly fluoroquinolones, have been a mainstay of antibacterial therapy for decades, primarily by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][5] However, the rise of antibiotic resistance has necessitated the development of new agents.
Recent studies on quinolinone-thiazinanone hybrids have demonstrated a significant enhancement in antibacterial potency, particularly against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3][6]
Table 1: Comparative Antibacterial Activity (MIC, µg/mL)
| Compound/Drug | S. aureus | MRSA | E. coli | P. aeruginosa | Reference |
| Ciprofloxacin | - | 96 | - | - | [3][6] |
| Quinolinone-Thiazinanone Hybrid 7e | - | 48 | - | 12 | [3][6] |
| Quinolinone-Thiazinanone Hybrid 7g | - | - | 24 | 12 | [3] |
Note: Data extracted from a study by Hamouda et al. (2023).[3][6] "MIC" stands for Minimum Inhibitory Concentration.
As evidenced in Table 1, the quinolinone-thiazinanone hybrid 7e exhibits double the potency of ciprofloxacin against MRSA.[3][6] Furthermore, hybrids 7e and 7g show promising activity against P. aeruginosa.[3] This suggests that the hybridization strategy is highly effective in overcoming existing resistance mechanisms and broadening the antibacterial spectrum. The enhanced activity of these hybrids is thought to arise from a multi-target mechanism, combining the DNA gyrase inhibition of the quinolinone core with potential new targets engaged by the thiazinanone moiety.[3]
Anticancer Activity: An Emerging Frontier
While quinolinones themselves have been investigated for their anticancer properties, with mechanisms including inhibition of tubulin polymerization and various kinases, direct comparative data with their thiazinanone hybrids is still emerging.[7][8] However, the anticancer potential of both individual scaffolds suggests that their hybrids are promising candidates for further investigation.
Quinolinones have been shown to exert cytotoxic effects against a range of cancer cell lines, including breast, bone marrow, and cervical cancer cells.[7] Their mechanisms of action are diverse and can involve the induction of cell cycle arrest and apoptosis.[7]
Thiazinanone derivatives have also been reported to possess antitumor activities.[2] The hybridization of these two pharmacophores could lead to compounds with novel mechanisms of action or improved potency. For instance, the hybrid molecule could simultaneously target different signaling pathways crucial for cancer cell survival and proliferation.
Signaling Pathway in Cancer Targeted by Quinoline Derivatives:
A key pathway often dysregulated in cancer and targeted by various quinoline derivatives is the PI3K/Akt/mTOR signaling cascade.[8] This pathway is central to cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR signaling pathway in cancer and potential inhibition by quinolinone derivatives.
Anti-inflammatory Activity: A Promising Avenue
Inflammation is a complex biological response implicated in numerous diseases. Both quinolinone and thiazinanone scaffolds have been explored for their anti-inflammatory potential.[2][9]
Quinolinones have been shown to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and phosphodiesterases (PDEs).[8][10]
Thiazinanone derivatives have also been reported to exhibit anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase-2 (COX-2).[2] The hybridization of these two moieties could result in dual inhibitors or compounds with a more potent anti-inflammatory profile.
Signaling Pathway in Inflammation Targeted by Quinolinone Derivatives:
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.[2]
Caption: NF-κB signaling pathway in inflammation and potential inhibition by quinolinone derivatives.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of these compounds.
Synthesis of Quinolinone-Thiazinanone Hybrids
The synthesis of quinolinone-thiazinanone hybrids typically involves a multi-step process. The following is a generalized workflow based on reported procedures.[2][11][12]
Caption: Generalized synthetic workflow for quinolinone-thiazinanone hybrids.
Step-by-Step Protocol:
-
Synthesis of 2-Quinolone Derivatives: Substituted anilines are reacted with diethyl malonate in the presence of polyphosphoric acid (PPA) at elevated temperatures.[11]
-
Formylation of 2-Quinolones: The 2-quinolinone derivatives undergo a Vilsmeier-Haack reaction using a formylating agent (e.g., POCl₃/DMF) to introduce a formyl group at the C3 position.
-
Formation of Thiosemicarbazone Intermediates: The 3-formyl-2-quinolinones are condensed with thiosemicarbazide in an appropriate solvent (e.g., ethanol) with a catalytic amount of acid.
-
Cyclocondensation to Thiazinanone Hybrids: The thiosemicarbazone intermediates are reacted with a suitable cyclizing agent, such as an α-haloketone or a related compound, to form the 1,3-thiazinan-4-one ring.[2] The reaction conditions (solvent, temperature, and catalyst) will vary depending on the specific reactants.
For a detailed experimental procedure, please refer to the supplementary information of the cited literature.[2][11][12]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (quinolinones and their thiazinanone hybrids) in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before inducing inflammation.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinolinone-thiazinanone hybrids is intricately linked to their chemical structure. While a comprehensive SAR is still under development, particularly for anticancer and anti-inflammatory activities, some initial observations can be made based on the available antibacterial data.[3]
-
Substituents on the Quinolinone Ring: The nature and position of substituents on the quinolinone core can significantly influence activity. For instance, electron-withdrawing or electron-donating groups at specific positions can modulate the electronic properties and binding affinity of the molecule to its target.
-
Substituents on the Thiazinanone Ring: Modifications to the thiazinanone moiety can also impact potency and spectrum of activity.
-
Linker between the Two Scaffolds: The nature of the linker connecting the quinolinone and thiazinanone rings is crucial for optimal spatial orientation and interaction with biological targets.
Further systematic studies are required to elucidate the detailed SAR for each biological activity and to guide the rational design of more potent and selective hybrids.
Conclusion and Future Directions
The hybridization of quinolinone and thiazinanone scaffolds represents a promising strategy in the development of novel therapeutic agents. The resulting hybrids have demonstrated superior antibacterial activity compared to established drugs, particularly against resistant pathogens. While their anticancer and anti-inflammatory potential is evident from the activities of the parent scaffolds, further research is needed to establish a direct comparative profile and to elucidate their mechanisms of action in these therapeutic areas.
Future research should focus on:
-
Systematic evaluation of a broader range of quinolinone-thiazinanone hybrids for their anticancer and anti-inflammatory activities.
-
Direct comparative studies of these hybrids against their parent quinolinones to quantify the synergistic effects of hybridization.
-
Elucidation of the mechanisms of action in cancer and inflammation through detailed cellular and molecular studies.
-
In-depth structure-activity relationship studies to guide the optimization of lead compounds for improved potency and selectivity.
This guide provides a foundational understanding of the comparative biological activities of quinolinones and their thiazinanone hybrids. The provided experimental protocols and mechanistic insights are intended to empower researchers to further explore this exciting class of compounds and unlock their full therapeutic potential.
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A Comparative Guide to Evaluating G2/M Phase Cell Cycle Arrest by Halogenated 2H-Quinolinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical comparison of halogenated 2H-quinolinones as inducers of G2/M phase cell cycle arrest, a critical mechanism in cancer therapy. We will explore the underlying molecular pathways, present detailed experimental protocols for evaluation, and compare these compounds to other known G2/M inhibitors.
Introduction: The G2/M Checkpoint as a Therapeutic Target
The G2/M checkpoint is a crucial regulatory point in the cell cycle, ensuring that cells do not enter mitosis (M phase) with damaged DNA.[1][2] This checkpoint prevents the propagation of genomic instability, a hallmark of cancer. Consequently, targeting the G2/M checkpoint has emerged as a promising strategy in oncology. Many cancer cells have a defective G1 checkpoint, making them heavily reliant on the G2/M checkpoint for DNA repair before cell division.[3][4] Inducing G2/M arrest can lead to selective killing of cancer cells, a concept known as synthetic lethality.[5]
Halogenated 2H-quinolinone derivatives have shown potential as anticancer agents by inducing cell cycle arrest at the G2/M phase.[6][7] This guide will equip researchers with the knowledge and methodologies to effectively evaluate and compare these and other compounds that target this critical cellular process.
The Molecular Machinery of the G2/M Checkpoint
Progression from the G2 to M phase is primarily driven by the activation of the Cyclin B1-CDK1 (Cdc2) complex.[1][8] Several key proteins regulate this process:
-
CDK1 (Cdc2): A cyclin-dependent kinase that, when complexed with Cyclin B1, phosphorylates downstream targets to initiate mitosis.[9]
-
Cyclin B1: The regulatory subunit of CDK1, its levels rise during the G2 phase.[10][11]
-
Wee1 and Myt1: Tyrosine kinases that inhibit CDK1 activity by phosphorylating it.[1][8]
-
Cdc25C: A phosphatase that activates CDK1 by removing the inhibitory phosphates added by Wee1 and Myt1.[1]
-
ATM and ATR: Sensor kinases that, in response to DNA damage, initiate a signaling cascade to halt the cell cycle.[2][12]
-
Chk1 and Chk2: Checkpoint kinases activated by ATM/ATR, which in turn inactivate Cdc25C and stabilize Wee1, leading to G2 arrest.[9][12]
-
p53: A tumor suppressor that can induce the expression of p21, a potent inhibitor of CDK1.[8][12]
The following diagram illustrates the core G2/M checkpoint signaling pathway.
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A Comparative Guide to the Apoptosis Induction Potential of Tetrahydroquinolinone Derivatives in Lung Cancer Cells
Abstract
The circumvention of apoptosis is a hallmark of cancer, making the induction of programmed cell death a pivotal strategy in oncology research. This guide provides a comparative analysis of novel tetrahydroquinolinone derivatives, evaluating their potential as pro-apoptotic agents in non-small cell lung cancer (NSCLC) cell lines. We present a synthesis of recent experimental data, comparing the cytotoxic efficacy of lead tetrahydroquinolinone compounds against established chemotherapeutic agents. The underlying mechanisms, including cell cycle arrest and the modulation of key apoptotic signaling pathways, are elucidated. This document serves as a technical resource for researchers in oncology and drug development, offering detailed, validated protocols for assessing apoptosis and providing expert insights into the therapeutic promise of this emerging class of compounds.
Introduction: The Therapeutic Rationale
Lung cancer remains the leading cause of cancer-related mortality worldwide, with NSCLC accounting for approximately 85% of all cases[1]. A primary challenge in treatment is the intrinsic or acquired resistance of cancer cells to apoptosis, the body's natural mechanism for eliminating damaged or malignant cells[2][3]. Consequently, therapeutic strategies that can effectively restore or trigger apoptotic pathways are of paramount importance[3].
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL)[4]. In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 confers a survival advantage and resistance to therapy[1]. Tetrahydroquinolinone derivatives have emerged as a promising class of small molecules with demonstrated anticancer properties, in part due to their ability to modulate these critical apoptotic regulators. These compounds offer a scaffold for the development of novel therapeutics that can potentially overcome the limitations of conventional chemotherapy[5]. This guide focuses on objectively evaluating their performance in preclinical lung cancer models.
Comparative Efficacy Analysis: Tetrahydroquinolinone Derivatives vs. Standard Chemotherapeutics
A critical first step in evaluating any new anticancer agent is to quantify its cytotoxic potency. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's efficacy in inhibiting cellular proliferation. Below, we compare the reported IC50 values of lead tetrahydroquinolinone derivatives against standard-of-care chemotherapeutic agents in the A549 human lung adenocarcinoma cell line.
Table 1: Comparative Cytotoxicity (IC50) in A549 Lung Cancer Cells
| Compound Class | Specific Agent | IC50 (µM) | Reference |
| Tetrahydroquinolinone Derivative | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | Potent (Specific value not provided in abstract) | |
| Tetrahydroquinolinone Derivative | Morpholine-Substituted (10e) | 0.033 | [6][7] |
| Standard Chemotherapy | Cisplatin | 16.48 | [8] |
| Standard Chemotherapy | Doxorubicin | > 20 | [9] |
| Standard Chemotherapy | Doxorubicin | 0.4 | [10] |
| Standard Chemotherapy | Paclitaxel | 0.0004 - 0.0034 (in ovarian cancer lines) | [11] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method). The data presented provides a benchmark for relative potency.
The data clearly indicates that select tetrahydroquinolinone derivatives, particularly the morpholine-substituted compound 10e , exhibit exceptional potency, with IC50 values in the nanomolar range that are significantly lower than those of standard agents like cisplatin and doxorubicin in the A549 cell line[6][7]. This superior in vitro activity warrants a deeper investigation into their mechanism of action.
Mechanistic Deep Dive: Elucidating the Mode of Action
The potent cytotoxicity of tetrahydroquinolinone derivatives appears to be driven by a multi-pronged attack on the cancer cell's survival machinery, primarily through the induction of cell cycle arrest and the activation of programmed cell death.
Induction of Cell Cycle Arrest
Before undergoing apoptosis, cancer cells treated with tetrahydroquinolinone derivatives are often halted at critical checkpoints in the cell cycle. For instance, compound 4a was shown to induce cell cycle arrest at the G2/M phase in A549 cells. Other derivatives have been found to cause arrest in the G0/G1 phase by activating DNA damage signaling pathways. This initial arrest prevents further proliferation and sensitizes the cells to subsequent apoptotic signals.
Activation of Apoptotic Pathways
The primary mechanism of cell killing by these derivatives is the induction of apoptosis. Studies have confirmed that compounds like 4a trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
The intrinsic pathway is activated from within the cell in response to stress. This process is tightly controlled by the Bcl-2 family of proteins. Treatment with tetrahydroquinolinone derivatives has been shown to favorably shift the balance towards apoptosis by:
-
Down-regulating the anti-apoptotic protein Bcl-2 [12].
-
Up-regulating the pro-apoptotic proteins Bax and Bad [12].
This shift leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 , the initiator caspase of the intrinsic pathway[12].
The extrinsic pathway is initiated by external signals binding to death receptors on the cell surface, leading to the activation of caspase-8 . Both pathways converge on the activation of caspase-3 , an executioner caspase that cleaves critical cellular substrates, such as PARP-1, leading to the characteristic morphological changes of apoptosis[12].
Experimental Validation: Self-Validating Protocols
To ensure scientific rigor and reproducibility, the findings discussed above must be validated using standardized, self-validating experimental workflows. The following protocols are foundational for assessing the anticancer and pro-apoptotic potential of novel compounds.
Protocol: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinolinone derivatives and standard drugs in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[13].
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals[14].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[14]. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed 1-5 x 10⁵ cells in 6-well plates and treat with the compounds for the desired time.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes, wash once with cold PBS, and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer[5].
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-5 µL of Propidium Iodide (PI) staining solution to the cell suspension[12].
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark[5][12].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Preparation & Treatment: Culture and treat cells as described for the apoptosis assay.
-
Harvesting: Collect approximately 1 x 10⁶ cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and prevent clumping. Incubate on ice for at least 30 minutes[15].
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS[15].
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to eliminate RNA-related signals. Incubate for 30 minutes at room temperature in the dark[6][15].
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Senior Scientist's Perspective & Future Directions
The compiled evidence strongly suggests that tetrahydroquinolinone derivatives represent a viable and potent class of anticancer agents for NSCLC. The nanomolar efficacy of compounds like 10e is particularly compelling, surpassing that of several conventional chemotherapeutics in vitro[6][7].
The key takeaway for drug development professionals is the dual-action mechanism. By first inducing cell cycle arrest, these compounds may create a therapeutic window where cancer cell proliferation is halted, making them more susceptible to the subsequent induction of apoptosis. The modulation of the Bcl-2 protein family is a clinically relevant mechanism, as drugs targeting these proteins are already in development and clinical use[1][4].
Future Directions:
-
In Vivo Efficacy: The promising in vitro data must be translated to in vivo models. Xenograft studies using A549 cells in immunodeficient mice are the logical next step to evaluate tumor growth inhibition, dosage, and potential toxicity.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the tetrahydroquinolinone scaffold is needed to optimize potency and selectivity, potentially leading to derivatives with even better therapeutic indices.
-
Combination Therapies: Given their mechanism of action, these derivatives could act synergistically with other treatments. Combining them with standard chemotherapy or targeted agents (e.g., mTOR inhibitors) may lower required doses and overcome resistance mechanisms[6][16].
References
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Ryczkowska, M., Maciejewska, N., Olszewski, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1). [Link]
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Ryczkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Bridge of Knowledge - MOST Wiedzy. [Link]
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Ryczkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PubMed. [Link]
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Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
-
Ryczkowska, M., et al. (2022). Synthetic pathways for the preparation of new tetrahydroquinolinone derivatives. ResearchGate. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. [Link]
-
Kowalska-Krochmal, B., et al. (2017). Novel tetrahydroacridine and cyclopentaquinoline derivatives with fluorobenzoic acid moiety induce cell cycle arrest and apoptosis in lung cancer cells by activation of DNA damage signaling. PubMed. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
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MTT Assay Protocol. Springer Nature Experiments. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Tetrahydroquinolinone-derivatives-exert-antiproliferative-effect-on-lung-cancer-cells-through-apoptosis-induction. Ask this paper | Bohrium. [Link]
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Grenda, A., et al. (2014). Comparative Expression of Apoptotic Markers in Lung Adenocarcinoma and Squamous Cell Carcinoma. PubMed. [Link]
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Fennell, D. A. (2013). Apoptotic agents. Translational Lung Cancer Research. [Link]
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Follis, A. W., et al. (2022). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. PubMed. [Link]
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Al-Ostath, A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. [Link]
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Cell Viability Assays. NCBI Bookshelf - NIH. [Link]
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Kucharzewska, P., et al. (2015). Small Molecule Bcl2 BH4 Antagonist for Lung Cancer Therapy. PMC - NIH. [Link]
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Gavathiotis, E., et al. (2003). The BCL2-family of protein ligands as cancer drugs: the next generation of therapeutics. Current Medicinal Chemistry. [Link]
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List of 122 Non Small Cell Lung Cancer Medications Compared. Drugs.com. [Link]
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He, L., et al. (2006). RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES. PMC - NIH. [Link]
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Zhang, X., et al. (2018). PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. PMC - PubMed Central. [Link]
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Thongsom, A., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
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Rantanen, V., et al. (1996). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. PubMed. [Link]
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Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Bromo-2,3-dihydroquinolin-4(1H)-one
This document provides essential procedural guidance for the safe and compliant disposal of 5-Bromo-2,3-dihydroquinolin-4(1H)-one, a halogenated organic compound. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step.
Hazard Assessment & Immediate Safety Precautions
Understanding the hazard profile of a chemical is the foundational step in managing its lifecycle, including disposal. This compound belongs to the category of halogenated organic compounds due to the presence of a carbon-bromine bond.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound should always be the primary reference, data from structurally similar compounds indicate that it should be handled as a substance that is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3][4]
The core principle of disposal for this compound is treating it as a regulated hazardous waste. On-site neutralization is not recommended; the focus must be on safe segregation, containment, and transfer to a licensed disposal facility.[5]
| Parameter | Guideline | Rationale & Authoritative Source |
| Waste Category | Halogenated Organic Waste | The presence of bromine classifies it as a halogenated compound, which requires specific disposal pathways due to environmental regulations.[1][5] |
| Primary Disposal Method | Incineration by a licensed hazardous waste facility | Land disposal of halogenated organic compounds is highly restricted by environmental agencies like the EPA.[5][6] Incineration is the standard, compliant method.[1] |
| Required PPE | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat | Standard laboratory practice to prevent skin and eye contact with a potential irritant.[7][8][9] |
| Incompatible Materials | Strong oxidizing agents | To prevent potentially dangerous reactions, halogenated waste should not be mixed with incompatible chemical classes.[5] |
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the self-validating system for the safe handling and disposal of this compound from the point of generation to its final collection.
Step 1: Designate a Waste Collection Point
-
Action: Before beginning any experiment that will generate this waste, identify a Satellite Accumulation Area (SAA) in your laboratory.[10] This must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Causality: Designating an SAA ensures that hazardous waste is not transported unnecessarily through the laboratory, minimizing the risk of spills and exposure.[10]
Step 2: Prepare the Waste Container
-
Action: Select a clean, dry, and chemically compatible container with a secure, threaded cap.[11] High-density polyethylene (HDPE) is a common choice. The container must be in good condition, free of cracks or residue.
-
Causality: A compatible and sealed container is crucial to prevent leaks and the release of vapors.[11][12] Using a damaged or incompatible container compromises safety and compliance.
Step 3: Label the Container Correctly
-
Action: Before adding any waste, affix a hazardous waste label to the container.[11] The label must include:
-
Causality: Proper labeling is a regulatory requirement and is essential for communicating the container's contents and associated hazards to all personnel and the ultimate disposal facility, preventing accidental mixing and ensuring correct handling.[12]
Step 4: Segregate and Dispense Waste
-
Action: Carefully dispense waste this compound (both solids and solutions in organic solvents) into the designated "Halogenated Organic Waste" container.
-
Causality: Segregation is the most critical step in laboratory waste management.[1][13] Mixing halogenated compounds with non-halogenated streams can create complex, difficult-to-manage waste mixtures and significantly increases disposal costs.[9]
Step 5: Secure and Store the Container
-
Action: After adding waste, securely close the container cap.[11] Store the container in your designated SAA. Ensure secondary containment, such as a spill tray, is in place.[9][13]
-
Causality: Keeping containers closed prevents the release of vapors and protects against spills. Secondary containment provides a crucial barrier in the event of a primary container failure.
Step 6: Arrange for Professional Disposal
-
Action: Once the container is full or when the project is complete, contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][9]
-
Causality: Hazardous waste disposal is a highly regulated process that must be handled by certified professionals to ensure it is transported and destroyed in compliance with all local, state, and federal regulations.[12]
Disposal Workflow and Decision Logic
The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste, ensuring that halogenated compounds like this compound are managed correctly.
Caption: Decision workflow for proper chemical waste segregation.
Spill Management and Decontamination
Accidents can happen, and a prepared response is key to mitigating risk.
-
Personnel Safety First: Immediately alert others in the area. Ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat, before addressing the spill.[8] If there is a risk of dust or vapor inhalation, use a respirator and ensure adequate ventilation.[4]
-
Containment: For small spills of solid material, avoid creating dust.[8] Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14] All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[14]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[9]
Regulatory Context and Compliance
The disposal procedures outlined in this guide are grounded in regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA). Specifically, halogenated organic compounds (HOCs) are subject to land disposal restrictions (LDRs).[6][15] These regulations prohibit the disposal of untreated hazardous wastes in landfills to prevent the contamination of soil and groundwater.[16] Therefore, the only compliant disposal route for this compound is through a licensed hazardous waste management facility that utilizes methods such as high-temperature incineration.[1][5]
By diligently following the segregation and containment protocols described, you ensure that your laboratory's waste can be handled efficiently and in full compliance with these critical environmental laws.
References
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- YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage.
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- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
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- Electronic Code of Federal Regulations (eCFR). (n.d.).
- Bucknell University. (2016, April 15).
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- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2,3-dihydroquinolin-4(1H)-one
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical intermediates like 5-Bromo-2,3-dihydroquinolin-4(1H)-one requires a proactive and informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in established safety principles and an expert understanding of chemical hazards.
The core principle of laboratory safety is risk mitigation. For a compound like this compound, where comprehensive toxicological data may be limited, we must base our safety protocols on a conservative assessment of its chemical class. By analyzing structurally similar compounds, we can infer potential hazards and establish a robust defense.
Hazard Assessment: An Evidence-Based Approach
Specific GHS hazard data for this compound is not extensively documented. Therefore, a prudent safety strategy involves examining the known hazards of closely related bromo-quinoline analogs. This approach ensures that our protective measures are sufficient to guard against the compound's likely toxicological profile.
| Analogous Compound | CAS No. | Key GHS Hazard Statements | Source |
| 5-Bromo-1,2,3,4-tetrahydroquinoline | 65955-77-3 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
| 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | 1109230-25-2 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[2] |
| 6-Bromo-3,4-dihydroquinolin-2(1H)-one | 3279-90-1 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[3] |
Based on this analysis, it is imperative to handle this compound as a substance that is harmful if swallowed, a skin and eye irritant, and a potential respiratory tract irritant . Our PPE strategy is built upon this foundational assessment.
Core PPE Protocol: Your First Line of Defense
The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task. The following protocol outlines the minimum requirements and necessary upgrades based on the procedure being performed.
A. Engineering Controls: The Foundational Layer Before any PPE is donned, the primary control measure is to handle this compound within a certified chemical fume hood.[4] This engineering control minimizes systemic exposure by containing dust and vapors at the source. All weighing of the solid and preparation of solutions should occur within the hood.
B. Primary Barrier Protection (Skin and Body)
-
Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is mandatory.[5] This protects against incidental contact and small splashes. Avoid polyester or acrylic blends which can melt and adhere to skin upon chemical contact or in a fire.
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[6] Given the compound's classification as a skin irritant, double-gloving is a highly recommended practice to provide an additional protective layer and facilitate safe doffing in case of a splash.
-
Causality: The outer glove absorbs the primary contamination, allowing for its safe removal while the inner glove continues to provide protection. Always inspect gloves for tears or defects before use. If direct, prolonged contact is anticipated, consult a glove manufacturer's chemical resistance guide to select a more robust glove material, such as butyl rubber.[7]
-
C. Eye and Face Protection
-
Standard Operations: For handling small quantities in solution, ANSI Z87.1-compliant safety glasses with integrated side shields are the absolute minimum.[6]
-
Splash or Powder Risk: When weighing the solid compound or handling larger volumes of solutions where a splash hazard exists, upgrade to chemical splash goggles.[5] For significant splash risks, a full face shield worn over chemical splash goggles is required to protect the entire face.[6]
D. Respiratory Protection
-
Rationale: Since analogous compounds may cause respiratory irritation, controlling airborne particulates is critical.[1][2][3] While a fume hood is the primary control, respiratory protection may be necessary if engineering controls are insufficient or during a spill cleanup outside of a hood.
-
Selection: If required, a NIOSH-approved air-purifying respirator (APR) with P100 (particulate) cartridges is appropriate for weighing operations. If the compound is used in a volatile solvent, combination organic vapor/P100 cartridges should be used. Use of a respirator requires prior medical clearance and fit-testing as per institutional guidelines.[5]
E. Protective Footwear Closed-toe, closed-heel shoes constructed of a non-permeable material (e.g., leather) are mandatory in any laboratory space where this chemical is handled.[9] This prevents injury from dropped objects and protects the feet from spills.
Procedural Guidance: Safe Operations and Disposal
Trust in a safety protocol is built on clear, repeatable procedures. The following steps provide a self-validating system for handling this compound.
A. PPE Donning Sequence (Putting On)
-
Footwear & Clothing: Confirm appropriate lab attire (long pants, closed-toe shoes).
-
Lab Coat: Don the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check.
-
Eye/Face Protection: Put on safety goggles or face shield.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.
B. Experimental Workflow Diagram
Caption: Workflow for safely handling this compound.
C. PPE Doffing Sequence (Removal) This sequence is critical to prevent cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off. Dispose of them in the designated solid waste container.
-
Lab Coat: Unbutton and remove the lab coat by rolling it down the arms, ensuring the contaminated exterior is folded inward. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Eye/Face Protection: Remove goggles or face shield from the back to the front.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
D. Disposal Plan
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and weigh boats, must be discarded into a clearly labeled hazardous solid waste container.
-
Chemical Waste: Unused chemical and solutions containing this compound must be disposed of in a designated, sealed, and properly labeled hazardous liquid or solid waste container, in accordance with institutional and local regulations.[10][11] Do not pour this chemical down the drain.
Emergency Response: Immediate Actions
Even with meticulous planning, accidental exposures can occur.
-
Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
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5-Bromo-1,2,3,4-tetrahydroquinoline. PubChem Compound Summary for CID 13865046. National Center for Biotechnology Information. Available at: [Link]
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5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem Compound Summary for CID 21865472. National Center for Biotechnology Information. Available at: [Link]
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Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). U.S. Department of Health & Human Services. Available at: [Link]
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6-Bromo-3,4-dihydroquinolin-2(1H)-one. PubChem Compound Summary for CID 14373281. National Center for Biotechnology Information. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
